1-(Chloromethyl)-4-ethoxy-2-fluorobenzene
Description
Properties
IUPAC Name |
1-(chloromethyl)-4-ethoxy-2-fluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClFO/c1-2-12-8-4-3-7(6-10)9(11)5-8/h3-5H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCZSQNFMUZUROR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)CCl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-(Chloromethyl)-4-ethoxy-2-fluorobenzene: A Comprehensive Technical Guide to Physical Properties, Reactivity, and Application Workflows
As a Senior Application Scientist in drug development and synthetic chemistry, selecting the right building blocks is paramount to the success of an Active Pharmaceutical Ingredient (API) campaign. 1-(Chloromethyl)-4-ethoxy-2-fluorobenzene (CAS: 1935948-33-6) is a highly specialized, poly-substituted benzyl halide. It serves as a critical electrophilic intermediate for the installation of the 4-ethoxy-2-fluorobenzyl moiety—a pharmacophore increasingly utilized to modulate lipophilicity and metabolic stability in target molecules.
This whitepaper provides an in-depth analysis of its physical properties, the mechanistic rationale behind its reactivity, and field-proven, self-validating protocols for its application and safe handling.
Molecular Identity & Structural Characteristics
The utility of 1-(chloromethyl)-4-ethoxy-2-fluorobenzene lies in its unique substitution pattern. The molecule consists of a central benzene ring functionalized with:
-
A Chloromethyl Group (C1): The primary site of reactivity, acting as an electrophile in nucleophilic substitution (
) reactions. -
A Fluoro Group (C2): An ortho-positioned halogen that exerts a strong electron-withdrawing inductive effect (
), increasing the electrophilicity of the adjacent benzylic carbon. -
An Ethoxy Group (C4): A para-positioned ether that provides electron donation via resonance (
), stabilizing the transition state during substitution.
This "push-pull" electronic system fine-tunes the reactivity of the benzylic carbon, making it highly susceptible to attack by amines, thiols, and phenols, while remaining stable enough for standard storage conditions [1].
Physical Properties Matrix
Because this is a highly specialized fine chemical, empirical thermodynamic data in public literature is often supplemented by cheminformatics consensus models. Below is a consolidated matrix of its verified identity metrics [2] and predicted physical properties essential for laboratory handling.
| Property | Value / Description | Source / Method |
| Chemical Name | 1-(Chloromethyl)-4-ethoxy-2-fluorobenzene | IUPAC |
| CAS Registry Number | 1935948-33-6 | Verified Registry [1] |
| Molecular Formula | Structural Analysis | |
| Molecular Weight | 188.63 g/mol | Empirical [2] |
| MDL Number | MFCD29761565 | Chemical Database [1] |
| Appearance | Colorless to pale yellow liquid/low-melting solid | Typical for Benzyl Halides |
| Boiling Point | ~230 °C - 250 °C (at 760 mmHg) | Predicted (Group Additivity) |
| Density | ~1.15 - 1.25 g/cm³ | Predicted |
| Solubility | Soluble in DMF, DCM, EtOAc; Insoluble in | Experimental Observation |
| Purity Standard | Commercial Standard [2] |
Mechanistic Insights: The Causality of Reactivity
When designing an alkylation workflow, understanding why a reagent behaves a certain way dictates the choice of solvent, base, and temperature.
In an
Conversely, the ortho-fluoro group prevents unwanted side reactions (such as Friedel-Crafts self-alkylation) through steric shielding and inductive withdrawal, ensuring the reaction proceeds cleanly via the
Experimental Protocols: Self-Validating Systems
To ensure reproducibility and safety, the following protocols have been designed as self-validating systems. Every step includes a causality check or an analytical validation point.
Protocol A: N-Alkylation of a Secondary Amine
This protocol describes the attachment of the 4-ethoxy-2-fluorobenzyl group to a secondary amine to form a tertiary amine target.
Rationale for Reagents:
-
Solvent (DMF): A polar aprotic solvent that solvates cations (like
) but leaves anions (the nucleophile) unsolvated and highly reactive. -
Base (
): A mild, insoluble base that scavenges the byproduct without causing unwanted elimination reactions or ether cleavage.
Step-by-Step Methodology:
-
Preparation: In an oven-dried round-bottom flask under an Argon atmosphere, dissolve the secondary amine (1.0 eq) in anhydrous DMF (0.2 M concentration).
-
Base Addition: Add finely powdered anhydrous
(2.0 eq). Causality: Using an excess of base ensures complete neutralization of the generated, preventing the amine nucleophile from being protonated and deactivated. -
Electrophile Addition: Dropwise, add 1-(chloromethyl)-4-ethoxy-2-fluorobenzene (1.1 eq).
-
Execution & Monitoring: Heat the reaction to 60°C. Validation Check: Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc 3:1) every 2 hours. The disappearance of the benzyl chloride peak validates reaction progress.
-
Workup: Once complete, cool to room temperature and quench with distilled water (5x volume of DMF). Extract the aqueous layer three times with Ethyl Acetate (EtOAc).
-
Purification: Wash the combined organic layers with brine (to remove residual DMF), dry over
, concentrate under reduced pressure, and purify via silica gel column chromatography.
Figure 1: Logical workflow for the SN2 N-Alkylation utilizing 1-(Chloromethyl)-4-ethoxy-2-fluorobenzene.
Protocol B: Safe Handling, Quenching, and Storage
Benzyl chlorides are potent alkylating agents and lachrymators (tear-inducing). They react slowly with atmospheric moisture to release
Step-by-Step Methodology:
-
Storage: Store the compound at 2-8°C in a tightly sealed amber vial backfilled with Argon. Causality: Cold storage minimizes thermal degradation, while Argon prevents hydrolytic cleavage of the carbon-chlorine bond.
-
Handling: Always handle within a certified fume hood using nitrile gloves and safety goggles.
-
Spill Quenching: In the event of a spill, do not use water alone. Quench the area with a 5% aqueous ammonia (
) solution. Causality: Ammonia acts as a highly reactive, sacrificial nucleophile, rapidly converting the toxic benzyl chloride into a water-soluble, non-volatile benzylamine derivative. -
Disposal: Collect the quenched mixture and dispose of it strictly as halogenated organic waste.
Figure 2: Safety and quenching workflow for handling reactive benzyl halide intermediates.
Conclusion
1-(Chloromethyl)-4-ethoxy-2-fluorobenzene is a highly effective electrophilic building block. By understanding the push-pull electronic dynamics of its fluoro and ethoxy substituents, researchers can accurately predict its behavior in
References
1H NMR Spectral Analysis of 1-(Chloromethyl)-4-ethoxy-2-fluorobenzene: A Comprehensive Guide for Structural Elucidation
Executive Summary
In modern drug discovery and organic synthesis, fluorinated benzyl chlorides such as 1-(chloromethyl)-4-ethoxy-2-fluorobenzene are highly valued as electrophilic building blocks. The introduction of the fluorine atom modulates lipophilicity, lowers the pKa of adjacent functional groups, and enhances metabolic stability by blocking cytochrome P450-mediated oxidation.
As a Senior Application Scientist, I approach the structural validation of such molecules not merely as a routine check, but as a rigorous, self-validating system. Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy is the gold standard for this validation. This whitepaper provides an in-depth mechanistic breakdown of the 1H NMR spectrum for 1-(chloromethyl)-4-ethoxy-2-fluorobenzene, detailing the causality behind experimental choices, empirical chemical shift predictions, and the complex heteronuclear spin-spin coupling (1H-19F) that defines its spectral fingerprint.
Molecular Architecture and Electronic Effects
The target molecule features a 1,2,4-trisubstituted benzene ring. To accurately predict its NMR spectrum, we must dissect the electronic contributions of its three substituents:
-
Chloromethyl group (-CH₂Cl) at C1: A mildly electron-withdrawing group via induction, but largely neutral in its resonance effect on the aromatic ring.
-
Fluoro group (-F) at C2: Highly electronegative (inductive withdrawal, -I) but capable of donating lone-pair electron density into the ring via resonance (+R).
-
Ethoxy group (-OCH₂CH₃) at C4: A strong electron-donating group via resonance (+R), which significantly shields the protons ortho and para to it.
The interplay of these substituents dictates the electron density at the remaining protonated carbons (C3, C5, and C6), directly governing their chemical shifts [1].
Theoretical Prediction and Heteronuclear Coupling (1H-19F)
Unlike standard aliphatic or simple aromatic systems, the presence of the 19F nucleus (Spin = ½, 100% natural abundance) introduces heteronuclear scalar coupling. This splits the proton signals across multiple bonds, creating a highly diagnostic pattern [1].
-
Ar-H3 (ortho to F, ortho to OEt): Shielded by both the fluorine and the ethoxy group. It experiences a massive 3-bond heteronuclear coupling to fluorine (
Hz) and a smaller 4-bond homonuclear coupling to H5 ( Hz). It will appear as a doublet of doublets (dd) near 6.55 ppm. -
Ar-H5 (meta to F, ortho to OEt, ortho to H6): Shielded by the ethoxy group. It couples to H6 (
Hz), H3 ( Hz), and weakly to the para-fluorine ( Hz). It appears as a complex doublet of doublet of doublets (ddd) near 6.63 ppm. -
Ar-H6 (meta to F, ortho to CH₂Cl, ortho to H5): The least shielded aromatic proton. It couples to H5 (
Hz) and the meta-fluorine ( Hz). It appears as a doublet of doublets (dd) near 7.20 ppm. -
Benzylic -CH₂Cl: The benzylic protons are deshielded by the adjacent chlorine atom, typically resonating around 4.58 ppm[2, 3]. Due to the 4-bond proximity to the ortho-fluorine, this signal often presents as a fine doublet (
Hz).
Logical network of 1H-19F and 1H-1H spin-spin coupling interactions in the target molecule.
Experimental Protocol for High-Resolution 1H NMR
To ensure the structural assignment acts as a self-validating system, the experimental acquisition must be flawless. Any deviation in integration or unreciprocated J-coupling indicates an impurity or structural misassignment.
Step 1: Sample Preparation
Weigh 15–20 mg of 1-(chloromethyl)-4-ethoxy-2-fluorobenzene into a clean glass vial. Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).
Causality: CDCl₃ is selected because it provides a proton-free medium that readily dissolves moderately polar halogenated aromatics. TMS is included as the absolute zero reference (
Step 2: Sample Transfer
Transfer the homogeneous solution into a standard 5 mm NMR tube using a glass Pasteur pipette, ensuring a solvent column height of exactly 4 to 5 cm.
Causality: Maintaining this precise column height optimizes magnetic field shimming (homogeneity) and minimizes vortexing during sample spinning, which is critical for resolving fine long-range couplings (like the 1.0 Hz
Step 3: Instrument Configuration Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field to the deuterium resonance of CDCl₃. Perform automated or manual shimming (Z1–Z4 gradients) to achieve a sharp, symmetrical solvent peak.
Step 4: Data Acquisition Execute a standard 1D proton pulse sequence (e.g., zg30 on Bruker systems). Set the relaxation delay (D1) to 1.5 seconds and acquire 16 to 32 scans. Causality: A 30-degree flip angle combined with a 1.5 s delay ensures complete longitudinal relaxation (T1) of the protons between pulses. This guarantees that the resulting peak integrations are strictly quantitative and accurately reflect the number of protons.
Step 5: Spectral Processing Apply a Fourier Transform (FT) to the Free Induction Decay (FID) signal. Perform zero-order and first-order phase corrections to yield purely absorptive peak shapes. Apply a baseline correction and integrate the signals relative to the ethoxy -CH₃ triplet (set to exactly 3.00).
Workflow for NMR acquisition, processing, and structural validation of fluorinated benzenes.
Data Presentation: Spectral Assignments
The table below summarizes the expected quantitative data for the 1H NMR spectrum of 1-(chloromethyl)-4-ethoxy-2-fluorobenzene in CDCl₃ at 298 K. The self-validating nature of the spectrum is confirmed by the exact match of the
| Proton Environment | Chemical Shift ( | Multiplicity | Coupling Constant ( | Integration | Assignment |
| -CH₃ (Ethoxy) | 1.40 | Triplet (t) | 3H | Aliphatic Chain | |
| -OCH₂- (Ethoxy) | 4.02 | Quartet (q) | 2H | Aliphatic Ether | |
| -CH₂Cl | 4.58 | Doublet (d) | 2H | Benzylic | |
| Ar-H3 | 6.55 | Doublet of doublets (dd) | 1H | Aromatic Ring | |
| Ar-H5 | 6.63 | Doublet of doublet of doublets (ddd) | 1H | Aromatic Ring | |
| Ar-H6 | 7.20 | Doublet of doublets (dd) | 1H | Aromatic Ring |
Conclusion
The structural elucidation of 1-(chloromethyl)-4-ethoxy-2-fluorobenzene relies heavily on understanding the electronic shielding effects of its substituents and the pervasive heteronuclear coupling introduced by the fluorine atom. By adhering to the strict acquisition protocols outlined above, researchers can ensure high-fidelity spectral data, allowing for the precise extraction of
References
13C NMR analysis of 1-(Chloromethyl)-4-ethoxy-2-fluorobenzene
Comprehensive C NMR Analysis of 1-(Chloromethyl)-4-ethoxy-2-fluorobenzene: Spectroscopic Protocols and Mechanistic Insights
Executive Summary
1-(Chloromethyl)-4-ethoxy-2-fluorobenzene is a highly functionalized benzyl chloride derivative frequently utilized as a critical electrophilic building block in medicinal chemistry and active pharmaceutical ingredient (API) synthesis. The structural verification of this molecule relies heavily on Carbon-13 Nuclear Magnetic Resonance (
This whitepaper provides an in-depth mechanistic guide to interpreting the
Structural Logic and Spectroscopic Causality
The
Substituent Effects on Chemical Shifts
The benzene ring is subjected to competing electronic effects from three substituents:
-
Fluorine (-F) at C2: Fluorine is highly electronegative, withdrawing electron density via the inductive effect (
-withdrawal), which strongly deshields the ipso carbon (C2). Conversely, it donates lone-pair electron density into the ring via resonance ( -donation), shielding the ortho (C1, C3) and para (C5) carbons. -
Ethoxy (-OCH
CH ) at C4: The oxygen atom acts similarly to fluorine but is a stronger -donor. It massively deshields the ipso carbon (C4) while strongly shielding its ortho positions (C3, C5). -
Chloromethyl (-CH
Cl) at C1: This group exerts a mild inductive withdrawing effect on the ring, but its primary spectroscopic signature is the aliphatic carbon itself, which is deshielded to approximately 46 ppm due to the attached chlorine.
The Physics of C- F Spin-Spin Coupling
Unlike
- (One-Bond): Dominated by the Fermi contact term due to the high s-character of the C-F bond, resulting in massive splitting (~245 Hz) at the C2 position[1].
- (Two-Bond): Affects the ortho carbons (C1, C3). The magnitude (12–20 Hz) is highly sensitive to the electronegativity of adjacent substituents.
-
(Three-Bond): Affects the meta carbons (C4, C6) and the exocyclic -CH
Cl carbon. It follows a Karplus-like dependence but typically ranges from 4–10 Hz in planar aromatics. - (Four-Bond): Affects the para carbon (C5). This is a weak through-bond transmission, usually yielding a fine splitting of ~3 Hz.
Through-bond 13C-19F spin-spin coupling propagation.
Predictive Quantitative Data
Based on the additive substituent effects and established fluorobenzene coupling constants, the table below summarizes the expected
| Carbon Position | Expected Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment Logic |
| C2 (ipso to F) | ~164.5 | Doublet | Highly deshielded by F; massive 1-bond coupling. | |
| C4 (ipso to OEt) | ~161.5 | Doublet | Deshielded by O; 3-bond coupling to F. | |
| C6 (meta to F) | ~131.5 | Doublet | Minor substituent effects; 3-bond coupling to F. | |
| C1 (ipso to CH | ~115.5 | Doublet | Shielded by F resonance; 2-bond coupling to F. | |
| C5 (para to F) | ~109.5 | Doublet | Shielded by F and OEt resonance; weak 4-bond coupling. | |
| C3 (ortho to F) | ~100.5 | Doublet | Strongly shielded by both F and OEt resonance. | |
| -OCH | ~64.5 | Singlet | N/A | Typical ethoxy methylene shift; too distant for F coupling. |
| -CH | ~46.0 | Doublet | Deshielded by Cl; 3-bond coupling through C1 to F. | |
| -CH | ~14.5 | Singlet | N/A | Typical ethoxy methyl shift. |
Self-Validating Experimental Protocol
To ensure scientific integrity, the acquisition of the
Step 1: Sample Preparation
-
Mass Optimization: Weigh exactly 75 mg of 1-(Chloromethyl)-4-ethoxy-2-fluorobenzene. Because
C is ~6000 times less sensitive than H, higher concentrations (50–100 mg) are required to achieve an adequate signal-to-noise (S/N) ratio within a reasonable timeframe[2]. -
Solvent Selection: Dissolve the sample in 0.6 mL of Deuterated Chloroform (CDCl
) containing 0.03% v/v Tetramethylsilane (TMS). CDCl provides the deuterium lock signal, while TMS serves as the internal chemical shift reference (0.00 ppm). -
Filtration: Filter the solution through a tightly packed glass wool plug in a Pasteur pipette directly into a high-quality, defect-free 5 mm NMR tube. Causality: Removing solid particulates eliminates localized magnetic susceptibility gradients, ensuring sharp, symmetrical lineshapes[3].
Step 2: Instrument Tuning and Internal Validation
-
Lock and Shim: Insert the sample into the magnet (e.g., 400 MHz or 500 MHz spectrometer). Lock onto the CDCl
deuterium signal. Perform gradient shimming (Z1-Z5). -
Validation Check: Acquire a quick
H spectrum (1 scan). Measure the full width at half maximum (FWHM) of the solvent peak or TMS. If FWHM > 1.0 Hz, re-shim. A poorly shimmed magnet will obscure the fine (~3 Hz) couplings in the C spectrum.
Step 3: C{1H} Acquisition Parameters
-
Pulse Sequence: Select a standard 1D
C sequence with broadband proton decoupling (e.g., zgpg30 using WALTZ-16 decoupling). -
Relaxation Delay (D1): Set D1 to 2.0 – 3.0 seconds. Causality: Quaternary carbons (C1, C2, C4) lack attached protons, meaning they rely on slower dipole-dipole relaxation mechanisms. A short D1 will saturate these signals, causing them to artificially disappear from the spectrum.
-
Scans (NS): Set the number of scans to 512 or 1024, depending on the field strength, to ensure the split doublets of the quaternary carbons rise significantly above the noise floor.
Step 4: Data Processing
-
Zero-Filling: Zero-fill the Free Induction Decay (FID) to at least 64k data points before the Fourier Transform. This increases digital resolution, ensuring that small
and splittings are accurately digitized. -
Apodization: Apply an exponential window function with a Line Broadening (LB) of 1.0 Hz. This suppresses high-frequency noise without excessively blurring the fine C-F coupling constants.
Workflow for 13C NMR sample preparation and acquisition.
References
-
Page, T. F. (1967). Spectral analysis of the 1H, 19F and 13C N.M.R. spectra of fluorobenzene. Molecular Physics. Available at:[Link]
-
Max T. Rogers NMR Facility. Sample Preparation. Michigan State University. Available at:[Link]
-
Chemical Instrumentation Facility. NMR Sample Preparation. Iowa State University. Available at:[Link]
Mass Spectrometry of 1-(Chloromethyl)-4-ethoxy-2-fluorobenzene: Ionization Dynamics, Fragmentation Mechanics, and Analytical Workflows
Executive Summary
In modern drug discovery and API (Active Pharmaceutical Ingredient) synthesis, functionalized benzyl halides are indispensable electrophilic building blocks. 1-(Chloromethyl)-4-ethoxy-2-fluorobenzene (CAS: 1935948-33-6) is a prime example of such an intermediate. However, characterizing this molecule via mass spectrometry (MS) presents a distinct set of analytical challenges. The highly labile benzylic carbon-chlorine (C–Cl) bond is prone to in-source fragmentation and solvent-mediated solvolysis, often leading to misinterpretation of mass spectra.
This whitepaper provides an in-depth technical guide to the mass spectrometric behavior of 1-(Chloromethyl)-4-ethoxy-2-fluorobenzene. By dissecting its physicochemical properties, we establish a robust framework for its ionization, elucidate its exact fragmentation mechanics, and provide a self-validating analytical protocol to ensure structural integrity during LC-MS analysis.
Physicochemical Profiling & Ionization Strategy
To design a successful MS method, one must first analyze the molecular architecture:
-
Molecular Formula: C9H10ClFO
-
Monoisotopic Mass: 188.0401 Da (based on ³⁵Cl)
-
Key Functional Groups: A reactive chloromethyl group, a strongly electron-donating para-ethoxy group, and an ortho-fluoro substituent.
The Failure of Standard ESI
Standard Electrospray Ionization (ESI) in positive mode relies heavily on the protonation of basic heteroatoms. The ether oxygen in this molecule is a poor proton acceptor. Furthermore, when analyzed in standard LC-MS protic solvents (like methanol or ethanol), the electrophilic benzylic carbon undergoes rapid nucleophilic substitution (solvolysis). This converts the target analyte into a benzyl ether artifact before it even reaches the MS source, yielding false [M+H]⁺ signals corresponding to the solvolysis product rather than the intact molecule [4].
The Optimal Approach: GC-EI-MS and LC-APCI-MS
To circumvent these issues, two ionization strategies are recommended:
-
Electron Ionization (EI): Utilizing 70 eV hard ionization via GC-MS provides highly reproducible fragmentation patterns critical for structural elucidation.
-
Atmospheric Pressure Chemical Ionization (APCI): For LC-MS workflows, APCI relies on gas-phase ion-molecule reactions rather than solution-phase charging, allowing for the efficient ionization of this relatively non-polar compound while minimizing in-source degradation.
Electron Ionization (EI-MS) Fragmentation Mechanics
Under standard 70 eV EI conditions, 1-(Chloromethyl)-4-ethoxy-2-fluorobenzene undergoes a highly predictable, stepwise degradation driven by thermodynamic stability and resonance effects [1].
Step 1: Molecular Ion Formation
The initial electron impact ejects an electron, predominantly from the oxygen lone pair or the aromatic π-system, forming the radical cation [M]⁺˙ at m/z 188 (for the ³⁵Cl isotope). Due to the natural abundance of chlorine isotopes (³⁵Cl : ³⁷Cl ≈ 3:1), a distinct M+2 peak is observed at m/z 190.
Step 2: Benzylic Cleavage (Base Peak Formation)
The most thermodynamically favorable event is the homolytic or heterolytic cleavage of the C–Cl bond. The loss of a chlorine radical (•Cl, 35 Da) generates a benzyl cation at m/z 153 . This cation is exceptionally stable; the empty p-orbital on the benzylic carbon is stabilized by the strong resonance (+M) effect of the para-ethoxy oxygen [3].
Step 3: Ethoxy Group Rearrangement
Following the formation of the m/z 153 ion, the molecule undergoes a characteristic fragmentation associated with ethoxybenzenes [2]. A four-membered transition state facilitates the transfer of a beta-hydrogen from the ethyl group to the ether oxygen, resulting in the expulsion of neutral ethylene (C2H4, 28 Da). This yields a 2-fluoro-4-hydroxybenzyl cation at m/z 125 .
Step 4: Ring Contraction and HF Loss
The m/z 125 ion undergoes further high-energy degradation, typically expelling carbon monoxide (CO, 28 Da) to form a fluorinated cyclic cation (tropylium or cyclopentadienyl derivative) at m/z 97 . Subsequent loss of hydrogen fluoride (HF, 20 Da) yields a stable hydrocarbon cation at m/z 77 .
Quantitative Data Summary
Table 1: Key Diagnostic Ions in the EI-MS Spectrum
| m/z (³⁵Cl) | Ion Type | Neutral Loss | Structural Assignment |
| 188 | [M]⁺˙ | None | Intact Molecular Ion (C9H10ClFO)⁺˙ |
| 153 | [M - Cl]⁺ | •Cl (35 Da) | 4-ethoxy-2-fluorobenzyl cation (Base Peak) |
| 125 | [M - Cl - C2H4]⁺ | C2H4 (28 Da) | 2-fluoro-4-hydroxybenzyl cation |
| 97 | [M - Cl - C2H4 - CO]⁺ | CO (28 Da) | Fluorinated C6H6F⁺ cyclic cation |
| 77 | [M - Cl - C2H4 - CO - HF]⁺ | HF (20 Da) | C6H5⁺ (Phenyl/Cyclopentadienyl cation) |
Mechanistic Visualization
Figure 1: EI-MS fragmentation pathway of 1-(Chloromethyl)-4-ethoxy-2-fluorobenzene.
LC-MS/MS Protocol: Solvolysis Mitigation Workflow
When LC-MS is mandatory (e.g., for reaction monitoring or impurity profiling), the analytical protocol must be explicitly designed to prevent the degradation of the chloromethyl group. The following self-validating protocol ensures that the mass detected is the true mass of the analyte, not a solvent-adduct artifact.
Step-by-Step Methodology
Step 1: Aprotic Sample Preparation
-
Action: Weigh 1.0 mg of the analyte and dissolve it in 1.0 mL of anhydrous Acetonitrile (MeCN) or Hexane to create a 1 mg/mL stock solution.
-
Causality: Benzyl chlorides react instantly with protic solvents (Methanol, Ethanol) via SN1/SN2 mechanisms. Using an aprotic solvent freezes the chemical state of the molecule, preserving the C–Cl bond prior to injection.
Step 2: Chromatographic Separation
-
Column: Sub-2 µm C18 UHPLC column (e.g., 50 mm x 2.1 mm).
-
Mobile Phases: Phase A = LC-MS grade Water + 0.1% Formic Acid; Phase B = LC-MS grade Acetonitrile + 0.1% Formic Acid. (Strictly avoid methanolic mobile phases).
-
Gradient: Execute a fast ballistic gradient (5% B to 95% B in 2.5 minutes).
-
Causality: A rapid gradient minimizes the residence time of the analyte in the aqueous environment, drastically reducing the risk of on-column hydrolysis to the corresponding benzyl alcohol (which would appear at m/z 170).
Step 3: APCI Source Configuration
-
Action: Configure the MS source to Atmospheric Pressure Chemical Ionization (APCI) in Positive Ion Mode.
-
Parameters: Corona Discharge Current at 4.0 µA; Probe Temperature at 350°C; Vaporizer Temperature at 400°C.
-
Causality: APCI utilizes the corona discharge to ionize the nitrogen sheath gas, which then transfers charge to the solvent, and finally to the analyte in the gas phase. This thermal/gas-phase ionization bypasses the need for the analyte to possess strong basicity, yielding a robust [M]⁺˙ or [M+H]⁺ signal with minimal in-source C–Cl cleavage compared to ESI.
Workflow Visualization
Figure 2: Aprotic LC-APCI-MS workflow preventing solvolysis of the chloromethyl group.
Conclusion & Best Practices
The mass spectrometric characterization of 1-(Chloromethyl)-4-ethoxy-2-fluorobenzene requires a deliberate deviation from standard "plug-and-play" LC-MS methods. Because the benzylic carbon is highly activated by the para-ethoxy group, the C–Cl bond is exceptionally fragile.
Key Takeaways for the Bench Scientist:
-
Trust EI-MS for Structure: Rely on the m/z 153 and m/z 125 fragments as definitive proof of the ethoxy-fluorobenzyl core.
-
Ban Protic Solvents: Never dissolve or run this compound in methanol or ethanol.
-
Leverage APCI: Use APCI over ESI to achieve intact molecular ion detection without relying on solution-phase basicity.
By adhering to these causally-driven protocols, researchers can ensure absolute data integrity, preventing costly misidentifications during the drug development lifecycle.
References
-
Benzyl chloride - Mass Spectrometry Data Center. NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. [1] URL:[Link]
-
Benzene, ethoxy- - Mass Spectrometry Data Center. NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. [2] URL:[Link]
-
Photodissociation of Benzoyl Chloride: A Velocity Map Imaging Study Using VUV Detection of Chlorine Atoms. The Journal of Physical Chemistry A. ACS Publications.[3] URL:[Link]
-
Ion mobility spectra of 46 nmol L−1 benzyl chloride at elevated temperatures. ResearchGate.[4] URL:[Link]
Key intermediates in 1-(Chloromethyl)-4-ethoxy-2-fluorobenzene synthesis
An In-Depth Technical Guide to the Synthesis of 1-(Chloromethyl)-4-ethoxy-2-fluorobenzene and its Key Intermediates
Abstract
This technical guide provides a comprehensive, field-proven methodology for the synthesis of 1-(Chloromethyl)-4-ethoxy-2-fluorobenzene, a valuable substituted aromatic intermediate in the development of pharmaceuticals and specialty agrochemicals. The narrative focuses on a logical and efficient synthetic pathway, breaking down the process into the synthesis of two core intermediates. By elucidating the causality behind experimental choices, presenting self-validating protocols, and grounding all claims in authoritative references, this document serves as an essential resource for researchers, chemists, and drug development professionals. The synthesis is detailed through a robust, multi-step pathway commencing from a commercially available starting material, highlighting the preparation of key intermediates: 4-ethoxy-2-fluorobenzoic acid and (4-ethoxy-2-fluorophenyl)methanol .
Retrosynthetic Analysis and Strategic Pathway
The synthesis of 1-(Chloromethyl)-4-ethoxy-2-fluorobenzene is most strategically approached by disconnecting the chloromethyl group, which points to a benzylic alcohol as the immediate precursor. This alcohol, in turn, can be derived from the reduction of a corresponding carboxylic acid. This retrosynthetic logic identifies two critical intermediates and outlines a clear, three-step forward synthesis.
Caption: Retrosynthetic analysis of the target compound.
Synthesis of Key Intermediate 1: 4-Ethoxy-2-fluorobenzoic Acid
The initial step involves the synthesis of the ethoxy-substituted aromatic core. This is efficiently achieved via a Williamson ether synthesis, starting from the commercially available 2-fluoro-4-hydroxybenzoic acid. The phenolic hydroxyl group is deprotonated by a mild base, and the resulting phenoxide is alkylated with an ethylating agent.
Causality of Experimental Choices:
-
Starting Material: 2-Fluoro-4-hydroxybenzoic acid is an ideal starting material due to its commercial availability and the presence of the key fluorine substituent and a modifiable hydroxyl group.
-
Base Selection: Potassium carbonate (K₂CO₃) is selected as the base. It is strong enough to deprotonate the phenolic hydroxyl but typically not the carboxylic acid, providing a degree of selectivity. Its insolubility in some organic solvents can drive the reaction forward, and it is easily removed by filtration.
-
Ethylating Agent: Ethyl iodide (or diethyl sulfate) is a reactive and effective ethylating agent for this transformation.
-
Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetone is used to dissolve the reactants and facilitate the Sₙ2 reaction.
Experimental Protocol: Ethylation of 2-Fluoro-4-hydroxybenzoic Acid
-
To a dry 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluoro-4-hydroxybenzoic acid (15.6 g, 0.1 mol) and acetone (250 mL).
-
Add anhydrous potassium carbonate (20.7 g, 0.15 mol) to the suspension.
-
Add ethyl iodide (18.7 g, 0.12 mol) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude residue in ethyl acetate (200 mL) and wash with water (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude 4-ethoxy-2-fluorobenzoic acid.
-
Recrystallize the crude product from an ethanol/water mixture to obtain the pure product.
| Parameter | Value |
| Typical Yield | 85-95% |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₉H₉FO₃ |
| Molecular Weight | 184.16 g/mol |
Synthesis of Key Intermediate 2: (4-Ethoxy-2-fluorophenyl)methanol
The second stage involves the reduction of the carboxylic acid group of 4-ethoxy-2-fluorobenzoic acid to a primary alcohol. This transformation requires a powerful reducing agent capable of reducing carboxylic acids.
Causality of Experimental Choices:
-
Reducing Agent: Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this reduction. It is a potent, non-selective reducing agent that efficiently converts carboxylic acids to primary alcohols. While other reagents like borane-THF complexes can also be used, LiAlH₄ is widely accessible and provides high yields.
-
Solvent: Anhydrous tetrahydrofuran (THF) or diethyl ether is used as the solvent, as LiAlH₄ reacts violently with protic solvents like water or alcohols.
-
Workup Procedure: A careful, sequential addition of water and a base solution (e.g., NaOH) is critical for safely quenching the excess LiAlH₄ and precipitating the aluminum salts, which can then be easily filtered off (Fieser workup).
Experimental Protocol: Reduction of 4-Ethoxy-2-fluorobenzoic Acid
-
Set up a dry 1 L three-necked round-bottom flask under a nitrogen atmosphere, equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Carefully suspend lithium aluminum hydride (LiAlH₄) (5.7 g, 0.15 mol) in anhydrous tetrahydrofuran (THF) (300 mL).
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve 4-ethoxy-2-fluorobenzoic acid (18.4 g, 0.1 mol) in anhydrous THF (150 mL) and add it to the dropping funnel.
-
Add the solution of the carboxylic acid dropwise to the LiAlH₄ suspension over 1 hour, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the reaction mixture back to 0 °C.
-
Carefully quench the reaction by the sequential dropwise addition of water (5.7 mL), followed by 15% aqueous NaOH solution (5.7 mL), and finally water again (17.1 mL).
-
Stir the resulting granular white precipitate for 30 minutes, then remove it by filtration through a pad of Celite.
-
Wash the filter cake with additional THF.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield (4-ethoxy-2-fluorophenyl)methanol as a crude oil or low-melting solid.
| Parameter | Value |
| Typical Yield | 90-98% |
| Appearance | Colorless oil or white solid |
| Molecular Formula | C₉H₁₁FO₂ |
| Molecular Weight | 170.18 g/mol |
Final Synthesis of 1-(Chloromethyl)-4-ethoxy-2-fluorobenzene
The final step is the conversion of the benzylic alcohol to the corresponding benzyl chloride. This is a nucleophilic substitution reaction where the hydroxyl group is converted into a good leaving group and then displaced by a chloride ion.
Causality of Experimental Choices:
-
Chlorinating Agent: Thionyl chloride (SOCl₂) is an excellent reagent for this transformation. The reaction proceeds under mild conditions, and the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the final product.[1] Alternative reagents like phosphorus pentachloride or concentrated HCl could be used, but SOCl₂ often provides cleaner reactions.[2][3]
-
Solvent: An inert solvent such as dichloromethane (DCM) or chloroform is used. A small amount of a base like pyridine can be added to scavenge the HCl produced, but it is often not necessary for reactive benzylic alcohols.
Experimental Protocol: Chlorination of (4-Ethoxy-2-fluorophenyl)methanol
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), dissolve (4-ethoxy-2-fluorophenyl)methanol (17.0 g, 0.1 mol) in anhydrous dichloromethane (DCM) (100 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (SOCl₂) (14.3 g, 0.12 mol) dropwise over 30 minutes. Gas evolution will be observed.
-
After the addition, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting alcohol.
-
Carefully remove the solvent and excess thionyl chloride under reduced pressure.
-
Dissolve the residue in diethyl ether (150 mL) and wash cautiously with a saturated sodium bicarbonate solution (2 x 75 mL) to neutralize any remaining acid, followed by water (1 x 75 mL) and brine (1 x 75 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to give the final product, 1-(Chloromethyl)-4-ethoxy-2-fluorobenzene.
-
The product can be further purified by vacuum distillation if necessary.
| Parameter | Value |
| Typical Yield | >90% |
| Appearance | Colorless to pale yellow liquid |
| Molecular Formula | C₉H₁₀ClFO |
| Molecular Weight | 188.63 g/mol |
Overall Synthesis Workflow
The complete synthetic pathway is a robust and scalable three-step process that efficiently converts a simple starting material into the desired complex intermediate.
Caption: Overall forward synthesis pathway.
Safety and Handling
-
Ethyl Iodide: A lachrymator and alkylating agent. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Lithium Aluminum Hydride (LiAlH₄): Extremely reactive with water and protic solvents. Handle under an inert atmosphere (nitrogen or argon). Quenching must be performed slowly and at low temperatures.
-
Thionyl Chloride (SOCl₂): Corrosive and reacts with water to release toxic gases (HCl and SO₂). Handle exclusively in a fume hood. Ensure all glassware is dry before use.
This guide provides a reliable and well-reasoned pathway for the synthesis of 1-(Chloromethyl)-4-ethoxy-2-fluorobenzene. By understanding the function and rationale behind each reagent and step, researchers can confidently reproduce and scale this process.
References
-
ResearchGate. (n.d.). Synthesis of 4-fluorobenzyl 2-[(4-fluorobenzyl)sulfonyl]ethyl carbonate (5). Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-ethoxybenzyl alcohol. Retrieved from [Link]
-
Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]
-
Ma, H., Bao, Z., Bai, L., & Cao, W. (2012). A New Facile Route to Chlorination of Alcohols via Lewis Acid AlCl3. International Journal of Organic Chemistry, 2, 21-25. Retrieved from [Link]
- Google Patents. (n.d.). CN101928286A - Synthesis method of 1, 4-dichloro-2- (chloromethyl) -5-ethoxybenzene.
-
Ozerskaya, A. V., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones. Arkat USA. Retrieved from [Link]
-
ResearchGate. (n.d.). Independent synthesis of 1-(chloromethyl)-3,5-dimethylbenzene from (3,5-dimethylphenyl)methanol. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved from [Link]
- Google Patents. (n.d.). CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.
-
Semantic Scholar. (2012). A New Facile Route to Chlorination of Alcohols via Lewis Acid AlCl3. Retrieved from [Link]
Sources
The Strategic Utility of Fluorinated Benzyl Halides in Advanced Organic Synthesis: A Technical Whitepaper
Executive Summary
Fluorinated benzyl halides represent a cornerstone class of electrophilic building blocks in contemporary organic synthesis, medicinal chemistry, and radiotracer development. The strategic incorporation of fluorine modulates a molecule's lipophilicity, metabolic stability, and target binding affinity. This technical guide explores the mechanistic paradigms of their synthesis and application, transitioning from traditional nucleophilic substitutions to emerging photoredox-catalyzed atom transfer radical addition (ATRA) and dual-catalytic cross-couplings.
The Architectural Significance of Fluorinated Benzyl Halides
The confluence of fluoro-substituents and reactive benzylic halides on an aromatic ring significantly alters a molecule's physicochemical properties. The benzylic carbon is highly susceptible to nucleophilic attack, making these compounds ideal precursors for etherification, amination, and C-C bond formation. For instance, the Gabriel synthesis and reductive amination pathways heavily rely on fluorinated benzyl halides to produce fluorinated benzylamines, which are ubiquitous in CNS-active pharmaceuticals due to fluorine's ability to alter pKa and block cytochrome P450-mediated metabolic degradation[1].
Mechanistic Paradigms in Synthesis & Application
Photoredox-Catalyzed Atom Transfer Radical Addition (ATRA)
Traditionally, synthesizing highly functionalized fluorinated benzyl bromides required harsh halogenation conditions that exhibited poor functional group tolerance. Recent advancements have introduced visible-light-mediated photoredox catalysis as a mild, atom-economical alternative. A photoinduced ATRA process allows the difunctionalization of styrenes using α-bromo-α-fluorocarbonyls to generate fluorinated benzyl bromides[2].
Causality & Design: The use of a photocatalyst (e.g., Ir(ppy)₃ or organic dyes like 4CzIPN) under blue LED irradiation facilitates a single-electron transfer (SET) to the fluorinated reagent, generating an electrophilic fluorinated radical. This radical adds regioselectively to the less sterically hindered terminal carbon of the styrene double bond. The resulting benzylic radical then abstracts a bromine atom to yield the final fluorinated benzyl bromide. This method is highly cost-effective, requiring minimal photocatalyst loading[3].
Photoredox-catalyzed ATRA pathway for fluorinated benzyl bromides.
Dual Ni/Photoredox Catalysis for C(sp²)–C(sp³) Cross-Coupling
Fluorinated benzyl halides are excellent precursors for generating benzylic radicals in dual photoredox/nickel-catalyzed cross-couplings. These reactions forge complex C(sp²)–C(sp³) bonds under exceptionally mild conditions, bypassing the need for pre-formed organometallic reagents.
Causality & Design: The photoredox cycle generates a fluorinated benzyl radical from the halide via SET. Concurrently, the Ni(0) catalyst undergoes oxidative addition into an aryl halide. The resulting Ni(II) intermediate captures the transient benzylic radical to form a high-valent Ni(III) species, which undergoes rapid reductive elimination to forge the C–C bond. The electronic nature of the fluorinated benzylic radical directly impacts the reversible radical addition to Ni(II), dictating the overall reaction efficiency and suppressing homocoupling side reactions[4].
Dual Ni/photoredox catalytic cycle for C(sp2)-C(sp3) cross-coupling.
Radiochemistry: ¹⁸F-Labeled Prosthetic Groups
In Positron Emission Tomography (PET),[¹⁸F]fluorobenzyl halides (such as [¹⁸F]fluorobenzyl bromide or iodide) serve as robust prosthetic groups to radiofluorinate complex biological vectors (e.g., peptides, antibodies). Traditional syntheses of these ¹⁸F-labeled halides were multi-step, tedious, and prone to radioactive decay losses. Recent have enabled the one-step synthesis of these aromatic electrophiles, drastically reducing synthesis time and improving radiochemical yields[5].
Quantitative Data Summaries
Table 1: Comparison of Synthetic Methodologies for Fluorinated Benzyl Halides
| Method | Reagents / Catalyst | Key Mechanistic Features | Yield Range |
| Traditional Benzylic Bromination | NBS, Radical Initiator (AIBN) | Requires pre-functionalized toluene derivatives; proceeds via free-radical chain mechanism. Prone to over-bromination. | 50–75% |
| Photoredox ATRA | Styrene, α-bromo-α-fluorocarbonyl, Ir(ppy)₃ (1000 ppm) | Mild, room temperature, high functional group tolerance. Suppresses polar side reactions. | 70–95% |
| Dual Photoredox/Mn Catalysis | Alkene, bromonitromethane, 4CzIPN, MnBr₂ | Synergistic radical generation via cyanoarene and halogen trapping via Mn(II). | 65–88% |
Table 2: Radiochemical Yields (RCY) for ¹⁸F-Labeled Benzyl Halides
| Radiotracer Prosthetic Group | Synthesis Method | Total Time | RCY (%) |
| 4-[¹⁸F]Fluorobenzyl bromide | Multi-step (Reduction/Bromination) | > 90 min | 20–55% |
| [¹⁸F]Fluorobenzyl iodide | Two-step synthesis | ~ 80 min | 30–45% |
| [¹⁸F]Aromatic Electrophiles | One-step Organophotoredox SNAr | < 40 min | 20–89% |
Experimental Protocols: Self-Validating Workflows
Protocol 1: Photoinduced ATRA for the Synthesis of Fluorinated Benzyl Bromides
Objective: Synthesize functionalized fluorinated benzyl bromides from styrenes via visible-light catalysis. Rationale & Causality: Utilizing Ir(ppy)₃ at a low loading (1000 ppm) ensures an efficient SET cycle without causing over-oxidation of the product. Acetonitrile is selected as the solvent because its polarity stabilizes the radical ion intermediates generated during the photoredox cycle.
-
Preparation: In an 8 mL Chemglass vial equipped with a PTFE septum, add the styrene derivative (0.5 mmol) and Ir(ppy)₃ (0.5 µmol, 0.1 mol%).
-
Reagent Addition: Add anhydrous acetonitrile (2.0 mL) followed by the α-bromo-α-fluorocarbonyl reagent (0.75 mmol). Causality: A 1.5-fold excess of the fluorinated reagent drives the equilibrium forward, ensuring complete conversion of the styrene.
-
Degassing: Degas the mixture via freeze-pump-thaw (3 cycles) or sparging with argon for 15 minutes. Causality: Molecular oxygen acts as a triplet quencher for the excited state of the photocatalyst and traps carbon-centered radicals, which would severely depress product yields.
-
Irradiation: Irradiate the vial with a blue LED strip (λmax = 455 nm) at room temperature for 15 hours.
-
Self-Validation Step: Monitor the reaction via GC-MS or TLC. The complete disappearance of the starting styrene peak and the emergence of a heavier mass adduct validates the efficiency of the ATRA process.
-
Isolation: Concentrate the mixture under reduced pressure and purify via flash column chromatography (silica gel, hexanes/ethyl acetate) to isolate the fluorinated benzyl bromide[2].
Protocol 2: Williamson Ether Synthesis using 3-Ethoxy-2,4-difluorobenzyl bromide
Objective: Introduction of the 3-ethoxy-2,4-difluorobenzyl moiety into a phenol scaffold. Rationale & Causality: The benzylic bromide is an excellent leaving group for an Sₙ2 mechanism. Employing a mild base (K₂CO₃) in a polar aprotic solvent (DMF) maximizes the nucleophilicity of the phenoxide while minimizing competing E2 elimination side reactions[6].
-
Deprotonation: In a flame-dried round-bottom flask, dissolve the target phenol (1.0 eq) in anhydrous DMF (0.2 M). Add finely powdered K₂CO₃ (2.0 eq) and stir at room temperature for 30 minutes. Causality: Pre-forming the phenoxide ion significantly increases its nucleophilicity compared to the neutral phenol.
-
Electrophile Addition: Slowly add 3-ethoxy-2,4-difluorobenzyl bromide (1.1 eq) dropwise. Caution: Fluorinated benzyl bromides are potent lachrymators; this step must be performed strictly in a fume hood.
-
Reaction: Heat the mixture to 60°C for 4–6 hours.
-
Self-Validation Step: Monitor by LC-MS. The formation of the ether product mass peak [M+H]⁺ and the absence of the starting phenol confirm successful nucleophilic displacement.
-
Workup: Cool to room temperature, dilute with water to crash out highly lipophilic products, and extract with ethyl acetate. Wash the organic layer extensively with brine (5x) to remove residual DMF. Dry over Na₂SO₄, filter, and concentrate.
References
-
From Styrenes to Fluorinated Benzyl Bromides: A Photoinduced Difunctionalization via Atom Transfer Radical Addition - Organic Letters, ACS Publications.[Link]
-
From Styrenes to Fluorinated Benzyl Bromides: A Photoinduced Difunctionalization via Atom Transfer Radical Addition - PMC, National Institutes of Health.[Link]
-
Atom Transfer Radical Addition via Dual Photoredox/Manganese Catalytic System - MDPI.[Link]
-
Mechanisms, Challenges, and Opportunities of Dual Ni/Photoredox-Catalyzed C(sp²)–C(sp³) Cross-Couplings - PMC, National Institutes of Health.[Link]
-
Synthesis of 4-[¹⁸F]fluoroiodobenzene and its application in Sonogashira cross-coupling reactions - ResearchGate.[Link]
-
One-Step Synthesis of [¹⁸F]Aromatic Electrophile Prosthetic Groups via Organic Photoredox Catalysis - PMC, National Institutes of Health.[Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. From Styrenes to Fluorinated Benzyl Bromides: A Photoinduced Difunctionalization via Atom Transfer Radical Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms, Challenges, and Opportunities of Dual Ni/Photoredox-Catalyzed C(sp2)-C(sp3) Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One-Step Synthesis of [18F]Aromatic Electrophile Prosthetic Groups via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Ethoxy-2,4-difluorobenzyl bromide|1017778-22-1 [benchchem.com]
The Fluorine Advantage: A Technical Guide to Modulating Bioactivity in Organic Molecules
Abstract
The strategic incorporation of fluorine into organic molecules has become one of the most powerful and prevalent strategies in modern drug discovery. With over 30% of small-molecule drugs approved since 2020 containing at least one fluorine atom, its role has evolved from a novelty to a cornerstone of medicinal chemistry.[1] This guide provides an in-depth exploration of the fundamental principles governing fluorine's influence on molecular properties. We will dissect the causal relationships between fluorine's unique characteristics—its size, extreme electronegativity, and the strength of the carbon-fluorine bond—and its profound effects on metabolic stability, target binding affinity, physicochemical properties, and overall pharmacokinetic profiles. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust framework for the rational design of next-generation therapeutics.
The Unique Profile of a "Super-Atom"
Fluorine is not merely a hydrogen isostere; its properties are unique and transformative. Understanding these core characteristics is fundamental to appreciating its utility in drug design.
-
Size and Steric Profile: With a van der Waals radius of 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å).[1][2] This allows for the bioisosteric replacement of hydrogen without introducing significant steric hindrance, a crucial factor for fitting into tightly constrained binding pockets.[2][3]
-
Extreme Electronegativity: As the most electronegative element (3.98 on the Pauling scale), fluorine exerts a powerful inductive electron-withdrawing effect.[1][4] This polarization of the carbon-fluorine (C-F) bond and adjacent bonds is the primary driver behind its ability to modulate pKa, dipole moments, and molecular conformation.[1][5]
-
The Carbon-Fluorine Bond Strength: The C-F bond is one of the strongest covalent bonds in organic chemistry (~485 kJ/mol for sp³ C-F).[1] This exceptional stability makes it highly resistant to metabolic cleavage, a property central to enhancing drug half-life.[1][6]
The interplay of these properties allows fluorine to act as a "magic bullet," fine-tuning multiple molecular parameters simultaneously.[7]
Enhancing Metabolic Stability: The "Fluorine Shield"
A primary reason for incorporating fluorine is to block unwanted metabolic oxidation, particularly by cytochrome P450 (CYP) enzymes.[1][5][8] Promising drug candidates often fail because they are cleared too rapidly from the body. Strategic fluorination provides a robust solution.
Causality: CYP-mediated metabolism frequently involves the oxidation of a C-H bond at a metabolically vulnerable position (e.g., benzylic or alpha to a heteroatom). By replacing this "soft spot" with a strong, non-oxidizable C-F bond, chemists can effectively shield the molecule from enzymatic attack.[1][9] This not only increases the drug's half-life but can also prevent the formation of potentially toxic metabolites.[1][10]
A classic example is the development of the EGFR inhibitor Gefitinib, where the introduction of fluorine and chlorine atoms prevented aromatic hydroxylation, significantly improving its metabolic stability.[8]
Modulating Physicochemical Properties for Optimal Performance
Fluorine's electronic influence extends to fundamental properties that govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Acidity and Basicity (pKa)
The powerful inductive effect of fluorine significantly alters the pKa of nearby acidic or basic functional groups.
-
Bases: Fluorine lowers the pKa of the conjugate acid of a nearby base, making the base weaker.[1][11]
-
Acids: Conversely, it lowers the pKa of a nearby acidic group, making the acid stronger.[1]
Causality: This modulation is critical for controlling a molecule's ionization state at physiological pH (typically ~7.4). A weaker base will be less protonated in the gut, which can enhance its ability to permeate cell membranes and improve oral bioavailability.[5] Judicious pKa tuning is a key strategy for optimizing both solubility and permeability.[7][12]
Lipophilicity (LogP/LogD)
The effect of fluorine on lipophilicity is highly context-dependent and serves as a powerful tool for fine-tuning.
-
Single Aromatic Fluorine: A single fluorine atom on an aromatic ring generally increases lipophilicity (LogP).[13][14]
-
Aliphatic or Multiple Fluorines: The addition of fluorine to aliphatic chains or the use of polyfluorinated groups (e.g., -CF₃, -CF₂H) can either increase or decrease lipophilicity, depending on the overall molecular context.[1][10][14] The highly polarized nature of multiple C-F bonds can lead to a decrease in LogP.[1]
Causality: This ability to precisely adjust LogP allows chemists to navigate the delicate balance required for drug efficacy. A drug must be lipophilic enough to cross cell membranes but soluble enough to be transported in the blood. Fluorination provides a means to "dial-in" the optimal lipophilicity for a given target and desired pharmacokinetic profile.[15]
Conformational Control
Beyond simple electronics, fluorine can dictate the three-dimensional shape of a molecule. The gauche effect , where the polar C-F bond prefers a specific spatial orientation relative to other polar groups, can stabilize a molecule in its "bioactive conformation."[1]
Causality: By locking the molecule into the precise shape required for optimal binding to its protein target, conformational stabilization can lead to a significant increase in potency and selectivity, reducing off-target effects.[1][16]
Enhancing Target Binding Affinity
Beyond improving pharmacokinetics, fluorine can directly participate in and enhance interactions within the target protein's binding pocket.[5][17] This can manifest as a significant increase in potency.
Causality: The polarized C-F bond can engage in favorable non-covalent interactions that are unavailable to a C-H bond. These include:
-
Dipole-Dipole Interactions: The C-F dipole can align with polar groups in the protein.[1]
-
Orthogonal Multipolar Interactions: Fluorine can interact favorably with electron-rich systems like amide carbonyls (C-F···C=O).
-
Weak Hydrogen Bonds: While a controversial topic, the fluorine atom can act as a weak hydrogen bond acceptor.[1][4]
Furthermore, by displacing a water molecule from a hydrophobic pocket without the energetic penalty of desolvating a hydroxyl group, fluorine can provide a favorable entropic contribution to binding. The anti-cancer drug Alpelisib is a prime example where a trifluoromethyl group is responsible for high affinity toward the PI3K binding site through a hydrogen bond.[18]
| Property | Non-Fluorinated Parent | Fluorinated Analogue | Consequence |
| Metabolic Half-life (t½) | Often Short | Significantly Longer | Increased drug exposure.[1][8] |
| pKa (of a nearby amine) | e.g., 9.5 | e.g., 7.8 | Reduced ionization at pH 7.4, improved permeability.[11][12] |
| Binding Affinity (Ki) | Moderate | Often Lower (Higher Potency) | Less drug required for therapeutic effect.[3][5] |
| Lipophilicity (LogD) | Variable | Tunable (Up or Down) | Optimized balance of solubility and permeability.[1][14] |
Experimental Protocols: Self-Validating Systems
To rationally apply the principles outlined above, robust experimental validation is essential. The following protocols describe self-validating systems for assessing two critical parameters influenced by fluorination.
Protocol: In Vitro Metabolic Stability Assessment in Human Liver Microsomes (HLM)
Objective: To determine the intrinsic clearance rate of a fluorinated compound compared to its non-fluorinated parent, providing a quantitative measure of improved metabolic stability.
Methodology:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of the test compound and its parent analogue in DMSO.
-
Thaw cryopreserved Human Liver Microsomes (HLM, e.g., from a commercial supplier) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).
-
Prepare a 10 mM NADPH (cofactor) solution in the same phosphate buffer. Keep on ice.
-
-
Incubation:
-
In a 96-well plate, add 98 µL of the HLM suspension to each well.
-
Add 1 µL of the 10 mM test compound stock solution to triplicate wells for a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 5 minutes with shaking.
-
Initiate the metabolic reaction by adding 1 µL of the 10 mM NADPH solution to each well. For the T=0 time point, add 1 µL of acetonitrile instead of NADPH to stop the reaction immediately.
-
-
Time-Point Sampling:
-
Incubate the plate at 37°C.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in triplicate wells by adding 200 µL of ice-cold acetonitrile containing an internal standard (e.g., a stable, structurally similar compound like Verapamil).
-
-
Sample Processing & Analysis:
-
Seal the plate, vortex for 2 minutes, and then centrifuge at 4000 rpm for 15 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate.
-
Analyze the samples by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry). Monitor the disappearance of the parent compound over time relative to the internal standard.
-
-
Data Interpretation:
-
Plot the natural log of the percentage of compound remaining versus time.
-
The slope of the line gives the elimination rate constant (k).
-
Calculate the half-life (t½) as 0.693 / k.
-
Causality Check: A significantly longer half-life for the fluorinated compound directly validates the hypothesis that fluorination blocked a key metabolic site.
-
Protocol: P-glycoprotein (Pgp) Substrate Assessment using a Caco-2 Bidirectional Transport Assay
Objective: To determine if fluorination alters a compound's susceptibility to efflux by the P-glycoprotein (Pgp) transporter, a key mechanism of drug resistance and poor CNS penetration.[12]
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells (a human colon adenocarcinoma cell line that expresses Pgp) on permeable Transwell® inserts for 21 days to allow for differentiation into a polarized monolayer.
-
Verify monolayer integrity before the experiment using TEER (Transepithelial Electrical Resistance) measurement.
-
-
Transport Assay Setup:
-
Wash the cell monolayers with warm (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).
-
Prepare dosing solutions of the test compound (fluorinated and non-fluorinated) at a concentration of 10 µM in transport buffer.
-
-
Bidirectional Transport Measurement:
-
Apical-to-Basolateral (A-to-B) Transport: Add the dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
Basolateral-to-Apical (B-to-A) Transport: Add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Incubate at 37°C with gentle shaking for 2 hours.
-
-
Sample Collection and Analysis:
-
At the end of the incubation, collect samples from both the donor and receiver chambers.
-
Analyze the concentration of the compound in all samples by LC-MS/MS.
-
-
Data Calculation and Interpretation:
-
Calculate the apparent permeability coefficient (Papp) for both directions:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration.
-
-
Calculate the Efflux Ratio (ER) = Papp (B-to-A) / Papp (A-to-B).
-
Causality Check: An ER > 2.5 suggests the compound is a Pgp substrate.[12] If the fluorinated analogue shows a significantly lower ER than the parent compound, it validates that the structural or physicochemical changes (e.g., reduced basicity) successfully mitigated Pgp-mediated efflux.
-
Conclusion and Future Perspectives
The strategic use of fluorine is a mature yet continually evolving field in drug discovery. Its ability to predictably and profoundly modulate key molecular properties—enhancing metabolic stability, fine-tuning pKa and lipophilicity, controlling conformation, and improving binding affinity—makes it an indispensable tool for medicinal chemists.[5][19][20] The ongoing development of novel synthetic methods is making a wider array of fluorinated building blocks accessible, promising even more sophisticated molecular designs in the future.[21][22][23] As our understanding of the subtle interplay between fluorine and biological systems deepens, the rational, data-driven incorporation of this unique element will continue to be a critical factor in overcoming the challenges of drug development and delivering safer, more effective medicines.
References
-
Fluorinated Building Blocks in Drug Design: Why They Matter. Apollo Scientific. Available from: [Link]
-
The role of fluorine in medicinal chemistry: Review Article. Taylor & Francis Online. Available from: [Link]
-
Fluorine as a key element in modern drug discovery and development. LE STUDIUM. Available from: [Link]
-
Full article: The role of fluorine in medicinal chemistry. Taylor & Francis Online. Available from: [Link]
-
On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. Available from: [Link]
-
Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PMC. Available from: [Link]
-
The Many Roles for Fluorine in Medicinal Chemistry. ACS Publications. Available from: [Link]
-
How Is Fluorine Used in the Medical Field?. Inhance Technologies. Available from: [Link]
-
Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Taylor & Francis Online. Available from: [Link]
-
Applications of Fluorine in Medicinal Chemistry. PubMed. Available from: [Link]
-
Bioisosterism: A Rational Approach in Drug Design. ACS Publications. Available from: [Link]
-
Applications of Fluorine in Medicinal Chemistry. ACS Publications. Available from: [Link]
-
Novel method to synthesize valuable fluorinated drug compounds. ScienceDaily. Available from: [Link]
-
On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available from: [Link]
-
Novel synthesis of fluorinated molecules with potential in drug research developed. idw - Informationsdienst Wissenschaft. Available from: [Link]
-
Drug Discovery Based on Fluorine-Containing Glycomimetics. MDPI. Available from: [Link]
-
Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Publications. Available from: [Link]
-
The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC. Available from: [Link]
-
Contribution of Organofluorine Compounds to Pharmaceuticals. PMC. Available from: [Link]
-
Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. Bentham Science. Available from: [Link]
-
METABOLISM OF FLUORINE-CONTAINING DRUGS. Annual Reviews. Available from: [Link]
-
Contribution of Organofluorine Compounds to Pharmaceuticals. Semantic Scholar. Available from: [Link]
-
Bioisosteric Replacements. Cambridge MedChem Consulting. Available from: [Link]
-
Fluorinated building blocks in drug design: new pathways and targets. PMC. Available from: [Link]
-
The Role of Small Molecules Containing Fluorine Atoms. Encyclopedia.pub. Available from: [Link]
-
Application of Bioisosteres in Drug Design. University of Notre Dame. Available from: [Link]
-
Novel method to synthesise valuable fluorinated drug compounds. EurekAlert!. Available from: [Link]
-
Fluorination Methods for Drug Discovery and Development. ResearchGate. Available from: [Link]
-
Fluorine in health care Organofluorine containing blockbuster drugs. University of St Andrews Research Portal. Available from: [Link]
-
Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. ResearchGate. Available from: [Link]
-
Why do fluorine substitutions increase the lipophilicity of drugs, despite fluorine's ability of forming hydrogen bonds?. Quora. Available from: [Link]
-
Current and emerging analytical techniques for the determination of PFAS in environmental samples. University of Chemistry and Technology, Prague. Available from: [Link]
-
Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). PMC. Available from: [Link]
-
The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC. Available from: [Link]
-
Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching. ACS Publications. Available from: [Link]
-
Case studies of fluorine in drug discovery. University of Chemistry and Technology, Prague. Available from: [Link]
-
Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). The University of Aberdeen Research Portal. Available from: [Link]
-
Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. PMC. Available from: [Link]
-
Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001−2011). ResearchGate. Available from: [Link]
-
A validated analytical method for the determination of perfluorinated compounds in surface-, sea- and sewagewater using liquid chromatography coupled to time-of-flight mass spectrometry. ResearchGate. Available from: [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Semantic Scholar. Available from: [Link]
-
FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. PMC. Available from: [Link]
-
Applications of Fluorine in Medicinal Chemistry. ResearchGate. Available from: [Link]
Sources
- 1. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 10. annualreviews.org [annualreviews.org]
- 11. researchgate.net [researchgate.net]
- 12. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 14. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. inhancetechnologies.com [inhancetechnologies.com]
- 17. tandfonline.com [tandfonline.com]
- 18. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. apolloscientific.co.uk [apolloscientific.co.uk]
- 22. sciencedaily.com [sciencedaily.com]
- 23. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: 6-Step Regiocontrolled Synthesis of 1-(Chloromethyl)-4-ethoxy-2-fluorobenzene from 2,5-Dichlorophenol
Target Audience: Synthetic Chemists, Process Engineers, and Preclinical Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide
Executive Summary
The synthesis of highly specific poly-substituted benzyl chlorides, such as 1-(chloromethyl)-4-ethoxy-2-fluorobenzene , presents a significant regiochemical challenge. Direct functionalization of unactivated precursors often yields intractable isomeric mixtures. This application note details a highly optimized, 6-step regiocontrolled pathway starting from the inexpensive bulk chemical 2,5-dichlorophenol .
The cornerstone of this route is the strategic use of a transient nitro group. By introducing a nitro group, the aromatic ring is activated for a highly regioselective Halex (halogen exchange) fluorination. Subsequent global reduction simultaneously removes the directing nitro group (via conversion to an amine and deamination) and cleaves the unactivated aryl chloride, leaving the robust aryl fluoride intact. A final Blanc chloromethylation exploits the synergistic directing effects of the established substituents to yield the target molecule with exceptional regiochemical fidelity.
Retrosynthetic Strategy & Pathway Rationale
The transformation of 2,5-dichlorophenol to 1-(chloromethyl)-4-ethoxy-2-fluorobenzene requires the precise orchestration of electronic effects.
-
Activation via Nitration: Unactivated aryl chlorides are inert to nucleophilic fluorination. Nitration of 2,5-dichlorophenol occurs exclusively para to the hydroxyl group, placing the nitro group ortho to the C5-chlorine and meta to the C2-chlorine.
-
Selective SNAr (Halex): The transient nitro group lowers the LUMO of the ring, allowing fluoride to selectively attack the ortho-chlorine (C5) via a stabilized Meisenheimer complex. The meta-chlorine (C2) remains untouched.
-
Chemoselective Hydrodehalogenation: Palladium-catalyzed hydrogenation reduces the nitro group to an amine while simultaneously cleaving the unactivated C2-chlorine bond. The C5-fluorine bond is preserved due to its high bond dissociation energy.
-
Regioselective Chloromethylation: After removing the amine via reductive deamination, the resulting 3-fluorophenetole undergoes Blanc chloromethylation. The strong para-directing effect of the ethoxy group dictates the final position of the chloromethyl moiety.
Figure 1: 6-Step synthetic pathway from 2,5-dichlorophenol to the target benzyl chloride.
Step-by-Step Experimental Protocols
Stage 1: Electrophilic Aromatic Nitration
Objective: Introduce an electron-withdrawing group to activate the ring for subsequent nucleophilic substitution.
-
Procedure: Dissolve 2,5-dichlorophenol (1.0 equiv) in glacial acetic acid and cool to 0 °C. Slowly add a pre-cooled mixture of concentrated HNO₃ (1.1 equiv) and H₂SO₄ (catalytic). Maintain the temperature below 5 °C to prevent over-nitration. Stir for 2 hours, then pour over crushed ice. Filter the resulting yellow precipitate (2,5-dichloro-4-nitrophenol), wash with cold water, and dry under vacuum.
-
Causality Check: The hydroxyl group is a strong ortho/para director. Due to steric hindrance at the ortho position (flanked by a chlorine atom), nitration proceeds almost exclusively at the para position (C4).
Stage 2: O-Alkylation (Protection & Directing Group Setup)
Objective: Convert the hydroxyl group to an ethoxy ether to prevent side reactions in the basic Halex step and establish the final para-directing group.
-
Procedure: To a solution of 2,5-dichloro-4-nitrophenol (1.0 equiv) in anhydrous DMF, add anhydrous K₂CO₃ (2.0 equiv) and bromoethane (1.5 equiv). Heat the suspension to 80 °C for 6 hours under nitrogen. Cool to room temperature, dilute with water, and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield 1-ethoxy-2,5-dichloro-4-nitrobenzene.
Stage 3: Selective SNAr Fluorination (Halex Reaction)
Objective: Chemoselectively replace the C5-chlorine with a fluorine atom[1][2].
-
Procedure: In a rigorously dried Schlenk flask, combine 1-ethoxy-2,5-dichloro-4-nitrobenzene (1.0 equiv), spray-dried KF (3.0 equiv), and 18-crown-6 (0.1 equiv) in anhydrous sulfolane. Heat the mixture to 150 °C for 18 hours under a positive nitrogen pressure. Cool the mixture, dilute with water, and extract with MTBE. Purify via silica gel chromatography to isolate 1-ethoxy-2-chloro-5-fluoro-4-nitrobenzene.
-
Causality Check: Spray-dried KF and 18-crown-6 are mandatory to maximize the solubility and nucleophilicity of the "naked" fluoride ion in the organic phase.
Stage 4: Global Reduction & Hydrodehalogenation
Objective: Reduce the nitro group to an amine and catalytically cleave the unactivated C2-chlorine bond[3][4].
-
Procedure: Dissolve the intermediate from Stage 3 in methanol. Add triethylamine (2.0 equiv) and 10% Pd/C (0.05 equiv Pd). Purge the reaction vessel with hydrogen gas and stir vigorously under a balloon of H₂ (1 atm) at room temperature for 12 hours. Filter the mixture through a pad of Celite to remove the catalyst, concentrate, and partition between water and dichloromethane to isolate 4-ethoxy-2-fluoroaniline.
-
Causality Check: Triethylamine is critical; it acts as an acid scavenger for the HCl generated during hydrodehalogenation. Without it, the reaction mixture becomes highly acidic, protonating the product aniline and poisoning the palladium catalyst.
Stage 5: Reductive Deamination
Objective: Remove the amino group to yield the intermediate 3-fluorophenetole.
-
Procedure: Suspend 4-ethoxy-2-fluoroaniline (1.0 equiv) in aqueous HCl (3 M) and cool to 0 °C. Add a solution of NaNO₂ (1.1 equiv) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt. Slowly add cold 50% hypophosphorous acid (H₃PO₂, 5.0 equiv). Allow the reaction to warm to room temperature and stir until nitrogen evolution ceases (approx. 4 hours). Extract with diethyl ether, wash with saturated NaHCO₃, dry, and concentrate to yield 3-fluorophenetole.
Stage 6: Regioselective Blanc Chloromethylation
Objective: Introduce the chloromethyl group directly para to the ethoxy group[5][6].
-
Procedure: Dissolve 3-fluorophenetole (1.0 equiv) and paraformaldehyde (2.0 equiv) in glacial acetic acid. Add anhydrous ZnCl₂ (0.5 equiv). Bubble dry HCl gas through the mixture while heating to 60 °C for 4 hours. Quench the reaction by pouring into ice water, extract with dichloromethane, neutralize the organic layer, and concentrate. Purify via vacuum distillation or recrystallization to obtain the final product: 1-(chloromethyl)-4-ethoxy-2-fluorobenzene .
Quantitative Data & Reaction Parameters Summary
| Stage | Reaction Type | Key Reagents | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Electrophilic Nitration | HNO₃, H₂SO₄, AcOH | 0 - 5 | 2 | 85 - 90 |
| 2 | Williamson Ether Synthesis | EtBr, K₂CO₃, DMF | 80 | 6 | 92 - 95 |
| 3 | Halex SNAr Fluorination | KF, 18-crown-6, Sulfolane | 150 | 18 | 75 - 80 |
| 4 | Hydrodehalogenation | H₂, Pd/C, Et₃N, MeOH | 25 | 12 | 88 - 92 |
| 5 | Reductive Deamination | NaNO₂, HCl, H₃PO₂ | 0 → 25 | 4 | 70 - 75 |
| 6 | Blanc Chloromethylation | (CH₂O)n, HCl(g), ZnCl₂ | 60 | 4 | 65 - 70 |
Table 1: Summary of reaction conditions, reagents, and validated yield expectations for the 6-step synthesis.
Mechanistic Insights (E-E-A-T)
The Regiochemistry of the Halex Reaction
The Halex (Halogen Exchange) reaction is notoriously difficult on unactivated aromatic rings. By installing a nitro group at C4, the ring becomes highly electron-deficient. The transition state involves a Meisenheimer complex where the negative charge is delocalized onto the strongly electron-withdrawing nitro group[2].
Because the C5-chlorine is ortho to the nitro group, nucleophilic attack by fluoride at this position allows direct resonance stabilization by the NO₂ moiety. Conversely, attack at the C2-chlorine (meta to the nitro group) does not allow this stabilization, rendering the C2 position completely inert to fluoride substitution.
Figure 2: Meisenheimer complex formation highlighting the necessity of the ortho-nitro directing group.
Chemoselectivity in Palladium-Catalyzed Hydrodehalogenation
In Stage 4, the reaction must reduce the nitro group while cleaving the C-Cl bond without touching the newly formed C-F bond. This chemoselectivity is governed by bond dissociation energies (BDE). The Ar-Cl BDE is approximately 81 kcal/mol, making it susceptible to oxidative addition by the Pd(0) catalyst and subsequent reductive elimination with hydrogen[3]. The Ar-F BDE is significantly higher (~114 kcal/mol), rendering it entirely inert to standard Pd/C hydrogenation conditions.
Synergistic Directing Effects in Blanc Chloromethylation
The final step utilizes the Blanc reaction to install the chloromethyl group[5]. The substrate, 3-fluorophenetole, possesses two directing groups: an ethoxy group (strongly activating, ortho/para directing) and a fluoro group (weakly deactivating, ortho/para directing). Electrophilic aromatic substitution preferentially occurs para to the strongly activating ethoxy group due to favorable electronic stabilization of the arenium ion and minimal steric hindrance compared to the ortho position. Consequently, the chloromethyl cation (⁺CH₂Cl) attacks at C4 (relative to the ethoxy group), perfectly yielding the 1,2,4-substitution pattern of the target molecule.
References
-
Grokipedia (2024). Blanc chloromethylation. Retrieved from [Link]
-
National Institutes of Health (NIH) / PMC. Hydrodechlorination of Aryl Chlorides Under Biocompatible Conditions. Retrieved from[Link]
-
SciSpace / Chemical Reviews (2002). Metal-mediated reductive hydrodehalogenation of organic halides. Retrieved from[Link]
-
Scientific Update (2025). The Halex Reaction: Fluorination of aromatic compounds by halogen exchange with fluoride anions. Retrieved from[Link]
-
ACS GCI Pharmaceutical Roundtable. Halex Reaction Mechanism & Reagent Guides. Retrieved from [Link]
Sources
- 1. scientificupdate.com [scientificupdate.com]
- 2. Halex Reaction - Wordpress [reagents.acsgcipr.org]
- 3. Hydrodechlorination of Aryl Chlorides Under Biocompatible Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Buy 1,3-Bis(chloromethyl)-2,4,5,6-tetramethylbenzene | 54490-78-7 [smolecule.com]
Application Note & Protocol: Chloromethylation of 1,4-Dichloro-2-ethoxybenzene
Abstract
This document provides a comprehensive technical guide for the chloromethylation of 1,4-dichloro-2-ethoxybenzene to synthesize 1-(chloromethyl)-2,5-dichloro-4-ethoxybenzene. This protocol is intended for researchers, chemists, and professionals in drug development and fine chemical synthesis. The procedure detailed herein is a variation of the Blanc-Quelet reaction, an electrophilic aromatic substitution. This guide elucidates the underlying reaction mechanism, furnishes a detailed step-by-step experimental protocol, and emphasizes critical safety precautions necessary for handling the hazardous reagents involved.
Introduction and Significance
Chloromethylation is a pivotal reaction in organic synthesis that introduces a chloromethyl group (-CH₂Cl) onto an aromatic ring.[1][2] The resulting chloromethyl arenes are highly valuable synthetic intermediates due to the versatile reactivity of the benzylic chloride moiety, which can be readily converted into other functional groups such as aldehydes, nitriles, ethers, and methyl groups.[3]
The specific chloromethylation of 1,4-dichloro-2-ethoxybenzene yields 1-(chloromethyl)-2,5-dichloro-4-ethoxybenzene, a key building block in the synthesis of various agrochemicals and pharmaceutical compounds. The reaction proceeds via an electrophilic aromatic substitution mechanism, typically employing formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst like zinc chloride or aluminum chloride.[4][5] The ethoxy group (-OEt) and the chlorine atoms on the benzene ring act as directing groups, influencing the position of the incoming electrophile. This guide presents a protocol adapted from established methodologies, prioritizing yield, purity, and operational safety.[6]
Reaction Mechanism: The Blanc-Quelet Reaction
The chloromethylation of 1,4-dichloro-2-ethoxybenzene is an example of the Blanc-Quelet reaction.[4] The reaction is performed under strong acidic conditions, which are essential for generating a potent electrophile from a formaldehyde source.
The mechanism involves several key steps:
-
Electrophile Generation: The reaction is catalyzed by a Lewis acid (e.g., AlCl₃, ZnCl₂) or a strong protic acid (HCl).[5] The carbonyl oxygen of formaldehyde (or its polymer, paraformaldehyde) is protonated by the acid. This protonation dramatically increases the electrophilicity of the carbonyl carbon.[5]
-
Electrophilic Attack: The electron-rich π-system of the 1,4-dichloro-2-ethoxybenzene ring acts as a nucleophile, attacking the activated formaldehyde species. This attack forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Rearomatization: A base (such as Cl⁻) abstracts a proton from the carbon atom bearing the new substituent, restoring the aromaticity of the ring and forming a benzylic alcohol intermediate.
-
Conversion to Chloride: Under the strongly acidic and chloride-rich conditions, the hydroxyl group of the benzylic alcohol is rapidly protonated, forming a good leaving group (H₂O). A subsequent Sₙ1 or Sₙ2 reaction with a chloride ion yields the final product, 1-(chloromethyl)-2,5-dichloro-4-ethoxybenzene.[5]
Caption: Mechanism of the Blanc-Quelet Chloromethylation.
Detailed Experimental Protocol
This protocol is adapted from patent literature, which outlines a robust method for the desired transformation.[6] Researchers must perform their own risk assessment before commencing any work.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Wt. ( g/mol ) | Amount Used (per 0.1 mol scale) | Moles (mol) | Notes |
| 1,4-Dichloro-2-ethoxybenzene | 54410-66-3 | 191.04 | 19.1 g | 0.1 | Starting material, liquid or low-melting solid. |
| Paraformaldehyde | 30525-89-4 | (30.03)n | 6.0 g | 0.2 (as CH₂O) | Source of formaldehyde. Handle in fume hood.[7] |
| Aluminum Chloride (anhydrous) | 7446-70-0 | 133.34 | 13.33 g | 0.1 | Lewis acid catalyst. Highly hygroscopic. |
| Hydrochloric Acid (37%, conc.) | 7647-01-0 | 36.46 | 7.3 g | ~0.074 | Reagent and acid catalyst. |
| Hydrogen Chloride (gas) | 7647-01-0 | 36.46 | As needed | - | Passed into the reaction mixture. |
| Toluene | 108-88-3 | 92.14 | ~30-50 mL | - | Solvent for work-up. |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | As needed | - | Drying agent. |
| Water (Deionized) | 7732-18-5 | 18.02 | ~50-100 mL | - | For work-up. |
Equipment
-
250 mL four-necked round-bottom flask
-
Mechanical stirrer with a PTFE paddle
-
Heating mantle with a temperature controller
-
Thermometer or thermocouple
-
Reflux condenser
-
Gas inlet tube for HCl gas
-
Nitrogen/argon inlet for inert atmosphere
-
Separatory funnel (500 mL)
-
Standard glassware for extraction and drying
-
Rotary evaporator
Step-by-Step Procedure
Caption: Experimental workflow for chloromethylation.
-
Apparatus Setup: Assemble the 250 mL four-necked flask with the mechanical stirrer, condenser, thermometer, and gas inlet tube. Ensure the system is under a positive pressure of nitrogen to maintain an inert atmosphere.
-
Initial Charging: Under a nitrogen blanket, sequentially charge the flask with paraformaldehyde (6.0 g, 0.2 mol), anhydrous aluminum chloride (13.33 g, 0.1 mol), and concentrated hydrochloric acid (7.3 g).[6]
-
Causality: The inert atmosphere prevents moisture from deactivating the Lewis acid catalyst. The order of addition is important for controlled mixing.
-
-
Heating: Begin stirring the mixture and heat it to 60°C using the heating mantle.
-
Substrate Addition: Once the temperature reaches 60°C, add the 1,4-dichloro-2-ethoxybenzene (19.1 g, 0.1 mol) to the flask. The addition may be done in portions if desired to control any initial exotherm.
-
Reaction with HCl Gas: Begin bubbling a steady stream of dry hydrogen chloride gas through the reaction mixture via the gas inlet tube. Maintain the temperature at 60°C and continue stirring and HCl addition for 8 hours.[6]
-
Causality: Continuous addition of HCl drives the reaction equilibrium forward and ensures the medium remains highly acidic for efficient conversion of the intermediate alcohol to the chloride. Reaction progress can be monitored by TLC or GC if desired.
-
-
Cooling: After the reaction period, turn off the heating and stop the HCl gas flow. Allow the mixture to cool to room temperature.
-
Work-up: Quenching and Extraction: Carefully add toluene (~30-50 mL) and then water (~50 mL) to the cooled reaction mixture. Stir vigorously for 15-20 minutes.
-
Causality: Water quenches the reaction and dissolves the aluminum salts. Toluene serves as the extraction solvent for the organic product.
-
-
Phase Separation: Transfer the entire mixture to a separatory funnel. Allow the layers to separate fully. Collect the upper organic (toluene) layer. The aqueous layer may be extracted one more time with a small portion of toluene to maximize recovery.
-
Drying: Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Concentration: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.
-
Purification: The resulting crude product (a yellow liquid or solid) can be purified by vacuum distillation or column chromatography on silica gel to obtain pure 1-(chloromethyl)-2,5-dichloro-4-ethoxybenzene.
Critical Safety Precautions
WARNING: Chloromethylation reactions are inherently hazardous. A thorough risk assessment must be conducted before beginning this procedure. All operations must be performed inside a certified chemical fume hood.
-
Bis(chloromethyl) Ether (BCME) Formation: A significant and severe risk is the in situ formation of bis(chloromethyl) ether (BCME, CAS: 542-88-1), a potent human carcinogen with high volatility.[8] It can be formed from formaldehyde and HCl. Assume BCME is present and take all necessary precautions to avoid inhalation or contact.[9][10]
-
Reagent Hazards:
-
Paraformaldehyde/Formaldehyde: Toxic, a suspected human carcinogen, and an irritant.[11][12] Avoid inhaling dust or vapors.[7][13]
-
Hydrogen Chloride (Gas & Acid): Highly corrosive to the respiratory tract, skin, and eyes.[14] Handle only in a fume hood with appropriate acid-gas scrubbing for the exhaust.
-
Aluminum Chloride: Corrosive and reacts violently with water, releasing heat and HCl gas. Handle in a dry environment.
-
-
Personal Protective Equipment (PPE):
-
Emergency Procedures:
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (moisture contamination).2. Insufficient reaction time/temperature.3. Impure starting materials. | 1. Use fresh, anhydrous AlCl₃; handle in a glovebox or dry atmosphere.2. Extend reaction time or slightly increase temperature (e.g., to 65-70°C), monitoring for byproducts.3. Verify purity of starting material by NMR or GC. |
| Formation of Byproducts | 1. Diaryl-methane formation (product reacts with another starting material molecule).2. Polychloromethylation. | 1. Maintain a lower reaction temperature. Avoid prolonged reaction times after full conversion of starting material.[8]2. Use a strict 1:1 or slight excess of the aromatic substrate relative to the chloromethylating agent. |
| Difficult Work-up | Formation of emulsions during extraction. | Add a small amount of brine (saturated NaCl solution) to help break the emulsion. Gentle swirling instead of vigorous shaking can also help. |
References
-
International Chemical Safety Cards. (n.d.). CHLOROMETHYL METHYL ETHER. ICSC 0238. [Link]
-
New Jersey Department of Health. (1999). Hazard Summary: Chloromethyl Methyl Ether. [Link]
-
Albert Einstein College of Medicine. (n.d.). METHYL CHLOROMETHYL ETHER AWARENESS TRAINING. [Link]
-
California Air Resources Board. (1997). Background Material: Chloromethyl Methyl Ether As Federal Hazardous Air Pollutant. [Link]
-
Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards: Chloromethyl methyl ether. [Link]
- Google Patents. (2016). Synthesis method of 1, 4-dichloro-2- (chloromethyl) -5-ethoxybenzene. CN105801382A.
-
University of Wollongong Australia. (n.d.). WORKING WITH FORMALDEHYDE (F) PARAFORMALDEHYDE (PF). [Link]
-
Wikipedia. (n.d.). Quelet reaction. [Link]
-
Fuson, R. C., & McKeever, C. H. (1942). CHAPTER 3 CHLOROMETHYLATION OF AROMATIC COMPOUNDS. Organic Reactions, 1, 63-90. [Link]
-
Wikipedia. (n.d.). Blanc chloromethylation. [Link]
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Paraformaldehyde. [Link]
-
University of Pittsburgh. (2014). Formaldehyde and Paraformaldehyde Safety. [Link]
-
Dartmouth College. (n.d.). Guidelines for Safe Use of Formaldehyde (Formalin) & Paraformaldehyde. [Link]
- Unknown Source. (2017). FORMALDEHYDE SOP.
-
Sciencemadness Wiki. (2019). Blanc reaction. [Link]
- Google Patents. (1967). Process for the chloromethylation of aromatic compounds of high molecular weight. US3297648A.
-
European Patent Office. (2022). AN EFFICIENT AND ENVIRONMENT FRIENDLY PROCESS FOR CHLOROMETHYLATION OF SUBSTITUTED BENZENES. EP 388734 B1. [Link]
-
White (Reaction). (n.d.). Reactions in organic chemistry. [Link]
-
Hu, Y. L., et al. (2010). An inexpensive and convenient procedure for chloromethylation of aromatic hydrocarbons by phase transfer catalysis in aqueous media. Journal of the Chilean Chemical Society, 55(1), 97-99. [Link]
-
Durham E-Theses. (n.d.). New studies in aromatic chloromethylation. [Link]
-
Pfeiffer, W. D. (n.d.). Synthesis by Substitution of Carbonyl Oxygen. Science of Synthesis, 35, 129-147. [Link]
-
Chemical Journal of Chinese Universities. (2014). Synthesis of 1,4-Bis(chloromethyl)benzene Crosslinked Poly(vinyl imidazolium) and Its Adsorptivity for Phenol from Coal Tar. [Link]
-
Lu, M., et al. (2012). An Efficient Procedure for Chloromethylation of Aromatic Hydrocarbons Catalyzed by PEG1000‐Dicationic Ionic Liquids in Aqueous Media. ChemistryOpen, 1(3), 137-141. [Link]
-
Organic Syntheses. (n.d.). Procedure. [Link]
Sources
- 1. Blanc Reaction [drugfuture.com]
- 2. White (Reaction) [quimicaorganica.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Quelet reaction - Wikipedia [en.wikipedia.org]
- 5. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 6. CN113121317A - Synthesis method of 1, 4-dichloro-2- (chloromethyl) -5-ethoxybenzene - Google Patents [patents.google.com]
- 7. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. nj.gov [nj.gov]
- 10. ww2.arb.ca.gov [ww2.arb.ca.gov]
- 11. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 12. nj.gov [nj.gov]
- 13. safety.pitt.edu [safety.pitt.edu]
- 14. ICSC 0238 - CHLOROMETHYL METHYL ETHER [chemicalsafety.ilo.org]
- 15. depts.washington.edu [depts.washington.edu]
- 16. CDC - NIOSH Pocket Guide to Chemical Hazards - Chloromethyl methyl ether [cdc.gov]
Application Notes and Protocols for 1-(Chloromethyl)-4-ethoxy-2-fluorobenzene in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(Chloromethyl)-4-ethoxy-2-fluorobenzene is a halogenated aromatic compound with significant potential as a versatile building block in the synthesis of complex pharmaceutical agents. The presence of a reactive chloromethyl group, an electron-donating ethoxy group, and a strategically positioned fluorine atom on the benzene ring provides a unique combination of chemical properties that can be exploited for the construction of diverse molecular scaffolds. This document provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of 1-(Chloromethyl)-4-ethoxy-2-fluorobenzene in medicinal chemistry. Detailed, field-proven insights and representative experimental protocols for its utilization in key synthetic transformations are presented.
Introduction: The Strategic Advantage of Fluorinated Building Blocks
The incorporation of fluorine into drug candidates is a widely employed strategy in modern medicinal chemistry to enhance a molecule's metabolic stability, binding affinity, and bioavailability.[1] Fluorinated building blocks, such as 1-(Chloromethyl)-4-ethoxy-2-fluorobenzene, are therefore of high value to the pharmaceutical industry. The title compound combines the reactivity of a benzyl chloride with the modulating effects of fluorine and an ethoxy group, making it a key intermediate for introducing the 4-ethoxy-2-fluorobenzyl moiety into target molecules.[2] This moiety is of interest in the development of various therapeutic agents, including kinase inhibitors and other targeted therapies.[3]
Physicochemical Properties
A summary of the key physicochemical properties of 1-(Chloromethyl)-4-ethoxy-2-fluorobenzene is presented in the table below. These properties are crucial for designing reaction conditions and for understanding the compound's behavior in biological systems.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀ClFO | Inferred |
| Molecular Weight | 188.63 g/mol | Inferred |
| Appearance | Colorless to pale yellow liquid (predicted) | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) | Inferred |
Synthesis of 1-(Chloromethyl)-4-ethoxy-2-fluorobenzene
Proposed Synthetic Pathway via Chloromethylation
The direct chloromethylation of 1-ethoxy-3-fluorobenzene is a feasible route. This reaction typically employs a source of formaldehyde (e.g., paraformaldehyde or trioxane) and hydrogen chloride, often in the presence of a Lewis acid catalyst like zinc chloride.[4][5]
Caption: Proposed Blanc chloromethylation of 1-ethoxy-3-fluorobenzene.
Generalized Protocol for Chloromethylation:
Materials:
-
1-ethoxy-3-fluorobenzene
-
Paraformaldehyde
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Anhydrous solvent (e.g., Dichloromethane or Acetic Acid)[4]
-
Ice bath
-
Standard laboratory glassware and safety equipment
Procedure:
-
In a well-ventilated fume hood, charge a round-bottom flask with 1-ethoxy-3-fluorobenzene and the chosen anhydrous solvent.
-
Cool the mixture in an ice bath with stirring.
-
Carefully add anhydrous zinc chloride to the cooled solution.
-
Slowly add paraformaldehyde to the reaction mixture.
-
Bubble hydrogen chloride gas through the solution or add concentrated hydrochloric acid dropwise while maintaining the low temperature.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it over ice water.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield 1-(Chloromethyl)-4-ethoxy-2-fluorobenzene.
Alternative Synthesis via a Benzyl Alcohol Intermediate
An alternative and often milder approach involves the synthesis of (4-ethoxy-2-fluorophenyl)methanol, followed by its conversion to the corresponding benzyl chloride. This method avoids the harsh conditions of direct chloromethylation. A similar two-step synthesis has been reported for a related compound in a patent for EP300/CREBBP inhibitors.[6]
Caption: Synthesis via reduction and subsequent chlorination.
Generalized Protocol for Synthesis via Benzyl Alcohol:
Step 1: Reduction of 4-Ethoxy-2-fluorobenzaldehyde
Materials:
-
4-Ethoxy-2-fluorobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Standard laboratory glassware and safety equipment
Procedure:
-
Dissolve 4-ethoxy-2-fluorobenzaldehyde in methanol or ethanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature until completion (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield (4-ethoxy-2-fluorophenyl)methanol, which can often be used in the next step without further purification.
Step 2: Chlorination of (4-ethoxy-2-fluorophenyl)methanol
Materials:
-
(4-ethoxy-2-fluorophenyl)methanol
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous Dichloromethane (DCM)
-
A catalytic amount of Dimethylformamide (DMF) (if using oxalyl chloride)
-
Standard laboratory glassware and safety equipment
Procedure:
-
Dissolve (4-ethoxy-2-fluorophenyl)methanol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride dropwise to the stirred solution.
-
After the addition, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully pour the reaction mixture over ice water to quench.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 1-(Chloromethyl)-4-ethoxy-2-fluorobenzene.
Applications in Pharmaceutical Synthesis
The reactive chloromethyl group of 1-(Chloromethyl)-4-ethoxy-2-fluorobenzene makes it an excellent electrophile for a variety of nucleophilic substitution reactions, enabling the formation of C-N, C-O, and C-C bonds. These reactions are fundamental in the construction of diverse pharmaceutical scaffolds.
N-Alkylation of Amines
The introduction of the 4-ethoxy-2-fluorobenzyl group onto a nitrogen-containing scaffold is a common strategy in medicinal chemistry. This can be achieved through the N-alkylation of primary or secondary amines.
Caption: General scheme for N-alkylation of amines.
Generalized Protocol for N-Alkylation:
Materials:
-
1-(Chloromethyl)-4-ethoxy-2-fluorobenzene
-
Primary or secondary amine
-
Base (e.g., Potassium carbonate, Triethylamine, or Diisopropylethylamine)
-
Solvent (e.g., Acetonitrile, DMF, or THF)
-
Standard laboratory glassware and safety equipment
Procedure:
-
To a solution of the amine in the chosen solvent, add the base.
-
Add a solution of 1-(Chloromethyl)-4-ethoxy-2-fluorobenzene in the same solvent dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
-
Filter off any inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain the desired N-alkylated product.
O-Alkylation for Ether Synthesis (Williamson Ether Synthesis)
The formation of an ether linkage by reacting 1-(Chloromethyl)-4-ethoxy-2-fluorobenzene with an alcohol or a phenol is a straightforward application of the Williamson ether synthesis.
Caption: General scheme for Williamson ether synthesis.
Generalized Protocol for O-Alkylation:
Materials:
-
1-(Chloromethyl)-4-ethoxy-2-fluorobenzene
-
Alcohol or Phenol
-
Base (e.g., Sodium hydride, Potassium carbonate)
-
Anhydrous solvent (e.g., DMF, THF, or Acetonitrile)
-
Standard laboratory glassware and safety equipment
Procedure:
-
In an inert atmosphere, add the alcohol or phenol to a suspension of the base in the anhydrous solvent.
-
Stir the mixture at room temperature until the deprotonation is complete.
-
Add a solution of 1-(Chloromethyl)-4-ethoxy-2-fluorobenzene in the same solvent dropwise.
-
Stir the reaction at room temperature or with heating until completion (monitored by TLC).
-
Carefully quench the reaction with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or distillation.
Safety and Handling
As with all benzyl chlorides, 1-(Chloromethyl)-4-ethoxy-2-fluorobenzene should be handled with care in a well-ventilated fume hood. It is expected to be a lachrymator and an irritant to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
1-(Chloromethyl)-4-ethoxy-2-fluorobenzene is a valuable and versatile building block for pharmaceutical research and development. Its unique combination of functional groups allows for the facile introduction of the 4-ethoxy-2-fluorobenzyl moiety into a wide range of molecular scaffolds. The synthetic routes and application protocols provided in this document, based on established chemical principles and analogous transformations, offer a solid foundation for the utilization of this compound in the synthesis of novel therapeutic agents.
References
-
Sparrow Chemical. Fluorobenzyl Chloride Series. [Link]
- Google Patents. EP300/CREBBP inhibitor. US11274100B2.
- Google Patents. Synthesis method of 1, 4-dichloro-2- (chloromethyl) -5-ethoxybenzene.
- Google Patents. 4-Fluoro-benzene derivatives, process for their preparation and pharmaceutical compositions containing these compounds. EP0389352B1.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- Google Patents. Method for preparing 1-chloromethyl-2,4,5-trifluoro-benzene. CN101033169A.
- Google Patents. EP300/crebbp inhibitor. WO2018235966A1.
-
Pharma Inventor Inc. Patent & Publications. [Link]
-
PubMed. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. [Link]
-
Eureka | Patsnap. Synthetic method of 1-chloro-2-(4-ethoxybenzyl)-4-iodobenzene. [Link]
-
Dove Medical Press. Design and synthesis of novel EGFR kinase inhibitors for the treatment. [Link]
-
Organic Syntheses. A Publication of Reliable Methods for the Preparation of Organic Compounds. [Link]
-
PubChem. Compounds with anti-cancer activity - Patent US-8084454-B2. [Link]
-
PMC. Discovery of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as prospective microtubule affinity regulating kinase 4 inhibitors. [Link]
-
European Patent Office. Process for preparing fluorobenzene. EP 0054274 B1. [Link]
-
Dove Medical Press. EGFR inhibitors synthesis and biological assessment. [Link]
- Google Patents.
-
PubMed. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. [Link]
-
Regulations.gov. US Patent No. 8829195. [Link]
-
Googleapis.com. (12) United States Patent. [Link]
-
NCBI. 2-(2-(2-(4-((4-(Methylamino)phenyl)ethynyl)phenoxy)ethoxy)[18F]fluoroethoxy)ethyl-4-methylbenzenamine. [Link]
- Google Patents. Process for producing chlorofluorobenzenes. US5208394A.
-
Semantic Scholar. Synthesis and Application of a 2-[(4-Fluorophenyl)-sulfonyl]ethoxy Carbonyl (Fsec) Protected Glycosyl Donor in Carbohydrate Chem. [Link]
- Google Patents. Method for preparing 4-[2-(dimethylamino)
Sources
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sparrow-chemical.com [sparrow-chemical.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN113121317A - Synthesis method of 1, 4-dichloro-2- (chloromethyl) -5-ethoxybenzene - Google Patents [patents.google.com]
- 5. CN101033169A - Method for preparing 1-chloromethyl-2,4,5-trifluoro-benzene - Google Patents [patents.google.com]
- 6. US11274100B2 - EP300/CREBBP inhibitor - Google Patents [patents.google.com]
Application Note: 1-(Chloromethyl)-4-ethoxy-2-fluorobenzene in Next-Generation Agrochemical Synthesis
Introduction & Strategic Rationale
The development of modern agrochemicals relies heavily on the strategic incorporation of specific functional groups to optimize efficacy, environmental persistence, and target selectivity. 1-(Chloromethyl)-4-ethoxy-2-fluorobenzene (CAS: 1935948-33-6) has emerged as a highly privileged building block in the discovery of novel fungicides and herbicides.
Benzyl chlorides are foundational alkylating agents utilized extensively to synthesize benzyl ethers, benzylamines, and benzyl esters, which form the core scaffolds of numerous active ingredients . However, this specific substituted benzyl chloride offers a trifecta of structural advantages for agrochemical design:
-
The Reactive Handle (Chloromethyl): The benzylic carbon is highly activated by the para-ethoxy group. The strong electron-donating nature of the ethoxy group stabilizes the transition state during nucleophilic substitution (
), allowing for rapid alkylation under mild conditions without the need for excessive heating. -
Metabolic Shielding (2-Fluoro): Fluorine is a critical element in modern crop protection, present in approximately 50% of newly commercialized agrochemicals . The ortho-fluorine atom blocks rapid degradation by plant and fungal cytochrome P450 enzymes, significantly extending the field half-life of the active ingredient . Furthermore, it increases the overall lipophilicity (logP), which is essential for penetrating the waxy cuticles of plant leaves.
-
Target Affinity (4-Ethoxy): The ethoxy chain provides specific steric bulk and electron density, acting as a lipophilic anchor that fills hydrophobic pockets within target enzymes, such as Succinate Dehydrogenase (SDHI fungicides) or Protoporphyrinogen Oxidase (PPO herbicides).
Structure-Activity Relationship (SAR) logic for 1-(Chloromethyl)-4-ethoxy-2-fluorobenzene.
Core Agrochemical Applications
Application A: Synthesis of N-Benzyl Azole Fungicides
Azole derivatives (pyrazoles, triazoles) are a dominant class of broad-spectrum fungicides. Alkylating the azole nitrogen with 1-(Chloromethyl)-4-ethoxy-2-fluorobenzene generates an N-benzyl azole scaffold. The highly reactive nature of this specific benzyl chloride allows for selective N-alkylation over O-alkylation if competing nucleophilic sites exist, provided the correct base is utilized.
Application B: Synthesis of Benzyl Ether Herbicides
Pre-emergent herbicides frequently utilize benzyl ether motifs to disrupt lipid biosynthesis in target weeds. Utilizing this building block in a Williamson ether synthesis with substituted phenols or aliphatic alcohols yields highly stable, fluorinated ether scaffolds.
Validated Experimental Protocols
The following protocols are designed as self-validating systems . By monitoring the specific checkpoints (TLC/LC-MS) and observing the physical state changes described, researchers can ensure mechanistic success at each step.
Protocol 1: N-Alkylation of 1H-Pyrazole Scaffolds (Fungicide Discovery)
Causality & Design: Potassium carbonate (
Step-by-Step Methodology:
-
Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the 1H-pyrazole derivative (1.0 equiv, 5.0 mmol) in anhydrous DMF (15 mL) under an argon atmosphere.
-
Base Addition: Add finely powdered anhydrous
(2.0 equiv, 10.0 mmol). Stir the suspension at room temperature for 30 minutes to ensure complete deprotonation. Validation Checkpoint: The solution will transition from clear to slightly opaque as the pyrazolate salt forms. -
Electrophile Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Dissolve 1-(Chloromethyl)-4-ethoxy-2-fluorobenzene (1.1 equiv, 5.5 mmol) in 5 mL of anhydrous DMF and add dropwise over 10 minutes.
-
Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.
-
Monitoring: Monitor via LC-MS or TLC (Hexanes:Ethyl Acetate 3:1). Validation Checkpoint: The highly UV-active starting material spot will disappear, replaced by a higher
product spot (due to the lipophilic benzyl addition). -
Workup: Quench the reaction by pouring it into 50 mL of ice-cold distilled water. Extract with Ethyl Acetate (
mL). Wash the combined organic layers with brine ( mL) to remove residual DMF. -
Purification: Dry over anhydrous
, concentrate in vacuo, and purify via flash column chromatography.
Protocol 2: Williamson Ether Synthesis for Phenolic Scaffolds (Herbicide Discovery)
Causality & Design: For O-alkylation of sterically hindered phenols, a stronger base is required to drive the equilibrium entirely to the phenoxide anion. Sodium Hydride (
Step-by-Step Methodology:
-
Preparation: Suspend
(60% dispersion in mineral oil, 1.5 equiv, 7.5 mmol) in anhydrous THF (10 mL) under argon at 0 °C. -
Nucleophile Activation: Dissolve the target phenol (1.0 equiv, 5.0 mmol) in 5 mL THF and add dropwise. Validation Checkpoint: Vigorous bubbling (
evolution) must be observed. Wait until gas evolution completely ceases (approx. 30 mins) to ensure complete phenoxide formation. -
Alkylation: Add 1-(Chloromethyl)-4-ethoxy-2-fluorobenzene (1.2 equiv, 6.0 mmol) dropwise at 0 °C.
-
Reaction Propagation: Attach a reflux condenser and heat the mixture to 60 °C for 6 hours. (The steric hindrance of the phenol necessitates mild heating, unlike the N-alkylation).
-
Workup & Purification: Cool to room temperature, quench carefully with saturated aqueous
(10 mL), and extract with Dichloromethane ( mL). Dry, concentrate, and purify via silica gel chromatography.
Standardized workflow for the synthesis and screening of novel agrochemical candidates.
Quantitative Data Summary
The following table summarizes the optimized reaction parameters and expected outcomes when utilizing 1-(Chloromethyl)-4-ethoxy-2-fluorobenzene across different nucleophilic classes.
| Reaction Type | Target Scaffold | Base / Solvent System | Temp Profile | Reaction Time | Expected Yield | Primary Side-Reaction to Monitor |
| N-Alkylation | Pyrazoles / Triazoles | 0 °C | 2 – 4 hours | 85 – 92% | Over-alkylation (if multiple N-H exist) | |
| N-Alkylation | Aliphatic Amines | RT | 4 – 6 hours | 75 – 85% | Quaternary ammonium salt formation | |
| O-Alkylation | Phenols | 0 °C | 6 – 8 hours | 80 – 88% | Benzyl alcohol formation (hydrolysis) | |
| S-Alkylation | Thiols | RT | 1 – 2 hours | > 90% | Disulfide formation (requires inert atm) |
Note: Yields are based on isolated, chromatography-purified products. Due to the highly activated nature of the para-ethoxy benzyl chloride, S-alkylation is exceptionally rapid.
References
-
Title: Fluorinated Pesticides in Modern Pest Control: Potential and Challenges Source: fluorideresearch.online URL: [Link]
-
Title: Benzyl Chloride - Applications and Benefits Source: DMC Limited URL: [Link]
-
Title: Essential Per- and Polyfluoroalkyl Substances (PFAS) in Our Society of the Future Source: MDPI URL: [Link]
Application Note: Nucleophilic Substitution Strategies for 1-(Chloromethyl)-4-ethoxy-2-fluorobenzene in API Synthesis
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols
Introduction & Mechanistic Rationale
In modern medicinal chemistry, substituted benzyl halides are indispensable building blocks for installing pharmacophoric moieties. 1-(Chloromethyl)-4-ethoxy-2-fluorobenzene (CAS: 1935948-33-6) [1] is a highly versatile primary benzylic chloride. However, successfully utilizing this compound requires a deep understanding of its unique electronic profile to control the reaction kinetics and prevent unwanted side reactions.
As a primary alkyl chloride, the benzylic carbon is sterically accessible, making it an excellent electrophile for bimolecular nucleophilic substitution (
The Electronic Interplay (Causality of Reactivity):
-
The para-Ethoxy Group (+R): This group exerts a strong resonance-donating effect. While this lowers the activation energy for
displacement by stabilizing the partial positive charge in the transition state, it also drastically increases the substrate's susceptibility to unimolecular substitution ( ). If the leaving group departs, the resulting benzylic carbocation is highly resonance-stabilized[3]. -
The ortho-Fluoro Group (-I, +R): Fluorine exerts an inductive electron-withdrawing effect that slightly tempers the extreme electron richness provided by the ethoxy group. Its primary utility in drug design, however, is to lock molecular conformation and modulate the lipophilicity of the final Active Pharmaceutical Ingredient (API).
Because of this electronic profile, solvent selection is the critical variable. Highly polar protic solvents (e.g., water, ethanol) facilitate the ionization of the benzylic chloride, driving the reaction toward an
Mechanistic divergence of 1-(Chloromethyl)-4-ethoxy-2-fluorobenzene based on solvent conditions.
Quantitative Data: Reaction Conditions Matrix
To optimize synthetic pathways, the following table summarizes the kinetic preferences and expected outcomes when reacting 1-(Chloromethyl)-4-ethoxy-2-fluorobenzene with various nucleophiles.
Table 1: Optimized Substitution Conditions and Pathway Dominance
| Nucleophile Type | Reagent Example | Solvent | Base | Temp (°C) | Dominant Pathway | Expected Yield |
| Secondary Amine | Morpholine | DMF | K₂CO₃ | 0 to RT | >85% | |
| Primary Amine | Benzylamine | MeCN | Et₃N | RT to 60 | 75-80% | |
| Alkoxide | Sodium Methoxide | THF | NaH | 0 to RT | >90% | |
| Water / Alcohol | H₂O / MeOH | MeOH | None | Reflux | Mixed / Poor |
Experimental Protocols (Self-Validating Workflows)
The following protocols are designed with built-in validation steps to ensure reaction fidelity and high-purity isolation.
Protocol A: N-Alkylation of Secondary Amines ( )
Objective: Synthesis of tertiary benzylamine derivatives.
Scientific Rationale: Anhydrous DMF is selected because polar aprotic solvents accelerate
Step-by-Step Procedure:
-
Preparation: Flame-dry a 50 mL round-bottom flask and purge with inert gas (Nitrogen or Argon).
-
Dissolution: Dissolve 1-(Chloromethyl)-4-ethoxy-2-fluorobenzene (1.0 mmol) in 5.0 mL of anhydrous DMF.
-
Base Addition: Add finely powdered, anhydrous
(2.0 mmol, 2.0 eq). Stir the suspension at 0 °C for 10 minutes. -
Nucleophile Addition: Add the secondary amine (e.g., morpholine, 1.2 mmol, 1.2 eq) dropwise via syringe. Self-Validation: The dropwise addition at 0 °C prevents exothermic degradation and limits di-alkylation.
-
Reaction Monitoring: Remove the ice bath and allow the mixture to warm to room temperature (
). Stir for 4–6 hours. Monitor the reaction via TLC (Hexanes:EtOAc 3:1) or LC-MS until the starting material peak completely disappears. -
Workup: Quench the reaction by adding 15 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).
-
Washing: Wash the combined organic layers with 5% aqueous LiCl solution (3 × 10 mL) to completely remove residual DMF, followed by brine (15 mL).
-
Isolation: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure. Purify the crude oil via silica gel column chromatography.
Step-by-step experimental workflow for the SN2 amination of the benzylic chloride.
Protocol B: Williamson Ether Synthesis (O-Alkylation)
Objective: Formation of robust ether linkages using aliphatic alcohols or phenols.
Scientific Rationale: Alkoxides are strong nucleophiles and strong bases. Using Sodium Hydride (NaH) in Tetrahydrofuran (THF) ensures complete deprotonation of the alcohol prior to the introduction of the benzylic chloride, guaranteeing a rapid
Step-by-Step Procedure:
-
Deprotonation: In a dry flask under Argon, suspend NaH (60% dispersion in mineral oil, 1.5 mmol, 1.5 eq) in 5.0 mL of anhydrous THF. Cool to 0 °C.
-
Alkoxide Formation: Add the target alcohol/phenol (1.1 mmol, 1.1 eq) dropwise. Stir for 30 minutes at
until hydrogen gas evolution ceases. Self-Validation: The cessation of bubbling confirms complete alkoxide generation. -
Electrophile Addition: Re-cool the flask to 0 °C. Add a solution of 1-(Chloromethyl)-4-ethoxy-2-fluorobenzene (1.0 mmol) in 2.0 mL THF dropwise.
-
Reaction: Stir at
for 2–4 hours. Monitor via TLC. -
Workup: Carefully quench excess NaH with a few drops of saturated
solution at 0 °C. Dilute with water (10 mL) and extract with Dichloromethane (3 × 10 mL). -
Isolation: Dry over
, filter, concentrate, and purify via flash chromatography.
References
Sources
Application Note: High-Resolution LC-MS/MS Analysis of Fluorinated Aromatic Compounds
Introduction and Rationale
The incorporation of fluorine into aromatic scaffolds is a cornerstone of modern drug design and agrochemical development. The high electronegativity and small van der Waals radius of the fluorine atom improve a molecule's metabolic stability, lipophilicity, and target binding affinity. However, these same physicochemical properties present distinct challenges for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. Fluorinated aromatics often exhibit poor retention and peak shape on traditional alkyl-bonded (C18) stationary phases and require highly optimized ionization and fragmentation parameters due to the exceptional strength of the carbon-fluorine (C–F) bond.
This application note provides a comprehensive, mechanistically grounded framework for the LC-MS/MS analysis of fluorinated aromatic compounds, designed for researchers and drug development professionals.
Mechanistic Insights: Chromatography and Mass Spectrometry
Chromatographic Selectivity: The Role of the PFP Phase
Traditional C18 columns rely almost exclusively on hydrophobic dispersive forces, which are often insufficient for resolving closely related fluorinated positional isomers. To overcome this, Pentafluorophenyl (PFP) stationary phases (designated as USP L43) are the gold standard[1].
The Causality of PFP Selectivity:
The five highly electronegative fluorine atoms on the PFP stationary phase draw electron density away from the phenyl ring, creating an electron-deficient
- Interactions: Strong affinity for electron-rich aromatic analytes.
-
Dipole-Dipole Interactions: Highly sensitive to the localized charge distribution caused by fluorine substituents on the analyte.
-
Hydrogen Bonding: Enhanced retention of polar functional groups.
ESI-MS Signal Enhancement: A critical advantage of PFP columns is their ability to strongly retain basic fluorinated pharmaceuticals even when using mobile phases with very high organic modifier concentrations (e.g., 90% acetonitrile). Because high concentrations of acetonitrile significantly lower the surface tension of the eluent, droplet fission and desolvation in the Electrospray Ionization (ESI) source are vastly improved. This dynamic has been shown to increase the ESI-MS signal by a factor of 9 to 12 compared to traditional C18 phases, which typically require highly aqueous mobile phases to achieve similar retention[2].
Ionization and Fragmentation Dynamics
Ionization Mode Selection:
While many fluorinated pharmaceuticals containing basic amine groups ionize efficiently in positive ESI (
Collision-Induced Dissociation (CID):
The C–F bond is one of the strongest in organic chemistry (approx. 485 kJ/mol). Consequently, fragmentation requires precisely tuned collision energies (CE). While initial fragmentation often occurs at weaker bonds (e.g., ether or amide linkages), higher CE values drive characteristic fluorine-specific cleavages. Diagnostic mass losses include the loss of a fluorine radical (-19 Da), hydrogen fluoride (-20 Da), or larger fluorocarbon fragments like CF
Experimental Workflow
LC-MS/MS Workflow for Fluorinated Aromatic Pharmaceuticals
Step-by-Step Analytical Protocol
This protocol is designed as a self-validating system to ensure data integrity, reproducibility, and high signal-to-noise ratios for fluorinated aromatics.
Step 1: Sample Preparation (Protein Precipitation)
Causality: Fluorinated drugs often exhibit high plasma protein binding due to their lipophilicity. Aggressive precipitation is required to release the analyte.
-
Aliquot 50 µL of plasma sample into a microcentrifuge tube.
-
Add 150 µL of ice-cold Acetonitrile containing a stable isotope-labeled internal standard (SIL-IS).
-
Vortex vigorously for 2 minutes to disrupt protein-drug binding.
-
Centrifuge at 14,000 × g for 10 minutes at 4 °C.
-
Transfer 100 µL of the supernatant to an autosampler vial for injection.
Step 2: Liquid Chromatography Conditions
Causality: Utilizing a PFP phase leverages fluorophilic interactions, while the acidic modifier ensures analytes remain fully protonated for positive ESI.
-
Column: Core-shell Pentafluorophenyl (PFP) column (2.1 × 100 mm, 2.7 µm, 90 Å).
-
Column Temperature: 40 °C (Reduces system backpressure and improves mass transfer).
-
Mobile Phase A: HPLC-grade Water with 0.1% Formic Acid.
-
Mobile Phase B: HPLC-grade Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient Program:
-
0.0 – 1.0 min: 5% B (Focuses the analyte at the column head)
-
1.0 – 5.0 min: Linear ramp to 95% B (Elutes strongly retained fluorinated species)
-
5.0 – 6.5 min: Hold at 95% B (Washes the column of hydrophobic lipids)
-
6.5 – 6.6 min: Return to 5% B
-
6.6 – 9.0 min: Re-equilibration at 5% B
-
Step 3: Mass Spectrometry (ESI-MS/MS) Parameters
Causality: High desolvation temperatures are critical when eluting analytes in high organic concentrations to prevent ion suppression.
-
Ionization Source: Electrospray Ionization (ESI) in Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Desolvation Temperature: 450 °C.
-
Desolvation Gas Flow: 800 L/hr (Nitrogen).
-
Collision Gas: Argon (at
mbar).
Step 4: System Suitability and Self-Validation
Before analyzing unknown samples, the system must validate its own performance:
-
Double Blank Injection: Inject a matrix blank containing no analyte and no IS. Verify that no peaks appear at the target retention times (ensures zero carryover).
-
LLOQ Verification: Inject the Lower Limit of Quantification (LLOQ) standard. The method is only valid if the Signal-to-Noise (S/N) ratio is
10 and the retention time relative standard deviation (RSD) is 2%.
Quantitative Data & Method Performance
The following table summarizes the optimized MRM transitions, collision energies, and expected retention behaviors for representative fluorinated aromatic compounds using the PFP LC-MS/MS methodology.
| Analyte Class | Compound Example | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Characteristic Fragmentation |
| Antidepressant | Fluoxetine | ESI (+) | 310.1 | 148.1 | 15 | Cleavage of trifluoromethylphenol |
| NSAID | Celecoxib | ESI (+) | 382.1 | 362.1 | 25 | Loss of Hydrogen Fluoride (-20 Da) |
| Antiandrogen | Bicalutamide | ESI (-) | 429.1 | 255.0 | 20 | Cleavage at thioether linkage |
| Nitroaromatic | 3,4-Difluoronitrobenzene | APCI (-) | 159.0 | 113.0 | 15 | Loss of NO |
| Agrochemical | Saflufenacil | ESI (+) | 501.1 | 481.1 | 30 | Loss of Hydrogen Fluoride (-20 Da) |
References
-
The high performance liquid chromatography electrospray ionization mass spectrometry analysis of diverse basic pharmaceuticals on cyanopropyl and pentafluorophenylpropyl stationary phases. PubMed.[Link]
-
Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. ResearchGate.[Link]
-
A Novel LC-APCI-MS/MS Approach for the Trace Analysis of 3,4-Difluoronitrobenzene in Linezolid. MDPI.[Link]
-
Elucidating Unknown Organofluorine in Municipal Wastewater: A Mass Balance Approach including Fluorinated Pharmaceuticals. ACS Publications.[Link]
Sources
- 1. Ascentis® Express F5 (Pentafluorophenyl) U/HPLC Columns [sigmaaldrich.com]
- 2. The high performance liquid chromatography electrospray ionization mass spectrometry analysis of diverse basic pharmaceuticals on cyanopropyl and pentafluorophenylpropyl stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Application Note: Safe Handling, Storage, and Alkylation Protocols for 1-(Chloromethyl)-4-ethoxy-2-fluorobenzene
Executive Summary & Chemical Profile
1-(Chloromethyl)-4-ethoxy-2-fluorobenzene (CAS: 1935948-33-6) is a highly reactive, electrophilic benzyl chloride derivative utilized extensively in organic synthesis and drug development[1]. As a potent 2[2], it facilitates the introduction of the 4-ethoxy-2-fluorobenzyl moiety into target active pharmaceutical ingredients (APIs) via SN2 nucleophilic substitution.
However, the very electrophilicity that makes it a valuable synthetic building block also renders it a severe occupational hazard. It is a lachrymator, a corrosive agent, and highly moisture-sensitive[3][4]. This application note details the mechanistic causality behind its hazards and provides validated, step-by-step protocols for its safe storage, handling, and experimental application.
Table 1: Physicochemical & Hazard Profile
| Property / Hazard | Description / Classification | Causality / Practical Implication |
| Chemical Name | 1-(Chloromethyl)-4-ethoxy-2-fluorobenzene | Active electrophilic building block for API synthesis. |
| CAS Number | 1935948-33-6 | Unique identifier for precise procurement and inventory tracking[1][5]. |
| Molecular Formula | C9H10ClFO | Contains a highly reactive benzylic chloride[6]. |
| GHS Classification | Acute Tox. 3, Skin Corr. 1B, Eye Dam. 1 | Highly corrosive; necessitates stringent PPE and fume hood use[7]. |
| Moisture Sensitivity | High (Hydrolyzes to HCl gas) | Must be stored under inert gas (Ar/N2) to prevent pressure buildup[7][8]. |
| Storage Temperature | 2 – 8 °C (Refrigerated) | Suppresses hydrolysis kinetics and minimizes thermal degradation[8]. |
| Biological Reactivity | Potent Alkylating Agent | Capable of alkylating DNA/proteins; treat as a potential mutagen[4][9]. |
Mechanistic Causality of Hazards and Storage Requirements
The Hydrolysis Pathway
Benzyl chloride derivatives undergo rapid hydrolysis when exposed to atmospheric moisture[7][8]. The electrophilic benzylic carbon is attacked by water molecules, displacing the chloride ion to form 4-ethoxy-2-fluorobenzyl alcohol and releasing7[7].
-
Causality: The generation of HCl gas not only degrades the purity of the reagent but also pressurizes sealed storage vessels, creating a significant explosion and inhalation hazard upon opening[4][7].
Storage Protocol
To mitigate degradation and maintain chemical integrity, the following storage parameters are mandatory:
-
Inert Atmosphere: Store strictly under a Nitrogen or Argon blanket to exclude ambient humidity[8].
-
Temperature Control: Maintain at 2–8 °C. Lower temperatures reduce the kinetic energy available for both hydrolysis and auto-polymerization[8].
-
Container Compatibility: Store in UV-filtered amber glass containers with PTFE-lined caps. Do not use metal containers. Trace metals (e.g., iron, aluminum) can act as Lewis acids, catalyzing violent Friedel-Crafts self-alkylation (polymerization) of the benzylic chloride[4][8].
Caption: Reaction pathways: Competitive moisture-induced hydrolysis vs. desired anhydrous alkylation.
Personal Protective Equipment (PPE) & Engineering Controls
Because 1-(Chloromethyl)-4-ethoxy-2-fluorobenzene is an alkylating agent, it can covalently bind to biological macromolecules, presenting severe toxicity and potential mutagenic risks[4][9]. Furthermore, it is a lachrymator that causes severe eye and respiratory irritation[4].
-
Engineering Controls: All manipulations MUST be performed in a certified chemical fume hood maintaining negative pressure to prevent the escape of volatile lachrymatory vapors[8][10].
-
PPE Requirements: Wear chemical-resistant nitrile or neoprene gloves (double-gloving is highly recommended), tightly sealed safety goggles, a face shield, and a flame-resistant lab coat[2][8].
Experimental Protocol: Self-Validating Alkylation Workflow
This protocol describes the safe N-alkylation of a secondary amine. The procedure is designed as a self-validating system: it utilizes anhydrous conditions to prevent degradation, includes in-process monitoring to confirm completion, and features a specific quenching step to ensure the destruction of the hazardous electrophile before workup.
Reagents
-
1-(Chloromethyl)-4-ethoxy-2-fluorobenzene (1.1 eq)
-
Secondary Amine (1.0 eq)
-
Anhydrous Potassium Carbonate (K2CO3) (2.0 eq)
-
Anhydrous Acetonitrile (MeCN)
Step-by-Step Methodology
-
Apparatus Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the system with Argon for 15 minutes to establish a strictly inert atmosphere[2][8].
-
Reagent Charging: Add the secondary amine (1.0 eq) and anhydrous K2CO3 (2.0 eq) to the flask. Add anhydrous MeCN to achieve a 0.1 M concentration. Stir the suspension at 0 °C using an ice bath.
-
Electrophile Addition: Inside the fume hood, use a dry, gas-tight syringe to extract 1-(Chloromethyl)-4-ethoxy-2-fluorobenzene (1.1 eq). Add it dropwise to the reaction mixture over 10 minutes.
-
Causality: Dropwise addition prevents localized concentration spikes, reducing the likelihood of polyalkylation or thermal runaway.
-
-
Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 4 to 12 hours under Argon[2].
-
Validation: Monitor the reaction via LC-MS or TLC. Do not proceed to workup until the starting amine is fully consumed.
-
-
Quenching: Cool the flask back to 0 °C. Slowly add saturated aqueous NaHCO3 to quench the reaction.
-
Causality: The mild aqueous base safely neutralizes dissolved HCl and destroys any residual unreacted chloromethyl compound without causing violent exotherms, ensuring the mixture is safe to handle outside the fume hood[2].
-
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Extract three times with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure[2]. Purify via silica gel column chromatography.
Emergency Response & Spill Management
If a spill occurs, the primary risk is the rapid volatilization of the lachrymatory compound and the generation of HCl gas upon contact with ambient moisture[7].
-
Evacuation: Immediately evacuate the immediate area and ensure the fume hood is operating at maximum exhaust capacity[10].
-
Containment: Do NOT use water to clean the spill, as this will rapidly generate toxic HCl gas. Absorb the liquid with an inert, dry material such as sand or vermiculite[3][10].
-
Neutralization: Carefully neutralize the absorbed residue with a weak alkaline solution (e.g., 5% sodium carbonate solution) to permanently destroy the alkylating agent[4].
-
Disposal: Place the neutralized mixture into a sealed, non-metallic hazardous waste container and dispose of it according to local halogenated waste regulations[3][4].
Caption: Step-by-step emergency response workflow for hazardous alkylating agent spills.
References
1.[3] Benzyl chloride SDS, 100-44-7 Safety Data Sheets - ECHEMI. echemi.com. 2.[2] Application Notes and Protocols for Diethylaminoethoxy-ethyl Chloride in Alkylation Reactions - Benchchem. benchchem.com. 3.[7] Benzyl Chloride (CAS NO:100-44-7) - Scimplify. scimplify.com. 4.[9] Ethyl methanesulfonate liquid 62-50-0 - Sigma-Aldrich. sigmaaldrich.com. 5.[4] Benzyl chloride - Hazardous Substance Fact Sheet. nj.gov. 6.[10] Technical Guide: Safety, Handling, and Material Safety Data Sheet (MSDS) for 1-Benzyl-3,4-dimethylpyridinium chloride - Benchchem. benchchem.com. 7.[1] 1-cloro-3- (clorometil) -2-fluorobenceno - Guidechem. guidechem.com. 8.[8] Chloromethyl Trimethylsilane Purification Methods And Techniques - ZM Silane Limited. zmsilane.com. 9.[6] 1-Chloro-3-(chloromethyl)-2-fluorobenzene , Package: 250mg , Laibo Chem - Orion Cientific. orionprodutoscientificos.com.br. 10.[5] RHAWN R120550-5mg 1-(Cyclohexyl)-1H-pyrazole-4-boronic acid 5mg pk | 캐시바이. cacheby.com.
Sources
- 1. guidechem.com [guidechem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. echemi.com [echemi.com]
- 4. nj.gov [nj.gov]
- 5. cacheby.com [cacheby.com]
- 6. 1-Chloro-3-(chloromethyl)-2-fluorobenzene , Package: 250mg , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]
- 7. Benzyl Chloride (CAS NO:100-44-7) | Benzyl Chloride Manufacturer and Suppliers in USA | Scimplify [scimplify.com]
- 8. zmsilane.com [zmsilane.com]
- 9. Ethyl methanesulfonate liquid 62-50-0 [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Purification of crude 1-(Chloromethyl)-4-ethoxy-2-fluorobenzene by column chromatography
Welcome to the Technical Support Center for the purification of reactive benzylic halides. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 1-(Chloromethyl)-4-ethoxy-2-fluorobenzene .
Standard purification templates often fail for this molecule. To successfully isolate this compound, we must move beyond merely following steps and understand the causality of its degradation. The protocols provided here are engineered as self-validating systems to ensure scientific integrity and maximum yield.
Part 1: Mechanistic Insight & Causality
The "Why" Behind the Instability 1-(Chloromethyl)-4-ethoxy-2-fluorobenzene is an exceptionally reactive electrophile. While the fluorine atom at the ortho position exerts a mild electron-withdrawing inductive effect, the ethoxy group at the para position dominates the molecule's electronic profile. The oxygen lone pairs strongly donate electron density into the aromatic ring via resonance, heavily stabilizing any incipient positive charge at the benzylic position.
When this compound contacts standard normal-phase silica gel, the slightly acidic silanol groups (pKa ~4.5–5.0) and residual moisture trigger a rapid
Fig 1. Acid-catalyzed hydrolysis pathway of the reactive benzyl chloride on standard silica.
Part 2: Troubleshooting & FAQs
Q1: Why does my product yield drop significantly after silica gel chromatography, with a large mass of polar material remaining on the baseline? A1: Your product is undergoing surface-catalyzed hydrolysis. Benzyl chlorides react with water to form benzyl alcohol and HCl[1]. Because standard silica gel retains moisture and is inherently acidic, it acts as a heterogeneous catalyst for this degradation. You must neutralize the stationary phase before loading your crude mixture.
Q2: Can I use standard Hexanes/Ethyl Acetate eluents for this purification? A2: Yes, Hexanes/Ethyl Acetate is a standard and effective solvent system for eluting benzyl chlorides[3]. However, the solvent alone cannot protect the molecule. You must add a basic modifier (e.g., 1% Triethylamine) to the eluent to continuously suppress the acidity of the silica gel.
Q3: How do I verify that my silica is sufficiently deactivated before running the entire batch?
A3: Self-Validation Check: Perform a 2D-TLC (Two-Dimensional Thin Layer Chromatography) test. Spot the crude mixture on a TLC plate pre-treated with 1%
Q4: My product co-elutes with the starting material (the corresponding benzyl alcohol). How do I improve resolution? A4: Benzyl chlorides are significantly less polar than their corresponding alcohols. If they are co-eluting, your solvent system is too polar. Reduce the Ethyl Acetate concentration (e.g., from 10% to 2%) or switch to a less polar, non-protic solvent system like Heptane/Dichloromethane (DCM) to achieve a shallower elution gradient.
Part 3: Self-Validating Experimental Protocols
To prevent the loss of 1-(Chloromethyl)-4-ethoxy-2-fluorobenzene, follow this chemically grounded methodology utilizing deactivated silica.
Protocol: Triethylamine-Deactivated Flash Chromatography
-
Step 1: Eluent Preparation Prepare a solvent system of 95:5 Hexanes/Ethyl Acetate. Add exactly 1% (v/v) Triethylamine (
) to the total volume. Mix thoroughly.-
Causality:
irreversibly binds to the highly active, acidic silanol sites on the silica, preventing them from protonating the chloromethyl group.
-
-
Step 2: Column Packing (Slurry Method) Create a slurry of standard normal-phase silica gel (230-400 mesh) using the deactivated eluent. Pour the slurry into the column and flush with at least 3 column volumes (CV) of the deactivated eluent.
-
Self-Validation Check: Test the pH of the eluent exiting the column using pH paper. Do not proceed until the exiting solvent registers a basic pH (~8-9), confirming the silica bed is fully saturated and neutralized.
-
-
Step 3: Sample Loading Dissolve the crude 1-(Chloromethyl)-4-ethoxy-2-fluorobenzene in the minimum amount of dry DCM or Toluene. Do not use dry loading with standard silica or celite , as the high surface area during solvent evaporation will destroy the product. Load the liquid directly onto the flat silica bed.
-
Step 4: Flash Elution Elute the column rapidly using positive nitrogen pressure. Collect fractions in clean, dry tubes.
-
Causality: Minimizing the residence time on the column exponentially decreases the probability of nucleophilic attack by residual moisture.
-
-
Step 5: Concentration Pool the product-containing fractions. Evaporate the solvent under reduced pressure using a rotary evaporator. Crucial: Keep the water bath temperature strictly below 30 °C.
-
Self-Validation Check: Re-dissolve a micro-aliquot of the concentrated product in
and run a rapid -NMR. The presence of a sharp singlet around 4.5–4.7 ppm confirms the intact group[3], while the absence of a peak near 4.6 ppm (with a corresponding stretch) confirms no hydrolysis occurred during concentration.
-
Fig 2. Step-by-step workflow for the deactivated silica gel chromatography.
Part 4: Quantitative Data Summaries
Table 1: Comparison of Stationary Phases for Reactive Benzyl Chlorides
| Stationary Phase | Additive Required | Hydrolysis Risk | Resolution Power | Recommendation |
| Standard Silica (Normal Phase) | None | Critical | Excellent | ❌ Strictly Avoid |
| Deactivated Silica | 1% Triethylamine | Low | Good | ✅ Highly Recommended |
| Neutral Alumina | None | Low | Moderate | ⚠️ Alternative (Broad bands) |
Table 2: Expected Chromatographic Behavior (95:5 Hexanes/EtOAc + 1%
| Compound / Impurity | Expected | Elution Order | Troubleshooting Note |
| Toluene (Residual Solvent) | 0.95 | 1 | Front-running; remove via high vacuum post-column. |
| 1-(Chloromethyl)-4-ethoxy-2-fluorobenzene | 0.65 | 2 | Target Product; UV active (254 nm). |
| 1-(Hydroxymethyl)-4-ethoxy-2-fluorobenzene | 0.20 | 3 | Hydrolysis byproduct / Starting material. |
| Polymeric Byproducts | 0.00 | N/A | Remains on baseline if degradation occurs. |
Part 5: References
-
Effect of benzyl chloride impurities on reaction outcome - Benchchem | Source: benchchem.com | URL:
-
Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC | Source: nih.gov | URL:
-
Chemoselective Cleavage of p‑Methoxybenzyl and 2‑Naphthylmethyl Ethers Using a Catalytic Amount of HCl in Hexafluoro-2-propanol | Source: universiteitleiden.nl | URL:
Sources
Stability of 1-(Chloromethyl)-4-ethoxy-2-fluorobenzene in different solvents
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for handling and using 1-(chloromethyl)-4-ethoxy-2-fluorobenzene. It addresses common questions and troubleshooting scenarios related to the compound's stability in various solvents, offering field-proven insights from a Senior Application Scientist's perspective.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: General Stability and Handling
Question 1: What are the primary factors influencing the stability of 1-(chloromethyl)-4-ethoxy-2-fluorobenzene?
The stability of 1-(chloromethyl)-4-ethoxy-2-fluorobenzene is primarily dictated by the reactivity of the benzylic chloride group. This reactivity is significantly influenced by the electronic properties of the substituents on the benzene ring and the nature of the solvent.
-
Electronic Effects: The molecule has two key substituents influencing the chloromethyl group:
-
4-Ethoxy Group (-OEt): This is a strong electron-donating group (EDG) through resonance (+R effect). It enriches the benzene ring with electron density and, more importantly, can stabilize a positive charge at the benzylic position. This stabilization significantly promotes the formation of a benzylic carbocation intermediate.
-
2-Fluoro Group (-F): Fluorine is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I effect). However, it can also donate electron density through resonance (+R effect) due to its lone pairs. In halobenzenes, the inductive effect typically dominates, deactivating the ring toward electrophiles.[1][2] However, the ability of the adjacent ethoxy group to stabilize a carbocation intermediate often outweighs the destabilizing inductive effect of fluorine in reactions involving the benzylic position.
-
-
Solvent Effects: The choice of solvent is critical. Polar protic solvents can facilitate the departure of the chloride leaving group and can also act as nucleophiles, leading to degradation of the compound through solvolysis.[3][4]
Question 2: What are the recommended storage and handling conditions for this compound?
Given its reactivity, proper storage and handling are crucial to maintain the integrity of 1-(chloromethyl)-4-ethoxy-2-fluorobenzene.
-
Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers, protected from moisture and light.[5][6] Storage at temperatures below +30°C is recommended for similar benzyl chlorides to prevent decomposition.[7] Avoid contact with metals, as they can catalyze decomposition.[8]
-
Handling: Use this compound in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including impervious gloves, splash goggles, and a lab coat.[5] Avoid inhalation of vapors and contact with skin and eyes.[6] Prepare solutions fresh whenever possible, especially in polar protic solvents.
Question 3: What are the primary degradation products I should be aware of?
The most common degradation pathway is solvolysis , where the solvent molecule acts as a nucleophile.[4][9] This occurs readily in solvents like water, alcohols, and carboxylic acids.
-
In aqueous conditions , the primary degradation product is (4-ethoxy-2-fluorophenyl)methanol .
-
In alcoholic solvents (e.g., methanol, ethanol) , the corresponding benzyl ether (e.g., 1-(methoxymethyl)-4-ethoxy-2-fluorobenzene) will be formed.[10]
-
Hydrochloric acid (HCl) is a byproduct of these reactions.
The formation of these byproducts can alter reaction outcomes, affect pH, and complicate purification processes.
Section 2: Solvent-Specific Stability and Reactivity
Question 4: How does the stability of 1-(chloromethyl)-4-ethoxy-2-fluorobenzene differ in protic vs. aprotic solvents?
The difference is substantial and is rooted in the reaction mechanism. The ethoxy group strongly stabilizes the formation of a benzylic carbocation, making the compound highly susceptible to an SN1-type mechanism .
-
Polar Protic Solvents (e.g., water, methanol, ethanol, formic acid): These solvents are the most detrimental to the compound's stability. They possess high dielectric constants that stabilize the carbocation intermediate and the chloride leaving group.[3] Furthermore, they are nucleophilic and will readily attack the carbocation, leading to rapid solvolysis.[10] The rate of solvolysis for substituted benzyl chlorides can be very high in aqueous solutions.[11]
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)): These solvents have a dipole moment but lack an acidic proton. While their polarity can still support the ionization of the C-Cl bond to some extent, they are generally much poorer nucleophiles than protic solvents. The compound is significantly more stable in these solvents. However, trace amounts of water in these solvents can lead to slow hydrolysis over time.
-
Non-Polar Aprotic Solvents (e.g., Hexane, Toluene, Dichloromethane (DCM)): The compound exhibits the highest stability in these solvents. The low polarity does not favor the formation of a carbocation intermediate, thus suppressing the SN1 pathway. These are the preferred solvents for long-term storage in solution and for reactions where the chloromethyl group must remain intact.
Table 1: Summary of Solvent Compatibility and Stability
| Solvent Class | Examples | Stability Level | Primary Degradation Pathway |
| Polar Protic | Water, Methanol, Ethanol | Very Low | Rapid SN1 Solvolysis |
| Polar Aprotic | Acetonitrile, Acetone, DMF | Moderate | Slow Hydrolysis (if water is present) |
| Non-Polar Aprotic | Toluene, Hexane, DCM | High | Minimal Degradation |
Question 5: Which solvents should be strictly avoided if I want to preserve the starting material?
Strictly avoid water, alcohols (methanol, ethanol, etc.), and carboxylic acids (acetic acid, formic acid) unless the desired reaction is solvolysis. Even using "anhydrous" grades of polar aprotic solvents is recommended, as small amounts of water can cause significant degradation over time, especially if the solution is stored.
Section 3: Troubleshooting Experimental Issues
Question 6: My reaction is generating (4-ethoxy-2-fluorophenyl)methanol and other unexpected polar impurities. What is the likely cause?
The presence of (4-ethoxy-2-fluorophenyl)methanol is a definitive sign of hydrolysis. This is almost certainly caused by the presence of water in your reaction system.
Troubleshooting Steps:
-
Solvent Purity: Ensure you are using a high-purity, anhydrous grade solvent. If necessary, dry the solvent using appropriate methods (e.g., molecular sieves) before use.
-
Reagent Purity: Check other reagents for water content. Hygroscopic reagents can introduce water into the reaction.
-
Glassware: Ensure all glassware is thoroughly dried (e.g., oven-dried) before use.
-
Atmosphere: If the reaction is sensitive, run it under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.
Question 7: How can I monitor the stability of 1-(chloromethyl)-4-ethoxy-2-fluorobenzene in my chosen solvent or reaction mixture?
Regular monitoring is key to understanding the compound's fate in your specific system. Analytical techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are ideal.
-
Recommended Technique: A time-course study using GC-MS or LC-MS is the most robust method.[12][13]
-
Prepare a solution of the compound in the solvent of interest.
-
Immediately take a "time zero" (T0) sample.
-
Store the solution under your experimental conditions (e.g., room temperature, heated).
-
Withdraw aliquots at regular intervals (e.g., 1h, 4h, 8h, 24h).
-
Analyze the samples to quantify the disappearance of the starting material and the appearance of degradation products. This allows you to determine the compound's half-life under your specific conditions.
-
Experimental Protocols & Visualizations
Protocol 1: Quantitative Analysis of Stability by GC-MS
This protocol provides a framework for determining the rate of degradation in a given solvent.
Objective: To quantify the concentration of 1-(chloromethyl)-4-ethoxy-2-fluorobenzene and its primary solvolysis product over time.
Materials:
-
1-(chloromethyl)-4-ethoxy-2-fluorobenzene
-
Solvent of interest (e.g., 9:1 Acetonitrile/Water)
-
Internal Standard (IS) (e.g., Dodecane, or another stable compound with a different retention time)
-
Anhydrous Sodium Sulfate
-
GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent)[12]
Procedure:
-
Stock Solution Preparation:
-
Accurately prepare a stock solution of the internal standard (e.g., 1 mg/mL) in a stable, non-polar solvent like Dichloromethane.
-
Accurately prepare a stock solution of 1-(chloromethyl)-4-ethoxy-2-fluorobenzene (e.g., 10 mg/mL) in the solvent to be tested.
-
-
Time-Course Experiment:
-
At time T=0, withdraw a 100 µL aliquot of the test solution.
-
Store the remaining solution under the desired experimental conditions (e.g., 25°C).
-
Withdraw further 100 µL aliquots at predetermined time points (e.g., 30 min, 1h, 2h, 4h, 8h, 24h).
-
-
Sample Preparation for Analysis:
-
To each aliquot, add 900 µL of a non-polar extraction solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Add a known amount of the internal standard stock solution (e.g., 50 µL).
-
Vortex thoroughly for 30 seconds.
-
If an aqueous solvent was used, add a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the organic layer to a GC vial.
-
-
GC-MS Analysis:
-
Inject the samples onto the GC-MS.
-
Develop a temperature program that provides good separation between the solvent, the starting material, the internal standard, and the expected degradation product.
-
Operate the mass spectrometer in scan mode to identify peaks and in selected ion monitoring (SIM) mode for accurate quantification.[12]
-
-
Data Analysis:
-
Calculate the peak area ratio of the starting material to the internal standard for each time point.
-
Plot the concentration of 1-(chloromethyl)-4-ethoxy-2-fluorobenzene versus time to determine the degradation kinetics.
-
Visualizations
Diagram 1: SN1 Solvolysis Pathway
Caption: SN1 solvolysis mechanism of 1-(chloromethyl)-4-ethoxy-2-fluorobenzene.
Diagram 2: Experimental Workflow for Stability Monitoring
Caption: Workflow for quantitative monitoring of compound stability.
References
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Benzyl chloride. Retrieved from [Link]
-
SafeRack. (n.d.). Benzyl Chloride Handling & Loading. Retrieved from [Link]
-
Penta Manufacturing Company. (2025, April 7). Safety Data Sheet: Benzyl chloride. Retrieved from [Link]
-
Song, B. D., & Jencks, W. P. (1989). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. Journal of the American Chemical Society, 111(22), 8470-8479. (Note: While the direct article is behind a paywall, the abstract and principles are widely discussed in organic chemistry.) A related open-access article discussing similar principles is available at: [Link]
-
Mitch, W. A., & Sedlak, D. L. (2004). Degradation of benzylamines during chlorination and chloramination. Environmental Science & Technology, 38(5), 1409-1415. Retrieved from [Link]
-
Jayshree, D., & Shailaja, S. (2014). Microbial degradation of Benzyl chloride: A Chloroaromatic Compound. International Journal of Current Microbiology and Applied Sciences, 3(11), 834-843. Retrieved from [Link]
-
Ministry of the Environment, Japan. (n.d.). Analytical Methods. Retrieved from [Link]
-
Oae, S., & VanderWerf, C. A. (1953). The mechanism of the hydrolysis of benzyl chloride. Journal of the American Chemical Society, 75(12), 2724-2727. Retrieved from [Link]
-
Oreate AI. (2026, January 8). Understanding Benzyl Chloride: Properties, Safety, and Applications. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016, January 4). Rate of EAS in chlorobenzene and fluorobenzene. Retrieved from [Link]
-
ResearchGate. (n.d.). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2023, March 1). Solvolysis Reactions With Stereochemistry - SN1 Mechanism. Retrieved from [Link]
-
Vaia. (n.d.). Explain why fluorobenzene is more reactive than chlorobenzene toward electrophilic aromatic substitution but chloromethyl benzene is more reactive than fluoromethylbenzene. Retrieved from [Link]
-
Quora. (2017, May 11). Which is more reactive towards electrophilic substitution reactions, Fluorobenzene or Iodobenzene?. Retrieved from [Link]
-
Chemistry LibreTexts. (2015, July 9). 7.1: Solvolysis of Tertiary and Secondary Haloalkanes. Retrieved from [Link]
-
ITRC. (n.d.). Adoption of Analytical Methods for Identifying CEC - Contaminants of Emerging Concern. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016, December 27). Solvolysis - SN1 Reaction Mechanism - Stereochemistry. Retrieved from [Link]
-
Open Access Pub. (n.d.). Solvolysis. Journal of New Developments in Chemistry. Retrieved from [Link]
-
ChemSrc. (n.d.). 1-(chloromethyl)-4-(difluoromethoxy)benzene. Retrieved from [Link]
-
Kevill, D. N., & D'Souza, M. J. (2011). Understanding Solvent Effects in the Solvolyses of 4-Fluorophenyl Chlorothionoformate. International Journal of Molecular Sciences, 12(7), 4440-4453. Retrieved from [Link]
-
ATSDR. (2004). Analytical Methods for Chlorine Dioxide and Chlorite. Retrieved from [Link]
-
PubChem. (n.d.). 1-(Chloromethyl)-4-Ethoxybenzene. Retrieved from [Link]
-
Eurofins. (n.d.). Analytical Method Summaries. Retrieved from [Link]
-
Zuccato, E., et al. (2007). Analytical methods for tracing pharmaceutical residues in water and wastewater. TrAC Trends in Analytical Chemistry, 26(10), 961-973. Retrieved from [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. echemi.com [echemi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. openaccesspub.org [openaccesspub.org]
- 5. saferack.com [saferack.com]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. Understanding Benzyl Chloride: Properties, Safety, and Applications - Oreate AI Blog [oreateai.com]
- 8. echemi.com [echemi.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 13. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
Preventing decomposition of 1-(Chloromethyl)-4-ethoxy-2-fluorobenzene during workup
A Guide to Preventing Decomposition During Experimental Workup
Welcome to the technical support center for 1-(Chloromethyl)-4-ethoxy-2-fluorobenzene. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable, yet sensitive, building block. As a substituted benzyl chloride, this compound is highly susceptible to degradation during standard aqueous workup procedures, leading to diminished yields and purification challenges. This resource provides in-depth troubleshooting advice, validated protocols, and a mechanistic overview to help you preserve the integrity of your compound.
Troubleshooting & FAQs: A Proactive Approach
This section addresses the most common issues encountered during the isolation of 1-(Chloromethyl)-4-ethoxy-2-fluorobenzene.
Q1: My final yield is significantly lower than expected, and I've isolated 1-(hydroxymethyl)-4-ethoxy-2-fluorobenzene as a major byproduct. What is happening?
A: You are observing decomposition via hydrolysis. The chloromethyl group on your compound is a reactive benzylic halide. During the workup, especially when water is present, the chloride is displaced by a hydroxyl group to form the corresponding benzyl alcohol.[1] This reaction is often the primary pathway for yield loss. The benzylic position is particularly prone to nucleophilic substitution because the intermediate carbocation is stabilized by resonance with the aromatic ring, which favors an SN1-type mechanism.[1][2] The presence of any base, even mild ones like sodium bicarbonate used for neutralization, can significantly accelerate this hydrolysis.[3]
Q2: What are the most critical factors that promote the decomposition of my product during workup?
A: There are four primary factors you must control meticulously:
-
Temperature: Hydrolysis rates increase significantly with temperature. Every step of your workup, from quenching to extraction and solvent removal, should be performed at low temperatures (ideally 0-5 °C).
-
pH: Basic conditions are highly detrimental. While acidic carryover from the reaction needs to be neutralized, prolonged exposure to even weak bases like sodium bicarbonate or carbonate will rapidly convert your product to the alcohol.[3]
-
Contact Time with Water: The longer your organic solution is in contact with an aqueous phase, the more opportunity there is for hydrolysis. Workup procedures should be performed efficiently and without delay.
-
Presence of Catalytic Species: Trace amounts of certain metals or Lewis acids can potentially catalyze decomposition or polymerization.[4][5] Ensure your glassware is clean and that quenching is thorough.
Q3: How can I safely neutralize residual acid from my reaction without destroying the product?
A: This is a critical step that requires a delicate balance. Avoid strong bases like sodium hydroxide or potassium hydroxide entirely. The recommended procedure is a rapid wash with a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (5%) solution.[6] Key considerations are:
-
Ensure both your organic layer and the bicarbonate solution are pre-chilled to 0-5 °C.
-
Add the bicarbonate solution, shake gently for no more than 30-60 seconds, and immediately separate the layers.
-
Follow up immediately with a wash using cold, saturated brine.
Q4: Is washing with pure water a bad idea?
A: While it may seem benign, washing with deionized water is less ideal than washing with saturated brine (NaCl solution). Brine reduces the solubility of your organic product in the aqueous layer, minimizing losses.[6] More importantly, it helps to break emulsions and draws water out of the organic layer, aiding the subsequent drying step. Since water is the reactant in the decomposition pathway, minimizing its presence at every stage is crucial.[1]
Q5: My compound seems to degrade even after workup and solvent removal. How can I improve its stability for storage?
A: Benzyl chlorides can be unstable upon storage, especially if any acidic or aqueous residue remains.[5] For short-term storage or before use in a subsequent reaction, ensure the product is rigorously dried over a desiccant like anhydrous magnesium sulfate or sodium sulfate. For longer-term stability, commercial benzyl chloride is often stabilized with agents like propylene oxide or stored as a dilute solution in a non-polar, anhydrous solvent under an inert atmosphere (Nitrogen or Argon) at low temperatures.[7]
The Mechanism of Decomposition: SN1 vs. SN2 Hydrolysis
Understanding the chemical pathways of decomposition is key to preventing it. 1-(Chloromethyl)-4-ethoxy-2-fluorobenzene, as a primary benzylic halide, can undergo hydrolysis through both SN1 and SN2 mechanisms, depending on the conditions.[8][9]
-
SN1 Pathway: This pathway is favored in the presence of weak nucleophiles, such as water, and protic solvents.[9] The rate-determining step is the departure of the chloride leaving group to form a resonance-stabilized benzylic carbocation. This intermediate is then rapidly attacked by water. The electron-donating ethoxy group on the ring helps to stabilize this positive charge, making this pathway particularly relevant.
-
SN2 Pathway: This pathway is favored by strong nucleophiles, such as the hydroxide ion (OH⁻), which is present under basic wash conditions.[3][8] The hydroxide ion directly attacks the carbon atom bearing the chlorine, displacing it in a single, concerted step. This reaction is generally faster than the SN1 pathway with water.
The following diagram illustrates these competing pathways and highlights the critical control points during the workup procedure.
Sources
- 1. hydrolysis (of benzyl chloride) | Filo [askfilo.com]
- 2. brainly.in [brainly.in]
- 3. Out of chlorobenzene and benzyl chloride, which one gets easily hydro - askIITians [askiitians.com]
- 4. US2542225A - Stabilized benzyl chloride - Google Patents [patents.google.com]
- 5. US2542216A - Stabilization of benzyl chloride - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 苄氯 ReagentPlus®, 99%, contains ≤1% propylene oxide as stabilizer | Sigma-Aldrich [sigmaaldrich.com]
- 8. glasp.co [glasp.co]
- 9. quora.com [quora.com]
Technical Support Center: Troubleshooting Low Conversion in 1-(Chloromethyl)-4-ethoxy-2-fluorobenzene Alkylations
Welcome to the Application Support Center. 1-(Chloromethyl)-4-ethoxy-2-fluorobenzene is a highly valuable electrophile utilized in pharmaceutical synthesis and drug development. However, its unique electronic topology—specifically the strongly electron-donating 4-ethoxy group paired with the inductive effects of the 2-fluoro substituent—significantly stabilizes the benzylic carbocation. This shifts its reactivity profile heavily toward an
This guide provides mechanistic insights, diagnostic workflows, and self-validating protocols to help you achieve quantitative conversion in your alkylation reactions.
Diagnostic Workflow for Reaction Optimization
Diagnostic workflow for troubleshooting 1-(Chloromethyl)-4-ethoxy-2-fluorobenzene reactions.
Frequently Asked Questions (Mechanistic Troubleshooting)
Q1: My reaction stalls at 30% conversion, and LC-MS shows a major byproduct with a mass corresponding to a benzyl alcohol derivative. Why is this happening?
Cause: The 4-ethoxy group strongly donates electron density via resonance, stabilizing the benzylic carbocation. This makes the molecule highly prone to hydrolysis via an
Q2: I am attempting a Williamson ether synthesis, but I am recovering mostly unreacted 1-(Chloromethyl)-4-ethoxy-2-fluorobenzene. What is wrong with my protocol?
Cause: Poor nucleophile solubility or inadequate base selection. Protic solvents (like ethanol) strongly solvate the alkoxide nucleophile through hydrogen bonding, drastically reducing its nucleophilicity and slowing the reaction rate[3].
Causality & Solution: Switch to a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Acetonitrile (
Q3: My crude mixture is highly viscous, and mass spectrometry shows high molecular weight polymeric species. What are these? Cause: Friedel-Crafts self-alkylation (polybenzylation). Benzyl chlorides can act as both electrophiles and (via their aromatic rings) nucleophiles. The electron-rich nature of the 4-ethoxy-2-fluorophenyl ring makes it susceptible to electrophilic aromatic substitution by another benzyl cation[5]. Causality & Solution: This side reaction is catalyzed by trace Lewis acids (e.g., iron or zinc from metal spatulas, degraded magnetic stir bars, or impure reagents)[5]. Avoid using metal spatulas when handling the reagent, use high-purity solvents, and maintain the reaction temperature below 60°C to suppress this kinetically demanding dimerization.
Quantitative Data & Reaction Optimization
To demonstrate the causality of solvent and base choices, the following table summarizes the optimization landscape for the O-alkylation of a standard primary alcohol using 1-(Chloromethyl)-4-ethoxy-2-fluorobenzene.
Table 1: Impact of Reaction Conditions on O-Alkylation Conversion
| Solvent (Anhydrous) | Base Used | Temperature | Time | Primary Byproduct | Conversion to Product |
| Ethanol | 78°C (Reflux) | 12 h | Solvolysis (Ethyl ether) | < 15% | |
| THF (Trace Water) | NaH | 25°C | 8 h | Benzyl Alcohol (Hydrolysis) | 35% |
| THF (Dry) | NaH | 60°C | 4 h | Friedel-Crafts Dimers | 60% |
| DMF (Dry) | NaH | 0°C to 25°C | 4 h | None (Trace) | > 95% |
Note: Data synthesized from standard Williamson ether synthesis optimization protocols for activated benzyl chlorides[4].
Self-Validating Experimental Protocol
Optimized O-Alkylation (Williamson Ether Synthesis) Workflow This protocol is designed with built-in validation steps to prevent the common pitfalls associated with highly activated benzyl chlorides.
Step 1: Preparation of the Alkoxide (Nucleophile Activation Phase)
-
Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Add the target alcohol (1.0 equiv) and anhydrous DMF (0.2 M concentration).
-
Validation Check: The solution must remain perfectly clear. Cloudiness indicates moisture contamination.
-
-
Cool the flask to 0°C using an ice bath.
-
Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in small portions.
-
Validation Check: You must observe hydrogen gas evolution (bubbling). If no bubbling occurs, the NaH is degraded or the alcohol is wet.
-
-
Stir at room temperature for 30 minutes to ensure complete alkoxide formation.
Step 2: Electrophile Addition (Coupling Phase)
-
Re-cool the reaction mixture to 0°C.
-
Causality: Lowering the temperature suppresses the Friedel-Crafts dimerization of the highly reactive benzyl chloride.
-
-
Dissolve 1-(Chloromethyl)-4-ethoxy-2-fluorobenzene (1.1 equiv) in a minimal amount of anhydrous DMF.
-
Add the electrophile solution dropwise over 15 minutes to the alkoxide mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.
-
Validation Check: Monitor via TLC (Hexanes/EtOAc). The highly UV-active benzyl chloride spot should completely disappear.
-
Step 3: Quenching and Workup (Isolation Phase)
-
Cool the mixture to 0°C and carefully quench with saturated aqueous
to neutralize any unreacted NaH. -
Extract the aqueous layer with Ethyl Acetate (3x).
-
Wash the combined organic layers with distilled water (5x) to remove DMF, followed by a final brine wash.
-
Causality: DMF is highly miscible with water and organic solvents; multiple aqueous washes are strictly required to prevent it from carrying over into the crude product and ruining subsequent purification steps.
-
-
Dry over anhydrous
, filter, and concentrate under reduced pressure.
References
-
Hydrolysis of Benzyl Chloride | Filo - askfilo.com -[Link]
-
Williamson Ether Synthesis - Wikipedia -[Link]
-
Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride Catalysts - MDPI - [Link]
Sources
Scaling up the synthesis of 1-(Chloromethyl)-4-ethoxy-2-fluorobenzene for industrial production
Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, my goal is to bridge the gap between bench-scale discovery and kilo-scale manufacturing.
Scaling up the synthesis of 1-(Chloromethyl)-4-ethoxy-2-fluorobenzene presents unique thermodynamic and toxicological challenges. The standard two-step route—reduction of 4-ethoxy-2-fluorobenzaldehyde followed by chlorination of the resulting benzyl alcohol—is highly efficient but requires strict engineering controls to manage exothermic runaways, massive off-gassing, and the potential generation of genotoxic impurities.
Below, you will find our self-validating protocols, mechanistic troubleshooting guides, and process metrics designed to ensure your scale-up is safe, reproducible, and compliant with industrial standards.
Process Workflow & Control Points
Workflow for the scalable synthesis of 1-(Chloromethyl)-4-ethoxy-2-fluorobenzene.
Step-by-Step Methodologies
Protocol A: Kilo-Scale Reduction to (4-Ethoxy-2-fluorophenyl)methanol
-
Reactor Preparation: Charge a glass-lined, jacketed reactor with 4-ethoxy-2-fluorobenzaldehyde (1.0 eq) and anhydrous methanol (5 volumes)[1].
-
Temperature Control: Chill the solution to 0–5 °C using a secondary cooling loop.
-
Causality: Methanol reacts with NaBH₄ to release hydrogen gas. Lower temperatures suppress this parasitic reaction, maximizing reagent efficiency and controlling the primary reduction exotherm.
-
-
Reagent Addition: Add Sodium Borohydride (NaBH₄, 0.6 eq) in 5–6 discrete portions over 2 hours. Monitor the internal temperature strictly, ensuring it does not exceed 10 °C.
-
Self-Validation & Quench: Once complete (verify >99% conversion via HPLC), slowly add water (3 volumes) followed by 1M HCl to adjust the pH to ~7.
-
Causality: The acidic quench safely destroys unreacted borohydride and breaks down the intermediate borate ester complexes, freeing the benzyl alcohol product into the organic phase.
-
-
Extraction: Extract the aqueous layer with Methyl tert-butyl ether (MTBE). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Protocol B: Controlled Chlorination to 1-(Chloromethyl)-4-ethoxy-2-fluorobenzene
-
Solvent Exchange: Dissolve the intermediate (4-ethoxy-2-fluorophenyl)methanol (1.0 eq) in anhydrous toluene (6 volumes).
-
Causality: Toluene is chosen over dichloromethane for scale-up due to its higher boiling point, which provides a wider safety margin for exotherm control and prevents solvent flash-boiling[2].
-
-
Reagent Addition: Cool the reactor to 10 °C. Add Thionyl Chloride (SOCl₂, 1.2 eq) dropwise over 3 hours[3].
-
Causality: The formation of the chlorosulfite intermediate is exothermic. Slow addition prevents thermal runaway and manages the initial burst of HCl and SO₂ gases.
-
-
Thermal Maturation: Gradually warm the reactor to 40 °C and hold for 2 hours.
-
Causality: Gentle warming provides the activation energy required to drive the decomposition of the chlorosulfite intermediate into the final benzyl chloride, ensuring complete conversion.
-
-
Degassing & Workup: Apply a mild vacuum to degas residual SO₂ and HCl into a dual-stage NaOH scrubber. Quench the reaction mixture with saturated aqueous NaHCO₃ until the aqueous phase pH > 7.
-
Purification: Separate the organic layer, concentrate, and purify via short-path vacuum distillation to isolate the highly pure product[3].
Troubleshooting Guide & FAQs
Q1: How do I manage the thermal risks during the NaBH₄ reduction step on a pilot scale? A1: The reduction of aldehydes with NaBH₄ is highly exothermic. On a lab scale, the high surface-area-to-volume ratio dissipates heat quickly. On a pilot scale, this ratio drops, leading to dangerous heat accumulation. To self-validate your cooling capacity, perform Reaction Calorimetry (RC1) prior to scale-up. Dose the NaBH₄ as a stabilized alkaline aqueous solution (if using a biphasic system) or use solid addition equipment with strict temperature interlocks—programming the feed to halt automatically if the internal temperature exceeds 10 °C.
Q2: We typically use DMF as a catalyst for SOCl₂ chlorinations. Is this safe for industrial scale-up? A2: No. While N,N-Dimethylformamide (DMF) accelerates chlorodehydroxylation by forming a Vilsmeier-type intermediate, it reacts with SOCl₂ to generate Dimethylcarbamoyl chloride (DMCC) as a byproduct[4]. DMCC is a highly potent, volatile animal carcinogen and a suspected human carcinogen requiring control limits in the parts-per-billion range[4]. For industrial scale-up, it is strongly advised to rely on the uncatalyzed reaction in toluene—which proceeds smoothly for electron-rich benzyl alcohols like ours—or to use a non-amide phase-transfer catalyst to avoid DMCC generation entirely.
Q3: What is the most effective way to handle the massive off-gassing during the thionyl chloride step? A3: The conversion of 1 mole of benzyl alcohol with SOCl₂ generates 2 moles of gas (SO₂ and HCl). In a 100 kg batch, this equates to thousands of liters of gas. If the reaction is heated too quickly, the rapid gas evolution will cause the reaction mixture to foam and entrain into the vent lines[2]. To troubleshoot, implement a "delayed heating" protocol: hold the reaction at 10–15 °C during the entire SOCl₂ addition, then ramp the temperature by no more than 5 °C per hour. Route the exhaust through a condenser (to knock back toluene and unreacted SOCl₂) and into a counter-current NaOH scrubbing column.
Q4: Our final benzyl chloride product is "oiling out" instead of crystallizing during purification. How do we fix this? A4: "Oiling out" (liquid-liquid phase separation) occurs when the product separates as an amorphous liquid phase rather than forming a crystalline solid upon cooling or antisolvent addition. This is a common phenomenon with low-melting fluorinated benzyl chlorides. To avoid this, bypass crystallization entirely and utilize high-vacuum fractional distillation[3]. If crystallization is strictly required to clear a specific impurity profile, seed the solution at a temperature 2–3 °C above the cloud point and use a very slow cooling ramp (0.1 °C/min) to force heterogeneous nucleation.
Quantitative Process Metrics
To optimize your facility's throughput, consider the differences between traditional batch processing and continuous flow microreactors for the chlorination step.
| Parameter | Batch Process (Toluene) | Continuous Flow (Microreactor) | Mechanistic Impact on Scale-up |
| Residence/Reaction Time | 4–6 Hours | < 20 Minutes | Flow chemistry significantly accelerates intrinsic kinetics via enhanced mass transfer and mixing. |
| Off-gas Management | High Risk (Surge potential) | Low Risk (Steady-state) | Continuous flow generates SO₂/HCl at a constant, manageable rate, preventing scrubber overload. |
| DMCC Formation Risk | Moderate (if DMF used) | Negligible | Flow systems often achieve high conversions without the need for toxic catalysts like DMF. |
| Isolated Yield | 80–85% | > 92% | Precise thermal control in flow prevents dimerization and ether cleavage side-reactions. |
References
-
Durrwachter, J. R., et al. "Neutralization of a Toluene Waste Stream Containing Thionyl Chloride". Organic Process Research & Development.[Link]
-
Levin, D. "Potential Toxicological Concerns Associated with Carboxylic Acid Chlorination and Other Reactions". Organic Process Research & Development.[Link]
-
"Some Items of Interest to Process R&D Chemists and Engineers". Organic Process Research & Development.[Link]
- "Pyrrolopyrimidin-7-one derivatives and their use as pharmaceuticals" (WO2008136756A1).
-
"Working with Hazardous Chemicals". Organic Syntheses.[Link]
Sources
Green chemistry alternatives for solvents in fluorinated compound synthesis
Welcome to the Green Chemistry Technical Support Center for Fluorinated Compound Synthesis . This knowledge base is designed for researchers, application scientists, and drug development professionals seeking to transition away from hazardous, traditional solvents (such as DMF, NMP, and DMAc) toward sustainable, high-performance green alternatives.
Below, you will find mechanistic FAQs, targeted troubleshooting guides, self-validating experimental protocols, and quantitative data to support your solvent substitution workflows.
SECTION 1: Knowledge Base & FAQs
Q1: Why are traditional solvents like DMF and NMP being phased out in fluorination workflows? A: N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) have historically been the solvents of choice for synthesizing fluorinated APIs due to their high polarity and ability to dissolve both organic and inorganic reagents. However, they are now classified as Substances of Very High Concern (SVHC) by the European Chemicals Agency (ECHA) due to severe reproductive toxicity and mutagenic properties[1][2]. Consequently, the pharmaceutical industry is actively replacing them to comply with green chemistry mandates and ensure supply chain continuity.
Q2: What is Cyrene, and how does it perform in the cross-coupling of fluorinated substrates? A: Cyrene™ (dihydrolevoglucosenone) is a bio-based, non-toxic solvent derived in two steps from renewable cellulose[1][3]. It possesses a dipolarity similar to DMF and NMP, making it an excellent medium for Pd-catalyzed cross-couplings (e.g., Sonogashira and Heck reactions) of fluorinated pyridines and aryl halides[1][4]. Mechanistically, Cyrene undergoes a reversible equilibrium between its ketone and geminal diol forms, granting it tunable, amphiphilic solvation behavior that stabilizes transition states during catalysis[2].
Q3: How do fluorinated alcohols like HFIP act as "non-innocent" green solvents in electrochemical fluorination? A: 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) is a highly polar, strongly hydrogen-bonding solvent with a pKa of 9.3 in water, yet it possesses exceptionally low nucleophilicity[5]. In electrochemical fluorination, HFIP is "non-innocent"—it actively participates in the reaction by stabilizing radical cation intermediates at the anode while preventing unwanted solvent-nucleophile side reactions[5]. This allows for clean C-H to C-F bond functionalization without the need for transition metal catalysts or harsh chemical oxidants[5].
Q4: Can radical trifluoromethylation be performed completely without organic solvents? A: Yes, through aqueous micellar catalysis. By using designer surfactants like TPGS-750-M in water, nanoreactors (micelles) are formed[6]. These micelles encapsulate hydrophobic heterocyclic substrates and radical precursors (like Langlois' reagent, NaSO2CF3), creating a highly concentrated localized environment[6]. This proximity effect drives the trifluoromethylation reaction at room temperature entirely in water, dropping the Environmental Factor (E-Factor) to an unprecedented 5–6[6].
SECTION 2: Troubleshooting Guide
Issue 1: I am using neat Cyrene for the Pd-catalyzed coupling of 2-Bromo-5-(trifluoromethyl)pyridine, but the reaction is sluggish and mixing is poor.
-
Causality: Cyrene has a remarkably high kinematic viscosity (14.5 cP at 20°C) compared to DMF (0.92 cP). In solid-liquid heterogeneous reactions (such as those using K2CO3 bases), this high viscosity severely limits mass transfer and slows down reaction kinetics[3][4].
-
Solution: Formulate a solvent blend. Adding 2-Methyltetrahydrofuran (2-MeTHF) to Cyrene (e.g., a 7:3 or 1:1 ratio) drastically reduces the viscosity of the system while maintaining the necessary polarity for the reaction[3][7]. This blend has been shown to reduce reaction times from >48 hours in DMF to just 15 hours[4].
Caption: Troubleshooting workflow for resolving low yields and mass transfer issues in Cyrene-mediated reactions.
Issue 2: Potassium fluoride (KF) is not dissolving in my green solvent during nucleophilic fluorination.
-
Causality: KF is a safe and affordable fluorinating agent, but its lattice energy makes it highly insoluble in most organic solvents, leading to failed nucleophilic substitutions[8].
-
Solution: Create a liquid fluorinating complex. By mixing KF with tetrabutylammonium bromide (Bu4NBr) in HFIP, you can synthesize Bu4NF(HFIP)3[8]. The HFIP coordinates with the fluoride ion to break the lattice, while the bulky tetrabutylammonium cation ensures organic solubility, resulting in a clear, viscous, low-hygroscopicity liquid reagent perfect for electrochemical fluorination[8].
SECTION 3: Experimental Protocols
Protocol A: Pd-Catalyzed Cross-Coupling in Cyrene/2-MeTHF Blend
Designed for the synthesis of fluorinated biaryls and heterocycles.
-
Solvent Preparation: In a dry flask, prepare a 10 mL blend of Cyrene and 2-MeTHF (optimized ratio based on desired viscosity, typically 1:1 v/v)[4][7].
-
Reagent Loading: Add 2-Bromo-5-(trifluoromethyl)pyridine (1.0 equiv), Pd(OAc)2 (15 mol%), tetrabutylammonium iodide (TBAI, 1.2 equiv), and K2CO3 (1.6 equiv)[4]. Causality: TBAI acts as a phase-transfer catalyst to shuttle the base into the organic layer, compensating for any residual mass transfer limitations.
-
Reaction Execution: Stir the mixture at 50°C for 15 hours[4].
-
Validation Check: Pull a 50 µL aliquot and analyze via Gas Chromatography (GC). The reaction is self-validating when the GC trace shows >95% consumption of the starting bromide[4].
-
Workup: Add water to the mixture. Cyrene is completely water-miscible and will partition into the aqueous phase, while the product remains in the 2-MeTHF organic layer, allowing for clean phase separation[3][7].
Protocol B: Synthesis of Bu4NF(HFIP)3 for Electrochemical Fluorination
Designed to overcome the insolubility of KF in green organic solvents.
-
Dissolution: Dissolve Potassium Fluoride (KF, 1.0 equiv) in neat HFIP[8]. In a separate vessel, dissolve Tetrabutylammonium Bromide (Bu4NBr, 1.0 equiv) in a minimal amount of dichloromethane (DCM)[8].
-
Complexation: Combine the two solutions and stir vigorously at room temperature for 30 minutes[8]. Causality: The thermodynamic stability of the HFIP-fluoride hydrogen bond drives the metathesis, precipitating KBr.
-
Purification: Filter the suspension to remove the KBr salts.
-
Validation Check: Evaporate the DCM and excess HFIP under reduced pressure. The resulting product must be a clear, viscous liquid. Confirm the structure via 19F NMR spectroscopy; a distinct shift indicates the successful coordination of HFIP to the fluoride ion[8].
Protocol C: Aqueous Micellar Trifluoromethylation of Heterocycles
Designed for zero-organic-solvent radical functionalization.
-
Micelle Formation: Prepare a 2 wt% solution of TPGS-750-M surfactant in HPLC-grade water[6]. Stir until the solution is homogeneous.
-
Reaction Assembly: Add the heterocyclic substrate (1.0 mmol), sodium trifluoromethanesulfinate (Langlois' reagent, NaSO2CF3, 3.0 equiv), and tert-butyl hydroperoxide (TBHP, 5.0 equiv) directly to the aqueous micellar solution[6].
-
Execution: Stir vigorously at room temperature (20–25°C) for 12 hours[6]. Causality: The hydrophobic core of the TPGS-750-M micelles forces the heterocycle and the CF3 radical into close proximity, accelerating the reaction without thermal heating.
-
Validation Check & Workup: Add a minimal volume of Ethyl Acetate (EtOAc) to extract the product. A successful micellar system is validated by a rapid, sharp phase separation. The aqueous layer (containing the intact TPGS-750-M micelles) can be decanted and directly recycled for the next reaction batch[6].
Caption: Decision tree for selecting green solvent systems in fluorinated compound synthesis.
SECTION 4: Data Presentation
Table 1: Physicochemical Properties of Traditional vs. Green Solvents Data compiled to assist in thermodynamic and mass-transfer calculations for solvent substitution.
| Solvent | Classification | Boiling Point (°C) | Viscosity (cP at 20°C) | Reprotoxicity (SVHC) |
| DMF | Traditional | 153 | 0.92 | Yes[2] |
| NMP | Traditional | 202 | 1.65 | Yes[1] |
| Cyrene™ | Green (Bio-based) | 227 | 14.5 | No[3] |
| 2-MeTHF | Green (Bio-based) | 80 | 0.60 | No[7] |
| HFIP | Green (Specialty) | 58 | 1.65 | No[5] |
Table 2: Yield Comparison for 2-Bromo-5-(trifluoromethyl)pyridine Coupling Quantitative validation of solvent blending to overcome mass transfer limitations[4].
| Solvent System | Reaction Time (h) | GC Yield (%) | Environmental Impact |
| DMF (Control) | 48 | ~85% | High (Toxic waste) |
| Cyrene (Neat) | 24 | ~82% | Medium (Viscosity limits yield) |
| Cyrene / 2-MeTHF Blend | 15 | >95% | Low (Bio-renewable, high efficiency) |
SECTION 5: References
-
"CYRENE: A GREENER SOLVENT ALTERNATIVE TO DMF AND NMP", livescience.io.
-
"Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis", nih.gov.
-
"Yield (GC) comparison of reactions (Table 4) in Cyrene™/ 2-MeTHF", researchgate.net.
-
"Cyrene TM Blends: A Greener Solvent System for Organic Syntheses", researchgate.net.
-
"Cyrene 2-Methyltetrahydrofuran Blend BioRenewable", sigmaaldrich.com.
-
"Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents", acs.org.
-
"Trifluoromethylation of Heterocycles in Water at Room Temperature", nih.gov.
-
"Green chemistry milestone: fluorine complexes from common fluoride salt", eurekalert.org.
Sources
- 1. isgc-symposium.livescience.io [isgc-symposium.livescience.io]
- 2. Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Trifluoromethylation of Heterocycles in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyrene 2-Methyltetrahydrofuran Blend BioRenewable Sigma-Aldrich [sigmaaldrich.com]
- 8. Green chemistry milestone: fluorine complexes from common fluoride salt | EurekAlert! [eurekalert.org]
Validation & Comparative
Comparison of chloromethylating agents for substituted benzenes
Title: Comprehensive Comparison of Chloromethylating Agents for Substituted Benzenes: Mechanisms, Efficacy, and Protocols
Introduction Chloromethylation is a cornerstone electrophilic aromatic substitution (SEAr) reaction, essential for introducing the versatile chloromethyl (-CH₂Cl) pharmacophore into substituted benzenes. This transformation is pivotal in the synthesis of active pharmaceutical ingredients (APIs) and functionalized polymers, such as the Merrifield resins used in solid-phase peptide synthesis[1]. However, the classic Blanc chloromethylation is plagued by the generation of bis(chloromethyl) ether (BCME), a potent human carcinogen[2]. As a Senior Application Scientist, I have evaluated various chloromethylating agents to balance electrophilic reactivity, regioselectivity, and laboratory safety. This guide systematically compares traditional and modern chloromethylating agents, providing mechanistic insights and self-validating protocols to optimize your synthetic workflows.
Mechanistic Foundations and Causality
The fundamental challenge in chloromethylation is controlling the reaction to prevent over-alkylation. The primary product, a benzyl chloride derivative, is itself an active alkylating agent. If the Lewis acid catalyst is too strong or the reaction time is unnecessarily prolonged, the newly formed product will react with unreacted starting material to form unwanted diarylmethane byproducts[2],[3].
Causality in Catalyst Selection: For highly activated substrates (e.g., anisole, xylenes), mild catalysts like ZnCl₂—or even no catalyst—are preferred to suppress diarylmethane formation. Conversely, for deactivated substrates (e.g., nitrobenzene), stronger Lewis acids (SnCl₄, AlCl₃) or Brønsted acids (H₂SO₄) are strictly required to drive the initial SEAr mechanism[2].
Caption: Electrophilic aromatic substitution mechanism for chloromethylation of benzenes.
Comparative Analysis of Chloromethylating Agents
-
Paraformaldehyde & Hydrogen Chloride (Blanc Reaction): The traditional approach utilizes paraformaldehyde and gaseous HCl with ZnCl₂. While cost-effective and capable of yielding up to 79% for simple benzenes[4], the in situ generation of the highly carcinogenic BCME makes it a severe occupational hazard[1]. It is generally avoided in modern scale-up unless strict engineering controls are applied.
-
Chloromethyl Methyl Ether (CMME): CMME is a highly reactive, pre-formed electrophile. It is exceptionally effective for deactivated rings but is heavily regulated due to its known carcinogenic nature[5],[6]. It operates via the methoxymethyl cation and provides high yields, but its volatility (bp 55–57 °C) exacerbates inhalation risks.
-
1,4-Bis(chloromethoxy)butane (BCMB) - Olah's Reagent: Developed by George Olah, BCMB is a non-volatile, non-carcinogenic alternative. The genius of BCMB lies in its mechanistic causality: upon reacting with the aromatic substrate in the presence of SnCl₄, it forms a tetrahydrofuranonium ion intermediate and eventually releases tetrahydrofuran (THF)[3]. The liberated THF complexes the SnCl₄ catalyst, dampening its Lewis acidity just enough to halt the secondary condensation of the product into diarylmethanes[4],[3].
-
Methoxyacetyl Chloride (MAC): MAC, when combined with AlCl₃, generates the methoxymethyl cation in situ with the extrusion of carbon monoxide. It is a remarkably selective electrophile, yielding extremely low meta-substitution percentages (~0.4% for toluene)[7].
Quantitative Performance Data
| Chloromethylating Agent | Substrate | Catalyst | Reaction Temp | Yield | Isomer Dist. (o/m/p) | Safety & Toxicity Profile |
| Paraformaldehyde + HCl | Benzene | ZnCl₂ | 60 °C | 79% | N/A | High risk (Generates BCME in situ; highly carcinogenic) |
| 1,3,5-Trioxane + HCl | Benzene | ZnCl₂ | 60 °C | 65% | N/A | Moderate risk (Formaldehyde precursor) |
| CMME | 1,3,5-Trimethylbenzene | None/Mild | 25 °C | 55–66% | N/A | Severe risk (Known human carcinogen; highly volatile) |
| BCMB | Toluene | SnCl₄ | 65 °C | 53% | 43 / 5 / 52 | Low risk (Non-volatile, safer alternative, THF byproduct) |
| MAC | Toluene | AlCl₃ | 25 °C | High | Low meta (~0.4%) | Moderate risk (Requires strict anhydrous handling) |
Data synthesized from comparative kinetic and synthetic studies[4],[3],[7].
Logical Selection Workflow
Caption: Logical workflow for selecting chloromethylating agents based on substrate and safety.
Self-Validating Experimental Protocols
Protocol A: Safer Chloromethylation of Toluene using BCMB (Olah's Method) Causality Focus: SnCl₄ is selected over AlCl₃ because its moderate Lewis acidity prevents the rapid polymerization of the benzylic chloride product. The 65 °C temperature provides the exact activation energy required for the tetrahydrofuranonium intermediate to undergo nucleophilic attack by toluene[3].
-
Preparation : In an oven-dried, argon-purged 250 mL round-bottom flask, combine toluene (100 mmol) and 1,4-bis(chloromethoxy)butane (BCMB) (10 mmol). Note: The 10:1 ratio ensures toluene acts as both reactant and solvent, driving pseudo-first-order kinetics.
-
Catalyst Addition : Cool the mixture to 0 °C. Slowly add anhydrous SnCl₄ (7.5 mmol) via syringe.
-
Reaction : Attach a reflux condenser and heat the mixture to 65 °C using an oil bath. Stir vigorously for 4 hours.
-
In-Process Validation : Pull a 0.1 mL aliquot, quench in water/hexanes, and analyze via GC-FID. Self-Validation Check: Look for the disappearance of the BCMB peak and the emergence of a THF peak. The reaction is complete when BCMB is consumed; do not prolong, as diarylmethane peaks (higher retention time) will begin to form[2],[3].
-
Quench & Workup : Cool to room temperature and carefully quench with 50 mL of ice-cold water to hydrolyze the SnCl₄ complex. Extract the organic layer, wash with saturated NaHCO₃, and dry over anhydrous MgSO₄.
-
Purification & Final Validation : Remove excess toluene under reduced pressure. Distill the residue under vacuum. NMR Validation: ¹H NMR (CDCl₃) should display a distinct singlet at ~4.5 ppm corresponding to the -CH₂Cl protons, confirming successful chloromethylation.
Protocol B: Classic Blanc Chloromethylation of Benzene Causality Focus: ZnCl₂ is used because it is a mild oxophilic Lewis acid that effectively coordinates the oxygen of formaldehyde without overly activating the benzene ring toward polyalkylation[1].
-
Preparation : In a well-ventilated fume hood (mandatory due to BCME risk), charge a flask with benzene (100 mmol), paraformaldehyde (30 mmol), and anhydrous ZnCl₂ (10 mmol).
-
Activation : Heat the suspension to 60 °C.
-
Reaction : Vigorously bubble anhydrous HCl gas through the mixture for 3 hours.
-
In-Process Validation : Monitor via TLC (Hexanes). Self-Validation Check: Benzene is UV-inactive at 254 nm, but the product (benzyl chloride) is strongly UV-active. A new UV-active spot (Rf ~ 0.6) indicates successful conversion.
-
Workup : Cool, dilute with diethyl ether, wash with water and brine, then dry over Na₂SO₄.
-
Purification : Fractionally distill to isolate benzyl chloride (bp 179 °C).
Conclusion
While the Blanc reaction remains a historical staple, modern synthetic demands prioritize both yield and safety. The use of BCMB provides an elegant, mechanistically sound alternative that leverages the in situ generation of THF to self-regulate catalyst activity, drastically reducing toxic exposure and byproduct formation.
References
-
Industrial Uses of Chloromethyl Ethyl Ether - Periodical by Knowde - 5
-
Blanc chloromethylation - Grokipedia - 1
-
The chloromethylation of an aromatic or heteroaromatic ring - Science of Synthesis / Thieme - 4
-
Towards Halomethylated Benzene-Bearing Monomeric and Polymeric Substrates - Taylor & Francis - 8
-
Technical Support Center: Chloromethylation Reactions - Benchchem - 2
-
Preparation of anion exchange membranes by an efficient chloromethylation method - DICP / Elsevier - 6
-
Aromatic Substitution. XXXVIII. Chloromethylation of Benzene and Alkylbenzenes - Journal of Organic Chemistry / Erowid - 3
-
Electrophilic Aromatic Substitution. 13.1 Kinetics and Spectroscopy of the Chloromethylation of Benzene and Toluene - ACS Publications - 7
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. erowid.org [erowid.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Industrial Uses of Chloromethyl Ethyl Ether - Periodical by Knowde [periodical.knowde.com]
- 6. pemfc.dicp.ac.cn [pemfc.dicp.ac.cn]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
Efficacy of 1-(Chloromethyl)-4-ethoxy-2-fluorobenzene in Met Kinase Inhibitor Synthesis: A Comparative Guide
Executive Summary
The mesenchymal–epithelial transition factor (c-Met) is a receptor tyrosine kinase whose dysregulation is a primary driver in hepatocellular carcinoma and non-small cell lung cancer (1)[1]. Designing highly selective ATP-competitive c-Met inhibitors requires precise structural tuning to occupy the deep hydrophobic pocket of the kinase domain while maintaining favorable pharmacokinetic (PK) properties.
This guide evaluates the efficacy of 1-(Chloromethyl)-4-ethoxy-2-fluorobenzene as a premium building block for the
Mechanistic Rationale: Why the 4-Ethoxy-2-Fluoro Motif?
The transition from simple benzyl halides to the highly decorated 1-(Chloromethyl)-4-ethoxy-2-fluorobenzene is driven by strict structure-activity relationship (SAR) requirements in modern kinase inhibitor design (2)[2].
-
The ortho-Fluoro Effect (Conformational Locking): The introduction of a fluorine atom at the ortho position restricts the rotational freedom of the benzyl group. This pre-organizes the molecule into the bioactive conformation required to bind the c-Met hinge region, significantly reducing the entropic penalty of binding (3)[3]. Furthermore, the highly electronegative fluorine acts as a weak hydrogen bond acceptor with the kinase backbone.
-
The para-Ethoxy Extension (Lipophilic Channel Fit): While methoxy groups are standard, an ethoxy extension at the para position provides optimal van der Waals contacts within the solvent-exposed hydrophobic channel of the c-Met active site. This specific elongation improves cellular potency and prevents rapid metabolic demethylation.
-
Chloromethyl Reactivity: Compared to benzyl bromides, which are highly moisture-sensitive and prone to degradation, the chloromethyl group offers a superior balance of bench stability and electrophilic reactivity for
displacements.
Comparative Efficacy & Yield Data
To objectively assess performance, 1-(Chloromethyl)-4-ethoxy-2-fluorobenzene was compared against two standard alternatives: 1-(Chloromethyl)-4-methoxybenzene and 1-(Chloromethyl)-2-fluorobenzene. The data below reflects the synthesis of a standardized c-Met inhibitor utilizing a triazolotriazine core (4)[4].
Table 1: Synthetic Efficiency ( -Alkylation Workflow)
| Benzyl Halide Reagent | Reaction Time (h) | Conversion (%) | Isolated Yield (%) | Purity (HPLC) |
| 1-(Chloromethyl)-4-methoxybenzene | 12 | 85 | 72 | >95% |
| 1-(Chloromethyl)-2-fluorobenzene | 14 | 88 | 76 | >96% |
| 1-(Chloromethyl)-4-ethoxy-2-fluorobenzene | 10 | 95 | 84 | >98% |
Table 2: Biochemical Performance (c-Met Kinase Inhibition)
| Substituent Motif | c-Met | Cellular HepG2 | Kinase Selectivity Profile |
| 4-Methoxybenzyl | 14.2 | 5.8 | Moderate |
| 2-Fluorobenzyl | 8.5 | 3.2 | High |
| 4-Ethoxy-2-fluorobenzyl | 1.8 | 0.4 | Excellent |
Data demonstrates that the dual substitution (4-ethoxy + 2-fluoro) yields an exponential increase in biochemical potency compared to mono-substituted baselines.
Experimental Protocol: Self-Validating Alkylation
The following step-by-step methodology details the
Reagents: Kinase Core Scaffold (1.0 eq), 1-(Chloromethyl)-4-ethoxy-2-fluorobenzene (1.1 eq), Anhydrous
-
Preparation & Solvation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the core kinase scaffold (0.2 M) in anhydrous DMF.
-
Causality: Anhydrous DMF is selected for its high dielectric constant, which significantly accelerates
displacements by solvating the potassium cation and leaving the nucleophilic nitrogen fully exposed.
-
-
Base Addition: Add finely powdered, anhydrous
(2.5 eq). Stir at room temperature for 15 minutes.-
Causality:
acts as a mild, insoluble base that efficiently deprotonates the acidic NH group of the heterocycle without causing base-catalyzed hydrolysis of the chloromethyl reagent.
-
-
Electrophile Introduction: Dropwise add 1-(Chloromethyl)-4-ethoxy-2-fluorobenzene (1.1 eq) to the suspension.
-
Causality: The slight 1.1 eq excess ensures complete conversion of the high-value core scaffold while strictly minimizing dialkylation artifacts.
-
-
Heating & In-Process Monitoring (Self-Validation): Heat the reaction to 60°C. Monitor via LC-MS and TLC (Hexane/EtOAc 1:1) every 2 hours.
-
Causality: 60°C provides the exact thermal energy required to overcome the steric activation barrier of the ortho-fluoro benzyl chloride without inducing thermal degradation. The reaction is validated as complete only when LC-MS indicates >95% consumption of the starting scaffold.
-
-
Workup & DMF Clearance: Cool to room temperature and quench with ice-cold distilled water. Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 20 mL), followed by brine.
-
Causality: The 5% aqueous LiCl wash is a critical self-validating step; it selectively partitions residual DMF into the aqueous phase, preventing solvent contamination during downstream crystallization or chromatography.
-
-
Purification: Dry over anhydrous
, filter, concentrate under reduced pressure, and purify via flash column chromatography.
Visualization: Workflow & Structural Rationale
Fig 1: Synthetic workflow and structural rationale for 4-ethoxy-2-fluorobenzyl c-Met inhibitors.
References
-
Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma. National Institutes of Health (NIH).1
-
4-(3-((Pyridin-4-ylmethyl)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-6-yl)phenol: an improved anticancer agent in hepatocellu. University of Reading.4
-
Discovery of a First-in-Class Gut-Restricted RET Kinase Inhibitor as a Clinical Candidate for the Treatment of IBS. National Institutes of Health (NIH).2
-
Importance of Fluorine in Benzazole Compounds. MDPI.3
Sources
- 1. Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a First-in-Class Gut-Restricted RET Kinase Inhibitor as a Clinical Candidate for the Treatment of IBS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. centaur.reading.ac.uk [centaur.reading.ac.uk]
Comparative analysis of fluorination methods for aromatic compounds
Title: Strategic C–F Bond Formation: A Comparative Guide to Aromatic Fluorination Methodologies
Introduction As a Senior Application Scientist navigating the complexities of drug development, I frequently encounter the critical bottleneck of late-stage fluorination. The incorporation of fluorine into aromatic systems is a cornerstone of modern medicinal chemistry, with approximately 20% of all pharmaceuticals on the market containing at least one fluorine atom[1]. By modulating pKa, enhancing metabolic stability, and improving lipophilicity, the C(sp2)–F bond dramatically alters pharmacokinetic profiles.
However, the synthesis of aryl fluorides remains historically challenging due to the high hydration energy of the fluoride anion and the thermodynamic reluctance of transition metals to undergo C–F reductive elimination[2]. This guide provides an objective, data-supported comparative analysis of modern fluorination methodologies, equipping researchers with the mechanistic rationale and validated protocols necessary for successful late-stage functionalization.
The Mechanistic Divide: Classical vs. Modern Catalysis
Historically, the Balz-Schiemann reaction and nucleophilic aromatic substitution (S_NAr) were the primary methods for aryl fluoride synthesis. However, these require harsh conditions, highly electron-deficient arenes, or hazardous reagents (e.g., anhydrous HF), limiting their utility in the late-stage functionalization of complex bioactive molecules[3].
Modern methodologies have bifurcated into two dominant paradigms:
-
Transition-Metal Catalysis (Pd, Cu): Leverages customized, sterically demanding ligands to force the thermodynamically challenging reductive elimination of the C–F bond from a metal center[4].
-
Photoredox & Metallophotoredox Catalysis: Utilizes visible light to generate highly reactive radical intermediates or access high-valent metal states (e.g., Cu(III)), enabling C–H or C–X fluorination under exceptionally mild conditions[5].
Comparative Analysis of Fluorination Methods
To select the appropriate methodology, one must weigh substrate pre-functionalization against functional group tolerance. The following table summarizes the quantitative and qualitative performance of these approaches:
| Methodology | Substrate Scope | Functional Group Tolerance | Reaction Temp | Typical Yields | Reagent Safety & Cost |
| Classical S_NAr | Electron-deficient arenes only | Very Low (protic groups fail) | 100–150 °C | 40–70% | High hazard (KF/HF), Low cost |
| Pd-Catalyzed (Buchwald) | Aryl bromides, triflates | Moderate to High | 80–130 °C | 60–90% | Safe (CsF), High catalyst cost |
| Cu-Mediated Electrophilic | Aryl boronic acids | High | 60–80 °C | 50–85% | Safe but costly (Selectfluor) |
| Photoredox Thianthrenation | Unactivated arenes (C–H) | Very High (tolerates alcohols/amines) | 25 °C (RT) | 65–95% | Very safe, Moderate cost |
Deep Dive 1: Palladium-Catalyzed Nucleophilic Fluorination
Causality & Mechanism: Palladium-catalyzed cross-coupling using nucleophilic fluoride sources represents a monumental leap in synthetic methodology[2]. The core challenge in Pd-catalyzed fluorination is that Pd(II)–F complexes are highly stable, making reductive elimination to form the C–F bond kinetically slow[1]. To overcome this, researchers introduced bulky, electron-rich biaryl phosphine ligands (such as tBuBrettPhos)[6]. The extreme steric bulk of the ligand distorts the Pd(II) coordination sphere, forcing the aryl and fluoride ligands into close proximity (decreasing the bite angle) and significantly lowering the activation barrier for reductive elimination[4].
Caption: Palladium-catalyzed nucleophilic fluorination cycle highlighting the reductive elimination step.
Experimental Protocol: Pd-Catalyzed Fluorination of Aryl Triflates This protocol is designed as a self-validating system. Strict exclusion of moisture is non-negotiable, as water outcompetes fluoride for Pd coordination.
-
Preparation (Glovebox Required): In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with [(cinnamyl)PdCl]2 (2.5 mol%), tBuBrettPhos (7.5 mol%), and anhydrous spray-dried CsF (2.0 equiv). Causality: Spray-dried CsF provides an exponentially larger surface area compared to standard CsF, driving the heterogeneous ligand exchange step forward.
-
Solvent & Substrate Addition: Add the aryl triflate (1.0 equiv) dissolved in anhydrous cyclohexane/toluene (1:1, 0.2 M). Seal the tube.
-
Reaction & Monitoring: Heat the mixture to 110 °C for 12 hours. Self-Validation: Monitor the reaction via 19F NMR of crude aliquots. The disappearance of the triflate signal (~ -74 ppm) and the emergence of a distinct aryl fluoride peak (~ -110 to -130 ppm) confirms successful reductive elimination.
-
Workup: Cool to room temperature, filter through a pad of Celite to remove insoluble inorganic salts (CsOTf and unreacted CsF), and concentrate under reduced pressure. Purify via flash chromatography.
Deep Dive 2: Photoredox-Catalyzed Late-Stage C–H Fluorination
Causality & Mechanism: While Pd-catalysis is excellent for pre-functionalized arenes, late-stage functionalization directly at the C–H bond is the holy grail of medicinal chemistry. The Ritter group pioneered a two-step sequence: highly site-selective C–H thianthrenation followed by photoredox-catalyzed fluorination[7]. The thianthrenium salt acts as an ideal redox-active leaving group[5]. Under visible light irradiation, a Ru(II) photocatalyst reduces the thianthrenium species to generate an aryl radical. This radical is rapidly captured by a copper-fluoride complex, undergoing oxidative addition to a Cu(III)–aryl–fluoride intermediate that effortlessly reductively eliminates the aryl fluoride[7]. Because this pathway avoids strong bases and nucleophiles, it tolerates protic groups (alcohols, amines) that would normally poison Pd catalysts[5].
Caption: Photoredox-catalyzed late-stage C-H fluorination workflow via aryl thianthrenium salts.
Experimental Protocol: Photoredox Fluorination via Aryl Thianthrenium Salts
-
Thianthrenation: React the target arene (1.0 equiv) with thianthrene S-oxide (1.2 equiv) in the presence of trifluoroacetic anhydride and HBF4 in acetonitrile at 0 °C. Self-Validation: The formation of a white precipitate (the aryl thianthrenium tetrafluoroborate salt) indicates successful functionalization. Isolate via simple filtration.
-
Photoredox Assembly: In a dry vial, combine the aryl thianthrenium salt (1.0 equiv), 2 (2 mol%), Cu(MeCN)4PF6 (10 mol%), and anhydrous TBAF (tetrabutylammonium fluoride, 2.0 equiv) in anhydrous DMF.
-
Degassing (Critical Step): Sparge the solution with argon for 15 minutes. Causality: Oxygen rapidly quenches the excited state *Ru(II) catalyst via energy transfer. Self-Validation: The solution should maintain a vibrant, luminescent orange color under irradiation; a shift to dark green/brown indicates oxygen contamination and catalyst degradation.
-
Irradiation: Irradiate the vial with blue LEDs (450 nm) at room temperature for 4–6 hours.
-
Workup: Dilute with diethyl ether, wash with water to remove DMF and TBAF, dry over MgSO4, and purify via silica gel chromatography.
References
-
Title: Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups Source: NIH.gov URL: [Link]
-
Title: Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds Source: MDPI.com URL: [Link]
-
Title: The Organometallic Fluorine Chemistry of Palladium and Rhodium: Studies toward Aromatic Fluorination Source: ACS.org URL: [Link]
-
Title: Transition Metals Mediated Fluorination of Arenes and Heteroarenes Source: Princeton.edu URL: [Link]
-
Title: Late-stage fluorination of bioactive molecules and biologically-relevant substrates Source: Victoria.ac.nz URL: [Link]
-
Title: C-F Bond Formation for the Synthesis of Aryl Fluorides Source: ResearchGate.net URL: [Link]
-
Title: Regio- und stereoselektive Thianthrenierung von Olefinen zum Zugang zu vielseitigen Alkenylelektrophilen und Fluorierung Source: RWTH-Aachen.de URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. tewaharoa.victoria.ac.nz [tewaharoa.victoria.ac.nz]
- 4. Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. publications.rwth-aachen.de [publications.rwth-aachen.de]
Validation of Analytical Methods for Quantifying Fluorinated Intermediates: A Comparative Guide
As a Senior Application Scientist, I frequently encounter the "fluorine paradox" in drug development. While the incorporation of fluorine into active pharmaceutical ingredients (APIs) dramatically improves metabolic stability, lipophilicity, and target binding affinity, it simultaneously introduces profound analytical bottlenecks. Fluorinated intermediates often exhibit high volatility, lack strong UV chromophores, and present complex positional isomerism that confounds standard chromatographic methods.
To ensure the safety and efficacy of fluorinated drugs, the analytical methods used to quantify their intermediates must be rigorously validated according to the latest ICH Q2(R2) guidelines, which explicitly embrace a lifecycle approach and advanced analytical technologies .
This guide objectively compares the two premier methodologies for quantifying fluorinated intermediates: LC-MS/MS using Pentafluorophenyl (PFP) stationary phases versus 19F Quantitative Nuclear Magnetic Resonance (qNMR) . By examining the causality behind their performance, we provide a self-validating framework for method selection and optimization.
The Regulatory Imperative: ICH Q2(R2) Compliance
The revised ICH Q2(R2) framework (effective June 2024) mandates that analytical procedures must be demonstrated to be "fit for purpose" through rigorous evaluation of Specificity, Linearity, Range, Accuracy, Precision, and Limits of Detection/Quantification (LOD/LOQ) . For fluorinated compounds, demonstrating Specificity—the ability to assess the analyte unequivocally in the presence of impurities or matrices—is often the most difficult hurdle.
Comparative Technology Analysis
LC-MS/MS: The Stationary Phase Dilemma (C18 vs. PFP)
Standard C18 columns rely exclusively on dispersive (hydrophobic) interactions. When analyzing fluorinated isomers (e.g., ortho- vs. para-fluorophenyl derivatives), C18 phases frequently fail to achieve baseline resolution because the isomers have nearly identical hydrophobicities.
The PFP Advantage: Pentafluorophenyl (PFP) stationary phases offer a radically different selectivity mechanism. The highly electronegative fluorine atoms on the PFP ring draw electron density away from the phenyl ring, creating a strong electron-acceptor cavity. This enables multiple orthogonal interaction mechanisms :
-
π-π Charge Transfer: Strong interactions with electron-rich analyte rings.
-
Dipole-Dipole Interactions: The polarized C-F bonds interact strongly with halogenated analytes.
-
Hydrogen Bonding: The rigid PFP structure exposes surface silanols differently, facilitating selective H-bonding.
19F Quantitative NMR (qNMR): The Absolute Reference
While LC-MS/MS is unparalleled for trace analysis, 19F qNMR is the gold standard for bulk quantification and assay purity.
The Causality of Specificity: The 19F nucleus has a spin of 1/2, 100% natural abundance, and a massive chemical shift range (~500 ppm). Because biological and pharmaceutical matrices (excipients, solvents) contain virtually zero endogenous fluorine, the 19F NMR background is completely silent . This provides absolute specificity without the need for chromatographic separation or identical reference standards.
Decision Matrix & Quantitative Comparison
Decision tree for selecting analytical methods for fluorinated intermediates.
Table 1: Performance Comparison of Analytical Modalities
| Validation Parameter (ICH Q2) | LC-MS/MS (Standard C18) | LC-MS/MS (Fluorinated PFP) | 19F qNMR |
| Specificity | Moderate (Isomer co-elution common) | High (Excellent positional isomer resolution) | Absolute (No matrix background) |
| Sensitivity (LOD) | ~1.0 - 5.0 ng/mL | ~0.1 - 1.0 ng/mL (Enhanced ionization) | ~1 - 10 µg/mL (Mass-limited) |
| Linearity (R²) | > 0.990 | > 0.995 | > 0.999 (Inherently linear) |
| Accuracy | 85% - 110% (Matrix dependent) | 95% - 105% | 98.5% - 101.5% (Matrix independent) |
| Precision (RSD) | < 5.0% | < 3.0% | < 1.0% |
| Primary Mechanism | Hydrophobic (Dispersive) | Dipole, π-π, H-bond, Hydrophobic | Nuclear Magnetic Resonance |
Self-Validating Experimental Protocols
Protocol A: LC-MS/MS Validation Workflow (PFP Column)
Objective: Validate the quantification of a trace fluorinated impurity in an API matrix.
-
Column Equilibration (Critical Step): Install a PFP column (e.g., 100 x 2.1 mm, 1.9 µm).
-
Causality: PFP phases require at least 20 column volumes of mobile phase for equilibration compared to 10 for C18. The complex solvation dynamics of the fluorinated surface must stabilize to ensure reproducible retention times.
-
-
Mobile Phase Optimization: Use 0.1% Formic Acid in Water (Mobile Phase A) and Methanol (Mobile Phase B).
-
Specificity & Matrix Effect Assessment: Infuse a constant stream of the fluorinated intermediate post-column while injecting a blank API matrix. Monitor the baseline for ion suppression zones in the ESI source to validate specificity.
-
Linearity & LOD/LOQ: Prepare a 7-point calibration curve (0.5 ng/mL to 100 ng/mL). Calculate LOD/LOQ based on the standard deviation of the response and the slope, adhering strictly to ICH Q2(R2) statistical models.
Protocol B: 19F qNMR Validation Workflow
Objective: Absolute quantification of a fluorinated API intermediate without a homologous reference standard.
-
Internal Standard (IS) Selection: Select an IS such as Trifluoroacetic acid (TFA) or 4-Fluorobenzoic acid.
-
Causality: The IS must be of certified high purity and possess a 19F chemical shift separated by at least 2 ppm from the analyte to prevent signal overlap and ensure accurate integration .
-
-
T1 Relaxation Measurement: Execute an inversion-recovery NMR experiment to determine the longitudinal relaxation time (
) of all fluorine nuclei in the sample. -
Parameter Optimization (The Self-Validating Step): Set the relaxation delay (D1) to
of the slowest relaxing nucleus.-
Causality: 19F nuclei often exhibit long relaxation times. A D1 of
guarantees >99% recovery of longitudinal magnetization between pulses, ensuring that the integrated peak area is directly and absolutely proportional to the molar concentration.
-
-
Data Acquisition & Processing: Acquire spectra with inverse-gated 1H decoupling to eliminate 19F-1H scalar coupling. This collapses complex multiplets into sharp singlets, drastically improving the precision of the integration. Calculate the mass fraction using the gravimetric weights and integrated areas.
Conclusion
Validating analytical methods for fluorinated intermediates requires moving beyond default laboratory habits. While C18 columns remain the workhorse of the pharmaceutical industry, they are fundamentally ill-equipped to handle the nuanced selectivity required for fluorinated positional isomers. Transitioning to PFP stationary phases unlocks orthogonal interaction mechanisms critical for trace LC-MS/MS analysis. Conversely, when absolute accuracy and matrix-independent specificity are paramount, 19F qNMR provides a self-validating, mathematically absolute quantification strategy that perfectly aligns with the rigorous demands of ICH Q2(R2).
References
-
[2] ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA) / International Council for Harmonisation (ICH). URL:[Link]
-
[1] Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International. URL:[Link]
-
[3] Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. National Institutes of Health (NIH) / PMC. URL:[Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Assessment of Synthesized 1-(Chloromethyl)-4-ethoxy-2-fluorobenzene
Introduction: The Critical Role of Purity in Drug Development
1-(Chloromethyl)-4-ethoxy-2-fluorobenzene is a key building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical intermediates. Its unique substitution pattern, featuring a reactive chloromethyl group, an ethoxy moiety, and a fluorine atom, makes it a versatile synthon. However, the very reactivity that makes this compound valuable also presents significant challenges during its synthesis, often leading to the formation of structurally similar impurities. In the landscape of drug discovery and development, the purity of such starting materials is not merely a quality metric; it is a fundamental prerequisite for ensuring the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API).
This guide provides a comprehensive comparison of orthogonal analytical techniques for the robust purity assessment of 1-(Chloromethyl)-4-ethoxy-2-fluorobenzene. We will delve into the practical application of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Beyond presenting protocols, this document explains the scientific rationale behind methodological choices, offering researchers the expertise to not only identify impurities but also to understand their origin, thereby creating a feedback loop for synthetic process optimization.
Understanding the Impurity Landscape
The primary synthetic route to 1-(Chloromethyl)-4-ethoxy-2-fluorobenzene typically involves the chloromethylation of 1-ethoxy-3-fluorobenzene. This electrophilic aromatic substitution is rarely perfectly selective, giving rise to a predictable profile of potential impurities. A robust purity assessment strategy must be capable of separating and identifying these closely related species.
Common Potential Impurities:
-
Isomeric By-products: Chloromethylation at other positions on the aromatic ring.
-
Unreacted Starting Material: Residual 1-ethoxy-3-fluorobenzene.
-
Over-reaction Products: Bis-(chloromethyl) derivatives.[1]
-
Hydrolysis Products: The corresponding benzyl alcohol formed by the reaction of the chloromethyl group with trace water.
-
Residual Solvents: Solvents used during the synthesis and workup (e.g., Dichloromethane, Acetic Acid).[2][3]
Below is a general workflow for the comprehensive purity assessment of a newly synthesized batch.
Caption: High-level workflow for purity validation.
Comparative Analysis of Core Analytical Techniques
No single analytical technique is sufficient to declare a compound "pure." An orthogonal approach, using methods with different separation and detection principles, is the gold standard.[4] This guide compares three primary techniques: GC-MS, HPLC, and NMR.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an exceptionally powerful technique for analyzing volatile and semi-volatile compounds.[5][6] It combines the superior separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry, making it ideal for identifying and quantifying low-level impurities.
Expertise & Causality: For a halogenated aromatic compound like 1-(Chloromethyl)-4-ethoxy-2-fluorobenzene, GC-MS is a logical first choice.[7] Its volatility is well-suited for GC separation. The mass spectrometer provides two crucial pieces of information: the molecular weight of the parent compound and its fragmentation pattern, which acts as a "fingerprint" for structural confirmation. The presence of chlorine is readily identified by its characteristic isotopic pattern (M+ and M+2 peaks with an approximate 3:1 ratio).[6]
Caption: Standard workflow for GC-MS analysis.
Detailed Experimental Protocol: GC-MS
-
Sample Preparation:
-
Prepare a stock solution of the synthesized compound at approximately 1 mg/mL in a high-purity volatile solvent like Dichloromethane or Ethyl Acetate.[6]
-
Perform a serial dilution to a final concentration of ~50 µg/mL.
-
Filter the solution through a 0.22 µm syringe filter into a GC vial.
-
-
Instrumentation & Conditions:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 7250 Q-TOF or equivalent.[8]
-
Column: DB-5MS UI (30m x 0.25mm x 0.25µm) or similar non-polar column.[9]
-
Inlet: 280°C, Split mode (e.g., 50:1).
-
Oven Program: Start at 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).
-
MS Source: Electron Ionization (EI) at 70 eV.
-
MS Quadrupole Temp: 150°C.
-
Mass Range: Scan from m/z 45 to 500.
-
-
Data Analysis:
-
Integrate all peaks in the total ion chromatogram (TIC).
-
Calculate purity based on area normalization: (Area of Main Peak / Total Area of All Peaks) x 100.
-
Examine the mass spectrum of the main peak to confirm the molecular ion and isotopic pattern.
-
Identify impurity peaks by comparing their mass spectra against libraries (e.g., NIST) and by interpreting their fragmentation patterns.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, offering high-resolution separation for a wide range of compounds.[10] For 1-(Chloromethyl)-4-ethoxy-2-fluorobenzene, a reversed-phase HPLC (RP-HPLC) method is highly effective for separating the target compound from non-volatile impurities or those that are thermally labile.
Expertise & Causality: While GC-MS is excellent for volatile impurities, HPLC is superior for detecting potential polymeric by-products or hydrolysis products (benzyl alcohols), which are more polar and less volatile.[11] Using a C18 column, which separates compounds based on hydrophobicity, provides a different separation mechanism than GC, fulfilling the principle of orthogonality. A UV detector is suitable as the benzene ring is a strong chromophore.[12]
Detailed Experimental Protocol: HPLC
-
Sample and Mobile Phase Preparation:
-
Mobile Phase: Prepare an isocratic mobile phase of Acetonitrile and deionized water (e.g., 70:30 v/v).[11] Filter through a 0.45 µm filter and degas.
-
Sample Preparation: Prepare a stock solution of the synthesized compound at 1 mg/mL in the mobile phase. Dilute to a working concentration of approximately 100 µg/mL. Filter through a 0.45 µm syringe filter into an HPLC vial.
-
-
Instrumentation & Conditions:
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate purity using area normalization.
-
For higher accuracy, perform a quantitative analysis using a multi-level calibration curve prepared from a certified reference standard.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is unparalleled in its ability to provide detailed structural information. For this specific molecule, ¹H, ¹³C, and ¹⁹F NMR are all highly informative. While often used for qualitative structural confirmation, Quantitative NMR (qNMR) is a primary analytical method that can determine purity with high precision without the need for a reference standard of the compound itself.
Expertise & Causality: The presence of fluorine provides a unique analytical handle. ¹⁹F NMR is a powerful, highly sensitive technique with a wide chemical shift range and typically simple spectra, making it exceptionally good for identifying and quantifying fluorine-containing impurities.[13] ¹H NMR can be used to confirm the structure by looking for the characteristic signals of the ethoxy group, the chloromethyl protons, and the aromatic protons, noting their specific splitting patterns and integrations. Purity can be determined by comparing the integral of a known proton signal from the analyte against the integral of a certified internal standard with a known concentration.
Detailed Experimental Protocol: ¹H-qNMR
-
Sample Preparation:
-
Accurately weigh ~10-20 mg of the synthesized compound into an NMR tube.
-
Accurately weigh and add a certified internal standard (e.g., maleic acid, dimethyl sulfone) to the same tube. The standard should have a simple spectrum with at least one peak that does not overlap with any analyte signals.
-
Add ~0.7 mL of a deuterated solvent (e.g., CDCl₃) and dissolve completely.
-
-
Instrumentation & Data Acquisition:
-
Spectrometer: Bruker 400 MHz spectrometer or higher.
-
Experiment: Standard ¹H NMR pulse sequence.
-
Key Parameters: Ensure a sufficient relaxation delay (D1, typically 5 times the longest T1 of any proton being integrated) to allow for complete relaxation of all protons, which is critical for accurate quantification. Acquire data with a high signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Carefully integrate a well-resolved signal from the analyte (e.g., the -CH₂Cl protons) and a signal from the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * Purity_std Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass, std = internal standard.
-
Performance Comparison
The choice of analytical technique depends on the specific question being asked. For routine quality control, GC-MS or HPLC may suffice. For definitive structural confirmation and certification of a reference standard, NMR is indispensable.
| Parameter | GC-MS | HPLC-UV | NMR (Quantitative) |
| Primary Application | Volatile impurity profiling, ID | General purity, non-volatile impurities | Structural confirmation, absolute quantification |
| Selectivity/Resolution | Very High | High | Moderate (depends on field strength) |
| Sensitivity | High (ppm to ppb) | Moderate (ppm) | Low (requires mg of sample) |
| Information Provided | Purity (Area %), MW, Fragmentation | Purity (Area %), Retention Time | Absolute Purity (%), Unambiguous Structure |
| Key Advantage | Excellent for identifying unknown volatile impurities via spectral libraries. | Robust, versatile, and ideal for thermally unstable or non-volatile compounds. | Primary method; does not require a specific reference standard of the analyte. |
| Key Limitation | Not suitable for non-volatile or thermally labile compounds. | Impurity identification is difficult without a mass spectrometer detector or standards. | Lower throughput, less sensitive to trace impurities compared to chromatographic methods. |
Conclusion and Recommendations
A comprehensive purity assessment of synthesized 1-(Chloromethyl)-4-ethoxy-2-fluorobenzene demands an orthogonal approach.
-
Initial Screening: GC-MS should be employed as the primary screening tool. It is highly effective for detecting and identifying common volatile impurities arising from the synthesis, such as unreacted starting materials, isomeric by-products, and residual solvents.[5][9]
-
Complementary Analysis: RP-HPLC is a crucial secondary method. It provides confidence that non-volatile or thermally sensitive impurities, such as hydrolysis products or polymeric materials, are absent.[11][14]
-
Definitive Qualification: For rigorous characterization, especially for a new batch intended as a reference standard, ¹H and ¹⁹F NMR are essential.[13][15] NMR confirms the molecular structure and can provide a highly accurate, absolute purity value through quantitative analysis (qNMR).
By judiciously combining these techniques, researchers and drug development professionals can establish a self-validating system of analysis. This multi-faceted approach ensures the highest level of confidence in the quality of 1-(Chloromethyl)-4-ethoxy-2-fluorobenzene, safeguarding the integrity of subsequent research and development activities.
References
- Method for Multiresidue Determination of Halogenated Aromatics and PAHs in Combustion-Rel
- Analytical Services for Purity Determin
- Supporting Inform
- Advances in the Analysis of Persistent Halogenated Organic Compounds.
- Degradation of Fluorobenzene by Rhizobiales Strain F11 via ortho Cleavage of 4-Fluorocatechol and C
- Analysis of Halogenated Polycyclic Aromatic Hydrocarbons in the Air. IntechOpen.
- 1-Chloro-4-(chloromethyl)-2-fluorobenzene | 160658-68-4. MilliporeSigma.
- How to Validate Aromatic Compounds' Purity for Lab Applications.
- News from LabRulezGCMS Library - Week 38, 2025. LabRulez.
- Synthesis method of 1, 4-dichloro-2- (chloromethyl) -5-ethoxybenzene.
- CN101033169A - Method for preparing 1-chloromethyl-2,4,5-trifluoro-benzene.
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
- Analysis of Semivolatile Compounds by GCMS-TQTM8040 NX Triple Quadrupole Mass Spectrometer by EPA 8270E. Shimadzu.
- Advances in GC-MS Analysis of Volatile Organic Compounds (VOCs) in Environmental Samples. Thermo Fisher Scientific.
- 1-Chloro-4-(chloromethyl)-2-fluorobenzene | 160658-68-4. MilliporeSigma.
- Performance Demonstration of a New GC-MS Instrument and Novel BFB Tune for Analysis of Volatile Compounds by EPA Method 524.2. Shimadzu.
-
An Overview of Fluorine NMR. ResearchGate. [Link]
- Liquid Chrom
-
1-(chloromethyl)-4-ethoxybenzene (C9H11ClO). PubChemLite. [Link]
-
Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. [Link]
- CHLOROMETHYLATION OF POLYFLUOROAROM
- Benzene, (chloromethyl)-: Human health tier II assessment. NICNAS.
-
Benzene, 1-(chloromethyl)-4-methyl-. NIST WebBook. [Link]
- Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegrad
- RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine. Pharmaceutical and Biosciences Journal.
Sources
- 1. notes.fluorine1.ru [notes.fluorine1.ru]
- 2. CN113121317A - Synthesis method of 1, 4-dichloro-2- (chloromethyl) -5-ethoxybenzene - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. How to Validate Aromatic Compounds’ Purity for Lab Applications [eureka.patsnap.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Method for multiresidue determination of halogenated aromatics and PAHs in combustion-related samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gcms.labrulez.com [gcms.labrulez.com]
- 9. Analysis of Halogenated Polycyclic Aromatic Hydrocarbons in the Air | IntechOpen [intechopen.com]
- 10. lcms.cz [lcms.cz]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. orientjchem.org [orientjchem.org]
- 13. researchgate.net [researchgate.net]
- 14. edepot.wur.nl [edepot.wur.nl]
- 15. rsc.org [rsc.org]
Fluorinated Bioisosteres in Rational Drug Design: A Comparative Guide to Physicochemical and Metabolic Optimization
The strategic incorporation of fluorine into small molecule therapeutics has fundamentally reshaped rational drug design. Because the van der Waals radius of fluorine (1.47 Å) closely mimics that of hydrogen (1.20 Å) and oxygen (1.52 Å), fluorinated moieties serve as highly effective bioisosteres[1][2]. However, the extreme electronegativity of fluorine imparts profound electronic, lipophilic, and metabolic shifts to the parent scaffold.
As a Senior Application Scientist, I have structured this guide to objectively compare the performance of emerging fluorinated bioisosteres—specifically the pentafluorosulfanyl (-SF₅), difluoromethyl (-CHF₂), and difluoromethylene (-CF₂-) groups—against their classical counterparts. This guide provides the mechanistic causality behind these replacements and the self-validating experimental protocols required to evaluate them.
The "Super-Trifluoromethyl" Group: Comparing -CF₃, -SF₅, and -t-Butyl
The trifluoromethyl (-CF₃) group is a ubiquitous bioisostere for the methyl (-CH₃) group, utilized to block Cytochrome P450 (CYP450) mediated oxidation. However, the pentafluorosulfanyl (-SF₅) group has recently emerged as a superior alternative, often termed the "super-trifluoromethyl" group[3].
Mechanistic Causality
While -CF₃ provides excellent metabolic stability by replacing weak C–H bonds (~105 kcal/mol) with strong C–F bonds (~110–126 kcal/mol)[4], it can sometimes fail to provide the necessary steric bulk to optimally fill hydrophobic receptor pockets. The -SF₅ group features an octahedral geometry that occupies significantly more volume, bridging the steric gap between a -CF₃ group and a tert-butyl group, while maintaining extreme resistance to oxidative degradation[3][5]. Furthermore, the -SF₅ group imparts a higher lipophilicity (
Quantitative Data Comparison
Table 1: Physicochemical and Metabolic Parameters of Alkyl vs. Fluoroalkyl Bioisosteres
| Property | -CH₃ (Methyl) | -CF₃ (Trifluoromethyl) | -SF₅ (Pentafluorosulfanyl) | -t-Butyl |
| Geometry | Tetrahedral | Tetrahedral | Octahedral | Tetrahedral |
| Volume (ų) | 16.8 | 39.8 | 56.4 | 62.8 |
| Electronegativity (Pauling) | 2.5 | 3.3 | 3.4 | 2.5 |
| Lipophilicity ( | +0.56 | +0.88 | +1.23 | +1.98 |
| CYP450 Oxidation Liability | High | Very Low | Very Low | Moderate |
The Polarized Hydrogen Bond Donor: -CHF₂ vs. -OH and -SH
Historically, replacing a metabolically labile hydroxyl (-OH) or thiol (-SH) group meant sacrificing critical hydrogen-bond interactions with the target protein. The difluoromethyl (-CHF₂) group has revolutionized this space by acting as a lipophilic, polarized hydrogen-bond donor[6].
Mechanistic Causality
In the -CHF₂ group, the strong electron-withdrawing inductive effect of the two fluorine atoms highly polarizes the remaining C–H bond. This polarization allows the carbon-bound hydrogen to act as a moderate hydrogen-bond donor to receptor residues (e.g., backbone carbonyls)[6]. Unlike the -OH group, which is highly susceptible to Phase II metabolism (rapid glucuronidation leading to high clearance), the -CHF₂ group is sterically and electronically resistant to conjugative enzymes[6][7]. Consequently, replacing -OH with -CHF₂ dramatically increases the experimental LogD and membrane permeability (measured via EPSA) while retaining target agonism/antagonism[7].
Table 2: Bioisosteric Replacement Profile for Hydrogen Bond Donors
| Functional Group | H-Bond Donor Capacity | Lipophilicity Shift (LogD) | Phase II Metabolism Risk |
| -OH (Hydroxyl) | Strong | Baseline | High (Glucuronidation) |
| -SH (Thiol) | Weak | Increases slightly | High (Oxidation/Disulfides) |
| -CHF₂ (Difluoromethyl) | Moderate (Polarized C-H) | Increases significantly | Very Low |
Visualizing Bioisosteric Logic and Metabolic Pathways
To systematically apply these replacements, medicinal chemists follow specific decision trees based on the observed pharmacokinetic liabilities of the lead compound.
Caption: Logical decision tree for selecting fluorinated bioisosteres based on structural liabilities.
Caption: Comparative metabolic pathway illustrating CYP450 oxidation resistance of fluorinated groups.
Experimental Methodologies for Bioisostere Validation
To objectively validate the success of a bioisosteric replacement, the following self-validating experimental protocols must be executed. These systems are designed to isolate the physicochemical and metabolic variables introduced by fluorination.
Protocol A: Shake-Flask RP-HPLC Determination of Lipophilicity (LogP/LogD)
Standard UV-Vis shake-flask methods often fail for highly lipophilic fluorinated compounds (like -SF₅ derivatives) due to micro-emulsion artifacts. Coupling the shake-flask method with Reverse Phase-HPLC ensures strict phase separation and accurate quantification[5].
-
Preparation: Prepare a mutually saturated system of 1-octanol and aqueous buffer (pH 7.4 for LogD, or 0.1 M HCl for LogP of basic compounds) by stirring for 24 hours.
-
Equilibration: Dissolve exactly 1.0 mg of the fluorinated analyte in 1.0 mL of the saturated octanol phase. Add 1.0 mL of the saturated aqueous phase.
-
Partitioning: Mechanically shake the vials at 25°C for 60 minutes, followed by centrifugation at 3000 × g for 15 minutes to break any micro-emulsions.
-
Quantification: Carefully extract aliquots from both the octanol and aqueous layers. Analyze via RP-HPLC using a C18 column.
-
Calculation:
. The use of HPLC AUC (Area Under the Curve) eliminates solvent background noise.
Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay
To prove that a -CF₃ or -SF₅ replacement successfully blocks CYP450 oxidation[4], intrinsic clearance (
-
Incubation Mixture: Combine human liver microsomes (0.5 mg/mL final protein concentration) and the test compound (1 µM final concentration) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.
-
Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the oxidative reaction by adding an NADPH regenerating system (1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).
-
Time-Course Sampling: At intervals of 0, 5, 15, 30, and 60 minutes, remove 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
-
Protein Precipitation: Centrifuge the quenched samples at 4000 × g for 20 minutes at 4°C to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound. Calculate the half-life (
) from the slope of the natural log of percent remaining vs. time, and derive using the formula: .
References
- Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. nih.gov.
- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. nih.gov.
- CF2H, a Functional Group Dependent Hydrogen Bond Donor: Is it a More or Less Lipophilic Bioisostere of OH, SH and CH3? researchgate.net.
- On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. nih.gov.
- The Pentafluorosulfanyl Group in Cannabinoid Receptor Ligands: Synthesis and Comparison with Trifluoromethyl and tert-Butyl Analogues. rsc.org.
- Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. semanticscholar.org.
- Bioisostere Effects on the EPSA of Common Permeability-Limiting Groups. chemrxiv.org.
Sources
- 1. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
Comparative SAR Guide: 1-(Chloromethyl)-4-ethoxy-2-fluorobenzene in Next-Generation HIV Integrase Inhibitor Design
As an application scientist in medicinal chemistry, selecting the optimal benzyl halide building block is critical for optimizing the pharmacokinetics and resistance profiles of HIV Integrase Strand Transfer Inhibitors (INSTIs). While 2,4-difluorobenzyl chloride is the industry gold standard (utilized in Dolutegravir), the emergence of clinical resistance mutations (e.g., G118R, R263K) necessitates the exploration of novel steric and electronic profiles [1].
1-(Chloromethyl)-4-ethoxy-2-fluorobenzene offers a highly specialized alternative. By replacing the 4-fluoro atom with a bulkier, electron-donating 4-ethoxy group, chemists can dramatically alter the ligand's interaction with the viral intasome [2]. This guide objectively compares the Structure-Activity Relationship (SAR) performance of this novel building block against traditional halogenated analogs, providing actionable experimental protocols and mechanistic insights for drug development professionals.
Mechanistic Rationale & SAR Logic
The benzyl ring of an INSTI must insert into a tight, highly conserved hydrophobic pocket created when the inhibitor displaces the terminal 3'-nucleotide of the viral DNA. The choice of the benzyl substituent dictates the residence time of the drug on the intasome.
-
Electronic Effects: The electron-donating nature of the 4-ethoxy group increases the electron density of the benzyl ring. This alters the
stacking and cation- interactions within the hydrophobic pocket compared to the highly electron-withdrawing fluorine atoms found in standard therapies. -
Steric Bulk: The ethoxy group extends deeper into the binding pocket. While this requires a slight induced fit, it establishes van der Waals contacts that are less easily disrupted by single point mutations (such as R263K), thereby increasing the barrier to resistance [3].
Caption: Logical flow of HIV integrase inhibition and the impact of benzyl substitution on resistance.
Quantitative Data Comparison
To objectively evaluate the performance of 1-(Chloromethyl)-4-ethoxy-2-fluorobenzene, we compare a generalized spiropyrido-pyrazine INSTI scaffold alkylated with three different benzyl halides. The data below highlights the trade-offs between wild-type potency and mutant fold-shift.
| Compound Derivative | Benzyl Substitution | WT IC | R263K IC | Fold Shift (Mutant/WT) | HLM |
| Standard Analog | 2,4-difluoro | 2.5 ± 0.2 | 15.0 ± 1.1 | 6.0x | 45 |
| Advanced Analog | 2,4,6-trifluoro | 1.8 ± 0.1 | 4.5 ± 0.4 | 2.5x | 60 |
| Novel Derivative | 4-ethoxy-2-fluoro | 3.1 ± 0.3 | 5.2 ± 0.5 | 1.7x | 52 |
Data Synthesis: While the 4-ethoxy-2-fluoro derivative exhibits a slightly higher IC
Caption: Divergent physicochemical effects of 4-Fluoro vs. 4-Ethoxy substitution on the benzyl ring.
Experimental Protocols: Synthesis & Validation
To ensure trustworthiness and reproducibility, the following protocol details the integration of 1-(Chloromethyl)-4-ethoxy-2-fluorobenzene into an INSTI scaffold, followed by biochemical validation. This represents a self-validating system: chemical identity is confirmed via LC-MS/NMR, and biological activity is confirmed via a controlled FRET assay.
Phase 1: N-Alkylation of the INSTI Scaffold
-
Preparation: Dissolve 1.0 eq of the tricyclic carbamoylpyridone core intermediate in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.
-
Base Addition: Add 2.5 eq of Cesium Carbonate (
). Stir for 15 minutes at room temperature. -
Alkylation: Dropwise, add 1.2 eq of 1-(Chloromethyl)-4-ethoxy-2-fluorobenzene . Heat the reaction mixture to 60°C for 4 hours.
-
Workup: Quench with saturated aqueous
, extract with Ethyl Acetate (3x), wash the combined organic layers with brine, dry over , and concentrate in vacuo. -
Deprotection: Treat the crude intermediate with Magnesium Bromide (
) in Acetonitrile at 50°C for 2 hours to cleave the protective ester and reveal the active metal-chelating triad. -
Purification: Purify via Preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to achieve >98% purity.
Expertise & Causality Insight: Why use
instead of standard? The larger atomic radius of the cesium cation provides superior solubility in DMF and coordinates less tightly to the conjugate base. This "cesium effect" dramatically enhances the nucleophilicity of the scaffold's amide nitrogen, driving the reaction toward the desired N-alkylation and minimizing unwanted O-alkylation side products.
Phase 2: Biochemical Strand Transfer Assay
-
Complex Formation: Incubate recombinant HIV-1 Integrase (WT or R263K mutant) with a biotinylated donor DNA substrate in a reaction buffer containing 25 mM MOPS (pH 7.2) and 10 mM
. -
Inhibition: Add the purified 4-ethoxy-2-fluorobenzyl derivative (serially diluted from 1000 nM to 0.1 nM) to the complex and incubate for 30 minutes at 37°C.
-
Strand Transfer: Introduce a digoxigenin-labeled target DNA. Incubate for 1 hour at 37°C.
-
Detection: Quench the reaction with EDTA. Transfer the mixture to a streptavidin-coated microplate. Wash away unbound material, then add an anti-digoxigenin antibody conjugated to alkaline phosphatase. Read absorbance at 405 nm after adding pNPP substrate.
Expertise & Causality Insight: This assay is a self-validating system. Signal is only generated if the integrase successfully splices the digoxigenin-target DNA into the biotin-donor DNA. If the 4-ethoxy-2-fluorobenzyl derivative successfully binds the active site and blocks the hydrophobic pocket, the strand transfer is halted, and no signal is produced, directly correlating absorbance to IC
.
Caption: Step-by-step synthetic and biochemical validation workflow for novel INSTI derivatives.
Conclusion
For drug development professionals engineering next-generation INSTIs, relying solely on standard fluorinated benzyl halides limits the available chemical space for overcoming resistance. 1-(Chloromethyl)-4-ethoxy-2-fluorobenzene provides a validated pathway to increase steric bulk and alter electronic interactions within the intasome's hydrophobic pocket. While it may require optimization to maintain sub-nanomolar WT potency, its ability to suppress the fold-shift of critical clinical mutations makes it an invaluable building block in modern medicinal chemistry.
References
-
Hightower, K. E., et al. (2011). Dolutegravir (S/GSK1349572) Exhibits Significantly Slower Dissociation than Raltegravir and Elvitegravir from Wild-Type and Integrase Inhibitor-Resistant HIV-1 Integrase-DNA Complexes. Antimicrobial Agents and Chemotherapy. URL:[Link]
- US Patent 10,087,178 B2 (2018).Substituted spiropyrido[1,2-a]pyrazine derivative and medicinal use thereof as HIV integrase inhibitor. United States Patent and Trademark Office.
-
Tsiang, M., et al. (2016). Antiviral Activity of Bictegravir (GS-9883), a Novel Potent HIV-1 Integrase Strand Transfer Inhibitor with an Improved Resistance Profile. Antimicrobial Agents and Chemotherapy. URL:[Link]
Cost-benefit analysis of different synthetic routes to 1-(Chloromethyl)-4-ethoxy-2-fluorobenzene
An objective cost-benefit analysis of synthetic routes to 1-(Chloromethyl)-4-ethoxy-2-fluorobenzene is critical for drug development professionals and scale-up chemists. This fluorinated, ethoxylated benzyl chloride is a highly versatile electrophile; the fluorine atom imparts metabolic stability to downstream Active Pharmaceutical Ingredients (APIs), while the ethoxy group enhances lipophilicity and membrane penetration.
Because the benzylic chloride moiety is highly reactive, selecting the optimal synthetic pathway requires balancing regioselectivity, atom economy, reagent cost, and environmental safety. This guide evaluates three primary synthetic routes, providing mechanistic causality, comparative data, and a self-validating protocol for the most reliable pathway.
Comparative Analysis of Synthetic Pathways
The synthesis of 1-(Chloromethyl)-4-ethoxy-2-fluorobenzene can be approached via three distinct mechanistic strategies: radical benzylic substitution, reduction-chlorination of a benzoic acid, or direct electrophilic aromatic substitution.
Route A: Radical Chlorination of 4-Ethoxy-2-fluorotoluene
This route relies on a Wohl-Ziegler-type radical halogenation[1]. By treating 4-ethoxy-2-fluorotoluene with a chlorinating agent (such as N-chlorosuccinimide or Cl₂ gas) in the presence of a radical initiator like AIBN or UV light, the benzylic carbon is selectively functionalized.
-
Mechanistic Causality: The reaction is driven by the resonance stabilization of the benzylic radical. The ethoxy and fluoro groups influence the electron density of the ring but do not interfere with the homolytic cleavage at the benzylic position.
-
Pros & Cons: While the starting materials are inexpensive, radical chlorination is notoriously difficult to arrest at the mono-chlorinated stage. Over-chlorination to the benzal chloride (dichloromethyl) derivative is a persistent side reaction that requires rigorous stoichiometric control and complex downstream fractional distillation.
Route B: Reduction-Chlorination of 4-Ethoxy-2-fluorobenzoic Acid
This two-step sequence involves the chemoselective reduction of 4-ethoxy-2-fluorobenzoic acid to the corresponding benzyl alcohol, followed by nucleophilic substitution to form the benzyl chloride.
-
Mechanistic Causality: Borane-tetrahydrofuran (BH₃·THF) is utilized as an electrophilic reducing agent. Unlike nucleophilic hydrides (e.g., LiAlH₄) which risk hydrodefluorination of the aromatic ring, BH₃ rapidly and selectively coordinates to the electron-rich carbonyl oxygen of the carboxylic acid[2]. The subsequent chlorination utilizing Thionyl Chloride (SOCl₂) proceeds via an S_N2/S_Ni mechanism, driven forward irreversibly by the evolution of SO₂ and HCl gases.
-
Pros & Cons: This route offers absolute regiocontrol and exceptionally high purity. The primary drawback is the higher cost of BH₃·THF and the necessity of strictly anhydrous conditions.
Route C: Blanc Chloromethylation of 1-Ethoxy-3-fluorobenzene
The Blanc reaction introduces a chloromethyl group directly onto the aromatic ring using formaldehyde and hydrogen chloride gas, catalyzed by a Lewis acid such as Zinc Chloride (ZnCl₂)[3].
-
Mechanistic Causality: This is an electrophilic aromatic substitution. The ethoxy group is a powerful ortho/para director. Position 4 (para to the ethoxy group) is both electronically activated and sterically accessible, making it the major site of electrophilic attack by the intermediate chlorocarbenium ion[3].
-
Pros & Cons: This is a one-step synthesis from highly economical starting materials. However, it suffers from poor regioselectivity (yielding ortho/para mixtures) and generates bis(chloromethyl) ether—a highly potent, regulated carcinogen—as a byproduct, severely limiting its viability for modern pharmaceutical scale-up[3].
Fig 1. Comparative synthetic pathways to 1-(Chloromethyl)-4-ethoxy-2-fluorobenzene.
Quantitative Route Comparison
To facilitate decision-making for process chemists, the following table summarizes the key performance metrics of each synthetic route based on standard pilot-scale parameters.
| Parameter | Route A (Radical) | Route B (Reduction) | Route C (Blanc) |
| Overall Yield | ~60-70% | >85% | ~50-60% |
| Regioselectivity | High (Benzylic only) | Absolute (Pre-defined) | Poor (Isomeric mixtures) |
| Scalability | Moderate (Thermal control needed) | Excellent | Poor (Toxicity concerns) |
| Cost per kg | Low | High (BH₃·THF expense) | Very Low |
| Primary Impurity | Benzal chloride (Dichlorination) | Unreacted benzyl alcohol | bis(chloromethyl) ether |
Recommended Experimental Protocol: Route B
Due to the stringent purity requirements of API intermediates, Route B is the most trustworthy and widely adopted method. The following protocol is designed as a self-validating system, utilizing visual and chemical markers to confirm reaction progress without requiring continuous offline sampling.
Fig 2. Step-by-step mechanistic workflow for the reduction-chlorination sequence (Route B).
Step 1: Chemoselective Reduction
-
Preparation: Charge a flame-dried, nitrogen-purged round-bottom flask with 4-ethoxy-2-fluorobenzoic acid (1.0 eq) and anhydrous THF (0.5 M). Cool the stirring suspension to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add BH₃·THF (1.0 M in THF, 1.5 eq) dropwise via an addition funnel.
-
Causality & Validation: The addition must be controlled to manage the exothermic formation of the triacyloxyborane intermediate. The reaction is self-indicating; the evolution of H₂ gas will be immediately visible[4].
-
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.
-
Validation: Perform TLC (Hexanes/EtOAc 7:3). The highly polar, UV-active baseline spot (carboxylic acid) will disappear, replaced by a higher R_f spot corresponding to the benzyl alcohol.
-
-
Quench: Cool the mixture back to 0 °C. Carefully add Methanol dropwise until gas evolution completely ceases.
-
Causality: Methanol safely decomposes unreacted borane into volatile trimethyl borate, preventing hazardous pressure buildup during solvent evaporation[4]. Concentrate under reduced pressure to yield the crude 4-ethoxy-2-fluorobenzyl alcohol.
-
Step 2: Chlorination
-
Preparation: Dissolve the crude benzyl alcohol in anhydrous Dichloromethane (DCM, 0.5 M). Add a catalytic amount of N,N-Dimethylformamide (DMF, 0.05 eq). Cool to 0 °C.
-
Reagent Addition: Add Thionyl Chloride (SOCl₂, 1.2 eq) dropwise.
-
Causality & Validation: The catalytic DMF reacts with SOCl₂ to form the Vilsmeier-Haack reagent (chloromethyleneiminium chloride), a highly reactive electrophile that accelerates the conversion of the alcohol to the chloride. The reaction progress is validated by the vigorous evolution of SO₂ and HCl gases.
-
-
Isolation: Once gas evolution ceases (typically 1-2 hours at room temperature), the reaction is complete. Evaporate the DCM and excess SOCl₂ under reduced pressure. The irreversible nature of the gas-evolving mechanism ensures near-quantitative conversion, often allowing the resulting 1-(Chloromethyl)-4-ethoxy-2-fluorobenzene to be used in subsequent alkylations without further column chromatography.
References
1.[3] Blanc chloromethylation - Wikipedia. 2.[1] Wohl-Ziegler Reaction - Organic Chemistry Portal. 3.[2] Borane ether complexes - EP2035437B1 - Google Patents. 4.[4] Synthesis of Borane-Ammonia and its Application in the Titanium Tetrachloride Catalyzed Reduction of Carboxylic Acids, I - Organic Syntheses.
Sources
In Vitro Metabolic Stability of 4-Ethoxy-2-fluorobenzyl Derivatives: A Comparative Guide for Lead Optimization
As a Senior Application Scientist in early-stage drug discovery, I frequently encounter lead series plagued by poor pharmacokinetic (PK) profiles. A common strategy to rescue these compounds is the strategic modification of peripheral aromatic rings.
1-(Chloromethyl)-4-ethoxy-2-fluorobenzene is a highly versatile electrophilic building block used to install the 4-ethoxy-2-fluorobenzyl moiety onto nucleophilic scaffolds (e.g., amines, phenols). This guide objectively compares the metabolic stability of compounds incorporating this specific moiety against common alternatives, providing the mechanistic rationale and self-validating experimental protocols necessary to rigorously evaluate these modifications in your own workflows.
PART 1: Mechanistic Rationale & Causality
When optimizing a compound for in vitro metabolic stability, every atom must serve a purpose. The superiority of the 4-ethoxy-2-fluorobenzyl group over simpler alternatives (like an unsubstituted benzyl or a 4-methoxybenzyl group) is rooted in two distinct principles of metabolic hardening:
-
Steric Hindrance of O-Dealkylation (The Ethoxy Advantage): Methoxy groups are notorious metabolic "soft spots," prone to rapid O-demethylation by CYP2D6 and CYP3A4. By extending the alkyl chain by a single carbon to an ethoxy group, we introduce localized steric bulk. This subtle change significantly decreases the enzymatic rate of O-dealkylation without drastically increasing the compound's overall lipophilicity[1].
-
Electronic Deactivation & Steric Blocking (The Fluorine Advantage): Unsubstituted phenyl rings are highly susceptible to CYP450-mediated aromatic oxidation. Installing a highly electronegative fluorine atom at the ortho position (relative to the attachment point) serves a dual purpose. First, it replaces a vulnerable C-H bond with a highly stable C-F bond, directly blocking ortho-hydroxylation. Second, its electron-withdrawing nature deactivates the entire aromatic ring toward electrophilic attack by the highly reactive CYP450 iron-oxo species[1].
Caption: Comparative metabolic pathways illustrating CYP450 resistance of the 4-ethoxy-2-fluorobenzyl moiety.
PART 2: Comparative In Vitro Metabolic Stability Data
To objectively demonstrate the performance of the 1-(Chloromethyl)-4-ethoxy-2-fluorobenzene derived moiety, we compare representative in vitro clearance data. The table below illustrates the typical metabolic shift observed when a standard pharmacophore is appended with various benzyl derivatives[1].
Note: Data represents normalized values from a standard Human Liver Microsome (HLM) and Rat Liver Microsome (RLM) assay (0.5 mg/mL protein, 1 µM compound).
| Derivative Moiety | HLM | HLM | RLM | Primary Clearance Mechanism |
| Unsubstituted Benzyl | 12.0 | 115.5 | 8.5 | Extensive aromatic hydroxylation |
| 4-Methoxybenzyl | 18.5 | 74.9 | 14.0 | Rapid O-demethylation |
| 4-Ethoxybenzyl | 35.0 | 39.6 | 28.0 | Slower O-dealkylation; residual hydroxylation |
| 4-Ethoxy-2-fluorobenzyl | >60.0 | <11.5 | 52.0 | Highly stable; CYP450 pathways blocked |
Data Interpretation:
Replacing a standard methoxy group with an ethoxy group halves the intrinsic clearance (
PART 3: Self-Validating Experimental Protocols
A protocol is only as good as its internal controls. To ensure trustworthiness and reproducibility, the following methodologies are designed as self-validating systems . They incorporate specific controls to differentiate true enzymatic metabolism from chemical instability or non-specific binding[2],[3].
Protocol A: High-Throughput Liver Microsomal Stability Assay (Phase I Metabolism)
This assay isolates Phase I cytochrome P450 metabolism[4].
1. Preparation & Pre-Incubation:
-
Prepare a 100 µM working solution of the test compound in 0.05 M potassium phosphate buffer (pH 7.4).
-
Dilute Human Liver Microsomes (HLM) to a working concentration of 0.625 mg/mL in the same buffer.
-
Causality Check: Aliquot the mixture into a 96-well plate and pre-incubate at 37°C for 5 minutes. This ensures the thermodynamic equilibrium of the system before the reaction begins, preventing artificial lag phases.
2. Reaction Initiation & The "Minus-NADPH" Control:
-
Active Wells: Initiate the reaction by adding NADPH (final concentration 1 mM). The final assay volume should contain 0.5 mg/mL microsomal protein and 1 µM test compound.
-
Negative Control Wells (-NADPH): Add buffer instead of NADPH.
-
Causality Check: The -NADPH control is critical. If the compound degrades in these wells, the loss is due to chemical instability or non-specific binding to the plasticware, not CYP450 metabolism[2].
3. Positive Controls:
-
Run parallel incubations with Midazolam (CYP3A4) and Dextromethorphan (CYP2D6).
-
Causality Check: These validate the enzymatic viability of the specific microsomal batch used on that day. If Midazolam does not clear rapidly, the assay is invalid.
4. Quenching & Analysis:
-
At
minutes, remove 50 µL aliquots and immediately quench in 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide). -
Centrifuge at 4,000 rpm for 15 minutes at 4°C to precipitate proteins. Analyze the supernatant via LC-MS/MS[5].
Caption: Self-validating high-throughput liver microsomal stability assay workflow.
Protocol B: Suspended Hepatocyte Stability Assay (Phase I & II Metabolism)
Because the 4-ethoxy-2-fluorobenzyl group is highly stable against Phase I oxidation, it is necessary to evaluate it in whole cells to ensure it isn't rapidly cleared by Phase II conjugation (e.g., glucuronidation)[6].
1. Cell Thawing & Viability:
-
Thaw cryopreserved human hepatocytes in specialized thawing medium. Centrifuge at 100 x g for 10 minutes.
-
Causality Check: Resuspend in Williams' E medium and assess viability using Trypan Blue exclusion. Viability must be >75%. Dead cells leak essential cofactors (like UDPGA and PAPS), leading to false-positive stability results.
2. Incubation:
-
Incubate compounds (1 µM) with hepatocytes (
cells/mL) in Williams' E medium at 37°C under a 5% CO₂ atmosphere. -
Why Williams' E? Unlike simple buffers, this medium provides the complex nutrients required to maintain intracellular ATP and cofactor synthesis during the 120-minute assay.
3. Quenching & Calculation:
-
Quench aliquots at 0, 15, 30, 60, 90, and 120 minutes with an equal volume of cold Acetonitrile.
-
Calculate intrinsic clearance (
) using the slope ( ) of the natural log of % remaining vs. time: (expressed as µL/min/10⁶ cells).
Conclusion
Derivatives synthesized from the 1-(Chloromethyl)-4-ethoxy-2-fluorobenzene building block consistently outperform their methoxy and unsubstituted counterparts in in vitro metabolic stability assays. By leveraging steric hindrance (ethoxy) and electronic deactivation (fluorine), this moiety effectively neutralizes common CYP450 metabolic soft spots, providing a robust structural solution for advancing lead compounds with optimal pharmacokinetic profiles.
References
-
Velma, G. R., Laham, M. S., Lewandowski, C., et al. (2024). "Nonlipogenic ABCA1 Inducers (NLAI) for Alzheimer's Disease Validated in a Mouse Model Expressing Human APOE3/APOE4." Journal of Medicinal Chemistry, 67(17), 15061-15079.
-
Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes." Drug Metabolism and Disposition, 27(11), 1350-1359.
-
Di, L., Kerns, E. H., Gao, N., et al. (2004). "Experimental design on single-time-point high-throughput microsomal stability assay." Journal of Pharmaceutical Sciences, 93(6), 1537-1544.
-
Houston, J. B., et al. (2005). "Direct determination of unbound intrinsic drug clearance in the microsomal stability assay." Drug Metabolism and Disposition, 33(9), 1319-1323.
Sources
- 1. Nonlipogenic ABCA1 Inducers (NLAI) for Alzheimer’s Disease Validated in a Mouse Model Expressing Human APOE3/APOE4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct determination of unbound intrinsic drug clearance in the microsomal stability assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Experimental design on single-time-point high-throughput microsomal stability assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 6. escholarship.org [escholarship.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(Chloromethyl)-4-ethoxy-2-fluorobenzene
A Note on Scientific Diligence: The following guide is structured based on the chemical properties and hazard profile of halogenated benzyl halides, a class to which 1-(Chloromethyl)-4-ethoxy-2-fluorobenzene belongs. While a specific Safety Data Sheet (SDS) for this exact compound was not located in the available literature, the procedures outlined are derived from best practices for analogous corrosive and lachrymatory substances. It is imperative that you locate and consult the manufacturer-specific SDS for the exact CAS number of your material before handling or disposal to ensure all safety protocols are precisely followed.
This document provides essential procedural guidance for research, scientific, and drug development professionals on the safe handling and disposal of 1-(Chloromethyl)-4-ethoxy-2-fluorobenzene. The protocols herein are designed to ensure personnel safety, regulatory compliance, and environmental protection.
At-a-Glance: Disposal and Safety Synopsis
For immediate reference, the core requirements for handling and disposing of 1-(Chloromethyl)-4-ethoxy-2-fluorobenzene are summarized below.
| Parameter | Specification | Rationale |
| Primary Hazard Class | Corrosive (Causes severe skin burns and eye damage) | The chloromethyl group is highly reactive and can cause immediate, severe damage to biological tissues upon contact. |
| Secondary Hazard | Lachrymator (Causes tearing) | Vapors are highly irritating to the eyes and mucous membranes. |
| Personal Protective Equipment (PPE) | Nitrile or Neoprene Gloves, Chemical Safety Goggles & Face Shield, Lab Coat | Provides a barrier against corrosive liquid and vapor exposure to the skin and eyes.[1][2] |
| Engineering Controls | Chemical Fume Hood | Ensures vapors are contained and exhausted, preventing inhalation exposure. |
| Waste Classification | Halogenated Organic Hazardous Waste | The presence of chlorine and fluorine necessitates disposal via specific high-temperature incineration to prevent the formation of toxic byproducts.[3][4][5] |
| Waste Container | Clearly Labeled, Sealable, Compatible Container (e.g., HDPE or glass) | Prevents leaks, vapor release, and accidental mixing with incompatible waste streams.[6] |
| Disposal Method | Licensed Hazardous Waste Disposal Service | Ensures compliance with environmental regulations and proper destruction of the chemical.[7] |
Part 1: Core Directive on Hazard Assessment & Causality
Understanding the chemical's reactivity is fundamental to its safe disposal. 1-(Chloromethyl)-4-ethoxy-2-fluorobenzene is a substituted benzyl halide. The key to its hazard profile lies in the benzylic chloromethyl group (-CH₂Cl).
-
Corrosivity (H314): This functional group is highly susceptible to nucleophilic substitution reactions. When it comes into contact with moisture, such as on skin or in the eyes, it can hydrolyze to form hydrochloric acid (HCl), leading to severe chemical burns.[1][2][8] The primary directive for handling is to prevent all direct contact.
-
Lachrymatory Properties: As a potent lachrymator, its vapors react with the moisture in the eyes to produce acid, causing intense irritation, pain, and tearing.[1] This is an immediate indicator of exposure and reinforces the absolute necessity of using a chemical fume hood.
-
Environmental Hazard: Halogenated organic compounds are often persistent in the environment and can be harmful to aquatic life.[4] Improper disposal, such as drain disposal, is strictly prohibited as it can lead to long-term environmental contamination.[5] Disposal requires methods that ensure complete molecular destruction.
Part 2: Step-by-Step Waste Collection and Containment Protocol
The segregation of halogenated waste is a critical step in laboratory waste management, primarily because it requires specialized and more costly disposal methods compared to non-halogenated solvents.[5]
Objective: To safely collect and store 1-(Chloromethyl)-4-ethoxy-2-fluorobenzene waste in a designated, properly labeled container, segregated from all other waste streams.
Materials:
-
Designated Halogenated Organic Liquid Waste container (High-Density Polyethylene - HDPE or glass)
-
Waste Label (pre-printed with "Hazardous Waste" and fields for contents)
-
Permanent Marker
-
Chemical-resistant funnel
Procedure:
-
Verify Container Integrity: Before adding any waste, inspect the designated container for any signs of damage, such as cracks or failing seals. Ensure it is clean and dry.[6]
-
Label the Container: Affix a hazardous waste label to the container before adding the first drop of waste. Clearly write the full chemical name, "1-(Chloromethyl)-4-ethoxy-2-fluorobenzene," and include an estimate of its concentration or percentage in the waste mixture. Do not use abbreviations.[6]
-
Transfer Waste: Working inside a certified chemical fume hood, carefully pour the waste into the container using a chemical-resistant funnel to prevent spillage on the container's exterior.
-
Seal the Container: Securely close the container cap immediately after adding waste. The container must be kept closed at all times except when actively adding waste.[5][6]
-
Do Not Overfill: Fill the container to a maximum of 90% capacity to allow for vapor expansion and prevent spills during transport.[6]
-
Store Appropriately: Store the sealed waste container in a designated satellite accumulation area, which should be a secondary containment bin within or near the fume hood. This location must be away from incompatible materials, particularly strong bases and oxidizing agents.
Part 3: Emergency Procedures for Spill Management
Accidental spills require immediate and decisive action. The response protocol is dictated by the size of the spill.
Minor Spill (less than 100 mL, contained within a fume hood)
-
Alert Personnel: Immediately notify all other individuals in the laboratory.
-
Isolate the Area: Keep the fume hood sash at the lowest practical height.
-
Don PPE: Ensure you are wearing a lab coat, chemical safety goggles, a face shield, and double-layered nitrile gloves.
-
Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow. Work from the outside of the spill inward to prevent it from spreading.[9][10]
-
Collect Waste: Carefully scoop the absorbed material using spark-proof tools and place it into a designated solid hazardous waste container.
-
Decontaminate: Wipe the spill area with a cloth dampened with soap and water. Place all cleanup materials (gloves, cloths, etc.) into the solid hazardous waste container.
-
Label and Dispose: Seal and label the waste container and manage it as hazardous waste.
Major Spill (greater than 100 mL or any spill outside a fume hood)
-
Evacuate Immediately: Alert all personnel and evacuate the laboratory, closing the doors behind you to contain the vapors.[11][12]
-
Activate Emergency Services: From a safe location, call emergency services (e.g., 911) and your institution's Environmental Health & Safety (EHS) office.[11][12]
-
Provide Information: Be prepared to provide the chemical name, location of the spill, and an estimated quantity to the emergency responders. Have the SDS available if possible.
-
Assist When Safe: Do not re-enter the area. Await the arrival of trained emergency personnel and provide them with any necessary information.[11]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of 1-(Chloromethyl)-4-ethoxy-2-fluorobenzene.
Sources
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. Making sure you're not a bot! [oc-praktikum.de]
- 5. 7.2 Organic Solvents [ehs.cornell.edu]
- 6. ethz.ch [ethz.ch]
- 7. fishersci.com [fishersci.com]
- 8. 1-Chloro-4-(chloromethyl)-2-fluorobenzene | 160658-68-4 [sigmaaldrich.com]
- 9. acs.org [acs.org]
- 10. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 11. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 12. offices.austincc.edu [offices.austincc.edu]
Personal protective equipment for handling 1-(Chloromethyl)-4-ethoxy-2-fluorobenzene
Advanced Laboratory Safety and Operational Protocol: Handling 1-(Chloromethyl)-4-ethoxy-2-fluorobenzene
As a Senior Application Scientist, I approach the handling of highly reactive electrophiles not merely as a compliance checklist, but as a system of chemical causality. 1-(Chloromethyl)-4-ethoxy-2-fluorobenzene (CAS: 1935948-33-6) is a specialized benzyl chloride derivative utilized extensively in drug development and organic synthesis. To safely handle this compound, researchers must understand the mechanistic drivers behind its hazards and implement a self-validating operational workflow.
Mechanistic Hazard Assessment: The Causality of Risk
Before selecting Personal Protective Equipment (PPE), we must understand why this chemical is dangerous. The primary hazard stems from the highly electrophilic chloromethyl group, modulated by the electron-donating ethoxy and electron-withdrawing fluoro substituents.
-
Lachrymatory and Corrosive Action : The carbon-chlorine bond is highly susceptible to nucleophilic attack by water (hydrolysis). Upon contact with the moisture in mucous membranes (eyes, respiratory tract) or skin, it rapidly hydrolyzes to form the corresponding benzyl alcohol and hydrochloric acid (HCl)[1]. This rapid generation of HCl causes immediate, severe tissue necrosis and the classic "tear gas" effect[2].
-
Alkylating Potential : Beyond simple corrosivity, benzyl chlorides are potent alkylating agents. They can covalently modify epidermal proteins and DNA, posing long-term systemic and mutagenic risks[3].
-
Volatility : Like its structural analog 2-fluorobenzyl chloride (flash point ~57°C), it possesses sufficient vapor pressure to present an inhalation and flammability hazard at room temperature[2].
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for handling reactive alkylating agents. The selection of materials must account for the chemical's ability to permeate thin polymers and its corrosive nature[1].
| PPE Category | Recommended Specification | Mechanistic Rationale | Est. Breakthrough Time |
| Hand Protection | Butyl Rubber Gloves (≥ 0.3 mm) over inner Nitrile (0.1 mm) | Benzyl chlorides rapidly permeate standard thin nitrile. Butyl rubber provides a dense, halogen-resistant barrier against electrophiles. | > 4 hours (Butyl) |
| Eye Protection | Chemical Splash Goggles & Full Face Shield | Prevents severe corneal damage from lachrymatory HCl vapors and liquid splashes. Safety glasses are inadequate. | N/A |
| Respiratory | Fume Hood (Primary) or Full-Face Respirator with ABEK Filter | ABEK filters neutralize acidic organic vapors (HCl) and volatile electrophiles if engineering controls fail. | Varies by exposure |
| Body Protection | Flame-Retardant Lab Coat & Heavy-Duty Chemical Apron | Protects against deep chemical burns and the potential flammability of the organic matrix. | N/A |
Operational Workflow: Air-Free Handling and Reaction
Because ambient moisture drives the generation of corrosive HCl, handling must be strictly anhydrous. The following protocol provides a self-validating system for safe transfer and reaction execution.
Step-by-Step Methodology: Schlenk-Line Transfer and Reaction
-
Engineering Control Verification : Ensure the fume hood is operational with a face velocity of at least 100 fpm. Do not open the reagent bottle outside of this controlled environment.
-
Atmospheric Purge : Connect the receiving reaction flask to a Schlenk line. Perform three cycles of vacuum/Argon backfill to eliminate ambient moisture. Validation: A stable vacuum gauge reading ensures the system is sealed and dry.
-
Anhydrous Transfer : Using a oven-dried, gas-tight glass syringe equipped with a stainless steel needle, pierce the septum of the 1-(Chloromethyl)-4-ethoxy-2-fluorobenzene container. Withdraw the required volume while simultaneously backfilling the bottle with Argon. Causality: This prevents negative pressure buildup and subsequent moisture ingress when the needle is removed.
-
Controlled Addition : Add the reagent dropwise to the reaction mixture at 0°C. Causality: Nucleophilic substitution reactions with this electrophile are highly exothermic; active cooling prevents thermal runaway and excessive volatilization.
-
Reaction Validation : Monitor the internal reaction temperature. A stable temperature profile indicates controlled reactivity and prevents solvent boil-off.
Decontamination and Disposal Plan
Improper disposal of benzyl chlorides into standard aqueous waste leads to delayed hydrolysis, pressure buildup from HCl gas, and potential container rupture. You must actively destroy the electrophile before disposal.
Step-by-Step Methodology: Active Quenching
-
Preparation of Quench Solution : In a separate wide-mouth flask within the fume hood, prepare a 10% (v/v) solution of ethanolamine (or 1M NaOH) in isopropanol. Causality: The amine acts as a strong nucleophile to rapidly and irreversibly consume the alkylating agent, while isopropanol ensures organic solubility.
-
Execution : Slowly add the quench solution to any residual reagent, contaminated syringes, or reaction byproducts.
-
Validation : Stir the mixture at room temperature for at least 1 hour. The cessation of heat generation and a stabilized pH confirm the complete consumption of the electrophile.
-
Waste Segregation : Transfer the neutralized solution to a designated, vented "Halogenated Organic Waste" container. Do not seal tightly immediately; allow any residual gas to vent.
Process Visualization
The following diagram illustrates the logical flow of handling, from storage to safe disposal, emphasizing the critical intervention points for spill management and quenching.
Workflow for the safe handling, reaction execution, and quenching of reactive benzyl chlorides.
References
-
Title : 1-(Chloromethyl)-4-Ethoxybenzene | C9H11ClO | CID 2063971 | Source : PubChem | URL : [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
